molecular formula C9H8N2O B1281455 6-aminoquinolin-2(1H)-one CAS No. 79207-68-4

6-aminoquinolin-2(1H)-one

Cat. No.: B1281455
CAS No.: 79207-68-4
M. Wt: 160.17 g/mol
InChI Key: BXXSCBCILYHKRB-UHFFFAOYSA-N
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Description

6-aminoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSCBCILYHKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510468
Record name 6-Aminoquinolin-2(1H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79207-68-4
Record name 6-Aminoquinolin-2(1H)-one
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Record name 6-Aminoquinolin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-aminoquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document details the core synthetic strategies, providing itemized experimental protocols and quantitative data to facilitate reproducible laboratory synthesis.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step process commencing with the nitration of quinolin-2(1H)-one (also known as carbostyril), followed by the reduction of the resulting 6-nitroquinolin-2(1H)-one.

Synthesis_Overview Quinolin-2(1H)-one Quinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one Quinolin-2(1H)-one->6-Nitroquinolin-2(1H)-one Nitration (HNO3/H2SO4) This compound This compound 6-Nitroquinolin-2(1H)-one->this compound Reduction

Figure 1: Overall synthesis pathway for this compound.

Part 1: Nitration of Quinolin-2(1H)-one

The initial step involves the electrophilic nitration of the quinolin-2(1H)-one scaffold. The presence of the lactam ring directs the nitration primarily to the 6-position of the benzene ring.

Experimental Protocol: Synthesis of 6-Nitroquinolin-2(1H)-one

Materials:

  • Quinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinolin-2(1H)-one to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Once the quinolin-2(1H)-one is completely dissolved, slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be strictly maintained below 10°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration to ensure complete nitration.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid, 6-nitroquinolin-2(1H)-one, is then collected by vacuum filtration.

  • Wash the collected solid with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

Quantitative Data for Nitration
ParameterValue/RangeReference
Reactants Quinolin-2(1H)-one, HNO₃, H₂SO₄[1]
Reaction Temperature < 10 °C[1]
Reaction Time Not specified
Typical Yield Not specified

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up and Isolation Dissolve Dissolve Quinolin-2(1H)-one in conc. H2SO4 Cool Cool to < 10°C Dissolve->Cool Add_Nitrating_Mix Add HNO3/H2SO4 dropwise (maintain < 10°C) Cool->Add_Nitrating_Mix Stir Stir at low temperature Add_Nitrating_Mix->Stir Quench Pour onto ice Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Purify Recrystallize Wash->Purify 6-Nitroquinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one Purify->6-Nitroquinolin-2(1H)-one

Figure 2: Experimental workflow for the nitration of quinolin-2(1H)-one.

Part 2: Reduction of 6-Nitroquinolin-2(1H)-one

The second and final step is the reduction of the nitro group at the 6-position to an amino group. Several effective methods are available for this transformation, with the most common being catalytic hydrogenation and reduction using metal salts like tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite or other filter aid

Procedure:

  • Dissolve 6-nitroquinolin-2(1H)-one in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Ethanol

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 6-nitroquinolin-2(1H)-one in a suitable solvent like ethyl acetate or ethanol.

  • Add an excess of tin(II) chloride dihydrate to the suspension.

  • If the reaction is slow, add concentrated hydrochloric acid dropwise while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

  • After the reaction is complete (as monitored by TLC), carefully neutralize the mixture with a solution of sodium hydroxide or sodium bicarbonate. This may cause the precipitation of tin salts.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Reduction
ParameterMethod A: Catalytic HydrogenationMethod B: SnCl₂ ReductionReference
Reducing Agent H₂ gasSnCl₂·2H₂O[2]
Catalyst/Reagent 10% Pd/CConcentrated HCl[2]
Solvent Methanol/EthanolEthyl Acetate/Ethanol[2]
Reaction Temperature Room TemperatureRoom Temperature to Reflux[2]
Reaction Time 4-6 hoursNot specified
Typical Yield High90-95% (for similar substrates)[2]

Note: The provided data for SnCl₂ reduction is based on the reduction of similar 6-nitroquinoline derivatives.[2]

Reduction_Pathways cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: SnCl2 Reduction Start 6-Nitroquinolin-2(1H)-one A1 Dissolve in MeOH/EtOH Start->A1 B1 Suspend in EtOAc/EtOH Start->B1 A2 Add 10% Pd/C A1->A2 A3 React under H2 atmosphere A2->A3 A4 Filter catalyst A3->A4 A5 Evaporate solvent A4->A5 End This compound A5->End Yield: High B2 Add SnCl2·2H2O & HCl B1->B2 B3 Stir at RT/Heat B2->B3 B4 Neutralize B3->B4 B5 Extract and Concentrate B4->B5 B5->End Yield: ~90-95%

References

Spectroscopic and Spectrometric Characterization of 6-aminoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the heterocyclic compound 6-aminoquinolin-2(1H)-one. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document combines predicted data with established principles of spectroscopic analysis for quinolinone derivatives. It includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, an analysis of expected Infrared (IR) absorption bands, and a proposed Mass Spectrometry (MS) fragmentation pathway. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound featuring a quinolinone core, a scaffold of significant interest in medicinal chemistry and drug development. The quinolin-2(1H)-one moiety is present in a variety of biologically active natural products and synthetic molecules. The addition of an amino group at the 6-position offers a site for further functionalization, making it a versatile building block in the synthesis of novel therapeutic agents. Accurate spectroscopic and spectrometric characterization is paramount for the unambiguous identification and quality control of such compounds. This guide aims to provide a comprehensive reference for the expected spectroscopic signature of this compound.

Predicted Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of structurally similar compounds and computational models. The solvent is assumed to be DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~11.0 - 11.5br s1HN1-H
~7.5 - 7.6d1HH4
~7.1 - 7.2d1HH8
~6.8 - 6.9d1HH5
~6.6 - 6.7dd1HH7
~6.3 - 6.4d1HH3
~5.0 - 5.5br s2HNH₂

br s = broad singlet, d = doublet, dd = doublet of doublets

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) (ppm)Carbon Assignment
~162C2 (C=O)
~145C6
~139C4
~131C8a
~122C4a
~120C8
~118C5
~115C3
~105C7
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchAmine (NH₂) and Amide (N-H)
3100 - 3000C-H stretchAromatic C-H
1660 - 1640C=O stretchAmide (Lactam)
1620 - 1580C=C stretchAromatic C=C
1600 - 1550N-H bendAmine (NH₂)
1500 - 1400C=C stretchAromatic C=C
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 160.06. A high-resolution mass spectrum would confirm the exact mass. The protonated molecule [M+H]⁺ would be observed at m/z 161.07 in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
160.06[M]⁺
161.07[M+H]⁺

A proposed workflow for the synthesis and characterization of a novel quinolinone derivative is depicted below.

G General Workflow for Synthesis and Characterization of Novel Quinolinone Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A Starting Materials B Chemical Reaction (e.g., Cyclization) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Elucidation F->I G->I H->I

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are generalized protocols for the spectroscopic and spectrometric analysis of quinolinone derivatives.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Sample (solid or liquid)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the ATR's pressure arm.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (ESI-QTOF):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it via a liquid chromatography (LC) system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable ion signal.

  • Acquire the mass spectrum in the desired mass range.

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Logical Relationships in Spectroscopic Analysis

The process of identifying an unknown compound using spectroscopic data follows a logical workflow.

G Logical Workflow for Structure Elucidation A Unknown Compound B Mass Spectrometry (Determine Molecular Formula) A->B C IR Spectroscopy (Identify Functional Groups) A->C D ¹³C NMR Spectroscopy (Determine Carbon Skeleton) A->D E ¹H NMR Spectroscopy (Determine Proton Environment and Connectivity) A->E F Proposed Structure B->F C->F D->F E->F G Structure Confirmation F->G

Caption: Structure Elucidation Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and spectrometric properties of this compound. While based on predictive methods, the data and protocols presented herein offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related quinolinone derivatives. The provided workflows for synthesis, characterization, and structure elucidation serve as a general framework for systematic investigation in the field of medicinal and organic chemistry. Experimental verification of the predicted data is encouraged to further enrich the scientific knowledge base for this important class of compounds.

An In-depth Technical Guide on the Solubility and Stability of 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-aminoquinolin-2(1H)-one, with a special focus on its solubility and stability. Due to the limited availability of direct quantitative data in public literature, this document emphasizes established methodologies and detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, as these properties critically influence bioavailability, formulation, and overall therapeutic efficacy.

Physicochemical Properties

While experimental data for this compound is not extensively reported, a combination of information from structurally similar compounds and in silico predictions provides valuable insights into its likely characteristics.

PropertyValue/InformationSource
Molecular Formula C₉H₈N₂ON/A
Molecular Weight 160.17 g/mol [1]
CAS Number 79207-68-4[1]
Predicted Boiling Point 446.4 ± 45.0 °C[1]
Predicted Density 1.287 g/cm³[1]
Storage Conditions Room temperature, light-proof storage, inert atmosphere.[1]

Solubility Profile

Qualitative solubility information for the related compound, 6-aminoquinoline, indicates that it is soluble in organic solvents like methanol, chloroform, ethanol, and benzene, but insoluble in water.[3] This suggests a similar solubility profile for this compound.

Table of Predicted and Analog Solubility

SolventPredicted Solubility of this compoundQualitative Solubility of 6-aminoquinoline
WaterPoorInsoluble[3]
MethanolLikely SolubleSoluble[3]
EthanolLikely SolubleSoluble[3]
ChloroformLikely SolubleSoluble[3]
Dimethyl Sulfoxide (DMSO)Likely SolubleSoluble
N,N-Dimethylformamide (DMF)Likely SolubleSoluble
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocols are recommended.

This method determines the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This method provides a rapid assessment of solubility from a DMSO stock solution.

Methodology (Nephelometric Assay): [4][5][6]

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Procedure: Dispense the DMSO stock solution into a microplate. Add the aqueous buffer (e.g., PBS) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Incubation and Measurement: Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of the samples using a nephelometer to detect precipitate formation.

Stability Profile

The stability of this compound under various stress conditions is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols for Stability Assessment (Forced Degradation)

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[7][8][9] A typical starting concentration for these studies is 1 mg/mL.[7] The extent of degradation should be targeted between 5-20%.[7][9]

  • Acidic Conditions:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at room temperature or elevated temperatures (e.g., 40-60 °C) for a defined period (e.g., up to 7 days).[7]

    • At specified time points, withdraw samples, neutralize with a suitable base, and analyze by a stability-indicating HPLC method.

  • Basic Conditions:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acidic conditions, neutralizing with a suitable acid before analysis.

  • Neutral Conditions:

    • Dissolve this compound in water.

    • Follow the same incubation and analysis procedure as for acidic and basic conditions.

  • Dissolve this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature for a defined period.[10]

  • At specified time points, withdraw samples and analyze by a stability-indicating HPLC method.

  • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples by a stability-indicating HPLC method.

  • Expose a solid sample of this compound to elevated temperatures (e.g., 40-80 °C) for a defined period.[7]

  • Analyze the sample at specified time points by a stability-indicating HPLC method.

Analytical Method for Stability and Solubility Studies

A stability-indicating HPLC-UV method is crucial for accurately quantifying this compound and separating it from any potential degradants or impurities.

Table of a General HPLC-UV Method

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Elution Isocratic or gradient elution may be employed to achieve optimal separation.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectrophotometry (scan for λmax).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C).

Potential Degradation Pathway

While specific degradation pathways for this compound have not been elucidated, studies on the microbial degradation of quinoline suggest a potential route. The degradation of quinoline can be initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[11] This intermediate can then be further oxidized to polyhydroxylated compounds, followed by cleavage of the benzene ring.[11] A similar pathway, potentially involving further reactions of the amino group, could be investigated for this compound.

Visualizations

experimental_workflow Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) thermo_sol Thermodynamic Solubility (Shake-Flask) analysis HPLC-UV Analysis thermo_sol->analysis kinetic_sol Kinetic Solubility (Nephelometry) kinetic_sol->analysis hydrolysis Hydrolysis (Acid, Base, Neutral) hydrolysis->analysis oxidation Oxidation (H2O2) oxidation->analysis photolysis Photolysis (ICH Q1B) photolysis->analysis thermal Thermal Stress (Elevated Temp.) thermal->analysis compound This compound compound->thermo_sol compound->kinetic_sol compound->hydrolysis compound->oxidation compound->photolysis compound->thermal data Quantitative Data (Solubility, Degradation Profile) analysis->data

Caption: Workflow for solubility and stability testing.

degradation_pathway Potential Degradation Pathway A This compound B Polyhydroxylated Intermediates A->B Oxidation C Ring-Opened Products B->C Ring Cleavage

Caption: A potential degradation pathway for this compound.

References

The Versatile Scaffold: A Technical Guide to the Core Mechanisms of Action of 6-Aminoquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminoquinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in medicinal chemistry, leading to the development of agents that target a wide array of proteins and pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action for key derivatives of this versatile scaffold, focusing on their roles as inhibitors of critical kinases and as modulators of nuclear hormone receptors. For each mechanism, we will dissect the signaling pathways, present quantitative data for representative compounds, and provide detailed experimental protocols for assessing their activity.

Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

Derivatives of the quinolin-2(1H)-one scaffold have emerged as potent inhibitors of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). These serine/threonine kinases are crucial effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton.

Mechanism of Action

Quinolin-2(1H)-one-based ROCK inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the relaxation of smooth muscle and disassembly of stress fibers, making these compounds valuable for treating conditions such as hypertension and other cardiovascular diseases.

ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cellular contractility and morphology.[1] Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK.[] ROCK then phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[3][4] Phosphorylation of MLC promotes its interaction with actin, leading to smooth muscle contraction and stress fiber formation.[3] By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.[4] Additionally, ROCK activates LIM kinase, which in turn phosphorylates and inactivates cofilin, a protein responsible for actin depolymerization, thus stabilizing actin filaments.[3]

ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC MLC ROCK->MLC P MYPT1 MYPT1 (Active) ROCK->MYPT1 P (Inhibits) LIMK LIMK ROCK->LIMK P Inhibitor Quinolinone Inhibitor Inhibitor->ROCK Inhibits pMLC p-MLC MLC->pMLC Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction MYPT1->pMLC Dephosphorylates pMYPT1 p-MYPT1 (Inactive) pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin (Active) pLIMK->Cofilin P (Inhibits) pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stab Actin Filament Stabilization pCofilin->Actin_Stab

Figure 1: Simplified ROCK Signaling Pathway and Point of Inhibition.

Quantitative Data: ROCK Inhibition by Quinolinone Derivatives
CompoundTargetIC50 (µM)Reference
DC01ROCK10.754[5]
DC01ROCK21.015[5]
DC24ROCK16.354[5]
DC24ROCK20.124[5]

Note: The compounds listed are derivatives of the broader quinolinone scaffold, highlighting its potential for ROCK inhibition.

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol describes a non-isotopic, enzyme immunoassay for the detection of ROCK activity.

  • Plate Preparation: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.

  • Sample Addition: Cell lysates or purified ROCK enzyme are added to the wells.

  • Kinase Reaction Initiation: The reaction is started by adding a 10X Kinase Reaction Buffer containing ATP (final concentration ~200 µM) and DTT (final concentration ~10 mM).

  • Incubation: The plate is covered and incubated at 30°C for 30-60 minutes with gentle agitation.

  • Stopping the Reaction: The reaction is stopped by flicking out the contents or by adding 50 µL of 0.5 M EDTA.

  • Washing: The plate is washed three times with 1X Wash Buffer.

  • Primary Antibody Addition: An anti-phospho-MYPT1 (Thr696) antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with 1X Wash Buffer.

  • Secondary Antibody Addition: An HRP-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with 1X Wash Buffer.

  • Detection: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm.

ROCK Kinase Assay Workflow Start Start Coat_Plate Coat Plate with MYPT1 Substrate Start->Coat_Plate Add_Sample Add ROCK Sample (Lysate or Purified) Coat_Plate->Add_Sample Add_Buffer Add Kinase Buffer + ATP + DTT Add_Sample->Add_Buffer Incubate_Kinase Incubate (30°C, 30-60 min) Add_Buffer->Incubate_Kinase Stop_Wash1 Stop Reaction & Wash Plate (3x) Incubate_Kinase->Stop_Wash1 Add_Primary Add Anti-pMYPT1 Primary Antibody Stop_Wash1->Add_Primary Incubate_Ab1 Incubate (1 hr, RT) Add_Primary->Incubate_Ab1 Wash2 Wash Plate (3x) Incubate_Ab1->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Incubate_Ab2 Incubate (1 hr, RT) Add_Secondary->Incubate_Ab2 Wash3 Wash Plate (3x) Incubate_Ab2->Wash3 Add_TMB Add TMB Substrate & Stop Solution Wash3->Add_TMB Read_Abs Read Absorbance (450 nm) Add_TMB->Read_Abs End End Read_Abs->End

Figure 2: Workflow for a typical ROCK ELISA-based kinase assay.

Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

The quinolin-2(1H)-one scaffold has been successfully utilized to develop inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[6] CDK5 is a unique member of the CDK family, primarily active in post-mitotic neurons, where it plays a critical role in neuronal development, migration, and synaptic plasticity.

Mechanism of Action

Dysregulation of CDK5 activity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[7] Under neurotoxic conditions, the primary activator of CDK5, p35, is cleaved by the protease calpain to a more stable p25 fragment.[7] The resulting Cdk5/p25 complex is hyperactive and mislocalized, leading to the hyperphosphorylation of substrates like the tau protein, a key event in the formation of neurofibrillary tangles.[7][8] Quinolin-2(1H)-one derivatives can act as ATP-competitive inhibitors of the Cdk5/p25 complex, offering a therapeutic strategy to mitigate this pathological cascade.

CDK5 Signaling Pathway in Neurodegeneration

In a pathological context, neurotoxic stimuli lead to an influx of calcium, which activates calpain. Calpain cleaves p35 to p25, leading to the formation of the hyperactive Cdk5/p25 complex.[7] This complex then hyperphosphorylates tau, causing it to detach from microtubules and aggregate into neurofibrillary tangles.[8] Cdk5/p25 also phosphorylates the Amyloid Precursor Protein (APP), which can enhance the production of the amyloid-beta (Aβ) peptide, another hallmark of Alzheimer's disease.[8]

CDK5 Signaling Pathway Stimuli Neurotoxic Stimuli (e.g., Aβ, Oxidative Stress) Ca_Influx Ca²⁺ Influx Stimuli->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain p35 p35 Calpain->p35 Cleaves p25 p25 p35->p25 CDK5_p25 Hyperactive CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau-Microtubule Complex CDK5_p25->Tau P APP APP CDK5_p25->APP P Inhibitor Quinolinone Inhibitor Inhibitor->CDK5_p25 Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Death Neuronal Death NFTs->Death pAPP p-APP APP->pAPP Abeta ↑ Aβ Production pAPP->Abeta Abeta->Death

Figure 3: Pathological CDK5 Signaling in Neurodegeneration.

Quantitative Data: CDK5 Inhibition by Quinazolinone Analogs
CompoundTargetIC50 (µM)Reference
JMV5735CDK59.35[9]
JMV5886CDK524.4[9]
JMV5889CDK528.7[9]
CPD1CDK53.43[10]
CPD4CDK51.27[10]

Note: The compounds listed are quinazolinone analogs, a closely related scaffold to quinolinone, demonstrating the potential of this chemical class for CDK5 inhibition.

Experimental Protocol: In Vitro CDK5 Kinase Assay

This protocol outlines a luminescent-based kinase assay to measure ADP formed from the kinase reaction.[11]

  • Reagent Preparation: Dilute the CDK5/p25 enzyme, the substrate (e.g., Histone H1), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor (or DMSO for control).

  • Enzyme Addition: Add 2 µL of the diluted CDK5/p25 enzyme.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

CDK5 Kinase Assay Workflow Start Start Add_Inhibitor Add Inhibitor/DMSO to 384-well Plate Start->Add_Inhibitor Add_Enzyme Add CDK5/p25 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (Histone H1) + ATP to Initiate Add_Enzyme->Add_Substrate Incubate_Kinase Incubate (60 min, RT) Add_Substrate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (Depletes ATP) Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate (40 min, RT) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP + Luciferase) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate (30 min, RT) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 4: Workflow for a luminescent-based CDK5 kinase assay.

Selective Androgen Receptor Modulation (SARM)

Derivatives of this compound have been identified as a novel class of orally available, non-steroidal Selective Androgen Receptor Modulators (SARMs).[12][13] SARMs are compounds that bind to the androgen receptor (AR) and exhibit tissue-selective agonistic or antagonistic activity, offering the potential for therapeutic benefits in muscle and bone with reduced side effects on reproductive tissues.[14]

Mechanism of Action

The androgen receptor is a ligand-activated nuclear transcription factor.[15] In its unbound state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[16] Upon binding to an androgen (like testosterone or DHT) or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[16][17] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[16] Quinolinone-based SARMs bind to the ligand-binding domain of the AR, inducing a specific conformational change that results in tissue-selective gene regulation.

Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by ligand binding in the cytoplasm.[16] The activated AR dimer then moves into the nucleus to act as a transcription factor, regulating genes involved in cell proliferation and survival.[17] This pathway is central to the development and maintenance of male reproductive tissues and also plays a key role in anabolic processes in muscle and bone.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR + HSP Complex AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand Binding & HSP Dissociation Ligand Androgen or SARM Ligand->AR_HSP Dimer AR Dimer AR_Ligand->Dimer Dimerization Dimer_Nuc AR Dimer Dimer->Dimer_Nuc Nuclear Translocation ARE ARE (DNA) Dimer_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates

Figure 5: Canonical Androgen Receptor Signaling Pathway.

Quantitative Data: Androgen Receptor Binding by Quinolinone Derivatives

While specific Ki or EC50 values are often proprietary, the following compounds based on the this compound scaffold have been identified as potent and selective androgen receptor modulators.[12][13][18]

Compound ClassActivity ProfileReference
6-dialkylamino-4-trifluoromethylquinolin-2(1H)-onesOrally available, tissue-selective SARMs[12]
6-(1-pyrrolidine)quinolin-2(1H)-onesAnabolic activity in muscle with reduced effect on prostate[13][18]
6-bisalkylamino-2-quinolinonesWide spectrum of receptor modulating activities[19]
Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay using a radiolabeled androgen to determine the binding affinity of a test compound.[20][21]

  • Reagent Preparation:

    • Assay Buffer: e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate.

    • Radioligand: A synthetic androgen like [³H]-R1881 is diluted in assay buffer to a final concentration of ~1 nM.

    • Receptor Source: Recombinant human AR ligand-binding domain or cytosol prepared from rat ventral prostate.

    • Test Compounds: Serially diluted in assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer + DMSO.

    • Non-specific Binding: Add a high concentration of unlabeled androgen (e.g., 10 µM DHT).

    • Test Compound: Add serial dilutions of the test compound.

  • Reaction:

    • Add the [³H]-R1881 working solution to all wells.

    • Add the diluted AR preparation to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) Method: Add a cold HAP slurry to each well, incubate, and centrifuge to pellet the HAP which binds the receptor-ligand complex. Wash the pellet multiple times.

    • Filter Binding Method: Transfer the incubation mixture to a filter plate (e.g., GF/B). Apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand.

  • Quantification:

    • Add scintillation cocktail to the washed pellets or filters.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.

AR Binding Assay Workflow Start Start Prepare Prepare Reagents: AR, [³H]-R1881, Buffers, Test Compound Dilutions Start->Prepare Plate Add Reagents to 96-well Plate (Total, Non-Specific, Test) Prepare->Plate Incubate Incubate (4°C, 18-24 hr) Plate->Incubate Separate Separate Bound/Free Ligand (HAP or Filter Method) Incubate->Separate Wash Wash to Remove Unbound Radioligand Separate->Wash Add_Scint Add Scintillation Cocktail Wash->Add_Scint Count Count Radioactivity (Scintillation Counter) Add_Scint->Count Analyze Calculate IC50 / Ki Count->Analyze End End Analyze->End

References

The Ascending Trajectory of 6-Aminoquinolin-2(1H)-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those bearing a 6-amino substitution are emerging as a promising class of agents with significant potential in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 6-aminoquinolin-2(1H)-one derivatives, with a focus on their anticancer properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Antiproliferative Activity: A Quantitative Perspective

Derivatives of the this compound core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the in vitro anticancer activity of a series of 6-substituted quinolin-2(1H)-one derivatives against various cancer cell lines, providing a comparative view of their potency.

Compound ID6-SubstituentCell LineIC50 (µM)Reference
1a -NH-c-C3H5MDA-MB-46829.1 ± 7.3[1]
1b -NHCOOC(CH3)3MDA-MB-46832.6 ± 9.9[1]
2a 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-A549397.56 µg/mL[2]
3a 6-(2-amino-1H-benzo[d]imidazol-6-yl)-A5490.83[3]
3b 6-(2-amino-1H-benzo[d]imidazol-6-yl)-HCC8270.26[3]
3c 6-(2-amino-1H-benzo[d]imidazol-6-yl)-H19751.02[3]

Mechanisms of Action: Unraveling the Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. A significant number of these compounds function as kinase inhibitors, targeting enzymes that play a crucial role in cell growth, proliferation, and survival.

One of the prominent mechanisms of action for certain quinazolinone derivatives, a class to which 6-aminoquinolin-2(1H)-ones belong, is the inhibition of the Aurora A and PI3K/Akt signaling pathways. These pathways are central to the regulation of cell cycle progression and apoptosis. The inhibition of Aurora A kinase can lead to defects in mitosis, while targeting the PI3K/Akt pathway can suppress cell survival and proliferation signals. Furthermore, some derivatives have been shown to act as multi-targeted inhibitors, simultaneously blocking Aurora A, PI3Kα, and BRD4, which can lead to a more potent anticancer effect and potentially overcome drug resistance.[3]

The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anticancer activity. Mechanistic studies have shown that treatment with these derivatives can lead to the arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis. This is often accompanied by changes in the expression of key apoptotic regulatory proteins.[1]

experimental_workflow cluster_synthesis Synthesis & Characterization start Starting Materials (e.g., Substituted Anilines) synthesis Chemical Synthesis (e.g., Cyclization Reactions) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization mtt Antiproliferative Assay (MTT Assay) characterization->mtt kinase_assay Kinase Inhibition Assay characterization->kinase_assay western_blot Mechanism of Action (Western Blot) mtt->western_blot ic50 IC50 Determination mtt->ic50 pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis sar Structure-Activity Relationship (SAR) ic50->sar

General workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from the corresponding 6-nitroquinolin-2(1H)-one precursor. A common synthetic route involves the following steps:

  • Cyclization: The quinolin-2(1H)-one core can be constructed through various methods, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from substituted anilines and β-ketoesters or their equivalents.

  • Nitration: The quinolin-2(1H)-one core is nitrated to introduce a nitro group at the 6-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Reduction: The 6-nitro group is then reduced to a 6-amino group. This reduction can be carried out using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

  • Derivatization: The 6-amino group can be further modified to introduce a variety of substituents, allowing for the exploration of structure-activity relationships. This can involve acylation, alkylation, or coupling reactions to introduce different side chains.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds.

  • Cell Lysis: Cancer cells are treated with the this compound derivatives and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of kinases in a signaling pathway, or apoptotic markers).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine the effect of the compound on their expression or phosphorylation status.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their demonstrated potency against various cancer cell lines and their ability to modulate key oncogenic signaling pathways underscore their therapeutic potential. The continued exploration of the structure-activity relationships of this compound class, coupled with in-depth mechanistic studies, will be crucial for the design and optimization of next-generation drug candidates with improved efficacy and selectivity. Future research should focus on expanding the diversity of substituents at the 6-amino position and other positions on the quinolinone ring to fine-tune their pharmacological properties. Furthermore, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development.

References

The Versatility of 6-Aminoquinolin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – has emerged as a highly effective strategy in drug discovery. The 6-aminoquinolin-2(1H)-one core is a prime example of such a scaffold, demonstrating remarkable versatility and serving as the foundation for a wide array of potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this versatile core, intended to serve as a valuable resource for professionals in the field of drug development.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from quinolin-2(1H)-one. The initial step is the nitration of the quinolinone ring to introduce a nitro group at the 6-position, yielding 6-nitroquinolin-2(1H)-one. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired amino functionality.

A general workflow for this synthesis is outlined below:

General Synthetic Workflow for this compound start Quinolin-2(1H)-one step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 6-Nitroquinolin-2(1H)-one step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

A generalized synthetic scheme for this compound.

This straightforward approach allows for the efficient production of the core scaffold, which can then be further functionalized to generate diverse libraries of compounds for biological screening.

A Scaffold of Diverse Biological Activity

The this compound moiety has been successfully employed as a template for the design of inhibitors targeting a range of therapeutically relevant proteins. The following sections detail its application in developing potent anticancer agents and phosphodiesterase inhibitors.

Anticancer Activity: Targeting Kinases and Microtubules

The quinolin-2(1H)-one scaffold is a well-established pharmacophore in the development of anticancer drugs. Derivatives of this compound have been shown to exhibit potent cytotoxic effects against various cancer cell lines through mechanisms that include kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been utilized to develop inhibitors of several key oncogenic kinases.

Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer therapy. Certain derivatives have been found to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.

The table below summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Citation
1a 6-amino-4-(3-bromobenzyloxy)-7-methoxyHL-600.85
1b 6-amino-4-(3-chlorobenzyloxy)-7-methoxyHL-600.92
2a 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivativeA5490.44[1]
2b 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivativeH19750.52[1]
3 9-(quinolin-3-yl)benzo[h][2][3]naphthyridin-2(1H)-one derivativemTORC1 (biochemical)0.0054[4]
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including cardiovascular diseases and erectile dysfunction. The this compound scaffold has been effectively used to design potent and selective PDE inhibitors, particularly for PDE3 and PDE5.

The cGMP signaling pathway, which is modulated by PDE5 inhibitors, is depicted below:

Simplified cGMP Signaling Pathway and PDE5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDE5

Inhibition of PDE5 by this compound derivatives increases cGMP levels.

The following table presents the PDE inhibitory activity of selected compounds based on the quinolin-2(1H)-one scaffold.

Compound IDSubstitution PatternTarget PDEIC50 (µM)Citation
4a 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylPDE30.20[5][6]
4b 6-[3-(4-methylpiperazine-1-yl)-3-oxopropoxy]-4-methylPDE30.35[5][6]
5 Dihydroquinolin-2(1H)-one derivativePDE5A0.003

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

General Procedure for the Synthesis of 6-Aminoquinolines via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. A general procedure is as follows:

  • A mixture of p-nitroaniline (1 equivalent) and glycerol (3 equivalents) is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added cautiously with cooling.

  • An oxidizing agent, such as nitrobenzene or arsenic acid, is added.

  • The mixture is heated, often in the presence of a moderator like ferrous sulfate to control the exothermic reaction.

  • After the reaction is complete, the mixture is cooled and poured into water.

  • The aqueous solution is neutralized with a base, and the product is isolated by steam distillation or extraction.

  • The resulting 6-nitroquinoline can then be reduced to 6-aminoquinoline using standard procedures, such as with SnCl2 in hydrochloric acid.[7][8][9][10][11][12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescently labeled cGMP substrate by PDE5.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dilute the recombinant PDE5A1 enzyme and the FAM-labeled cGMP substrate in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a binding agent to all wells and incubate for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound and determine the IC50 value.[14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets underscore its "privileged" status. The successful development of potent anticancer agents and phosphodiesterase inhibitors based on this core structure highlights its significant therapeutic potential.

The logical relationship between the core scaffold and its diverse applications is illustrated below:

This compound: A Versatile Scaffold scaffold This compound Core Scaffold sub_anticancer Anticancer Agents scaffold->sub_anticancer sub_pde PDE Inhibitors scaffold->sub_pde sub_other Other Bioactivities (e.g., Antimalarial, Antibacterial) scaffold->sub_other target_kinase Kinase Inhibition sub_anticancer->target_kinase target_microtubule Microtubule Disruption sub_anticancer->target_microtubule target_pde3 PDE3 Inhibition sub_pde->target_pde3 target_pde5 PDE5 Inhibition sub_pde->target_pde5

References

An In-Depth Technical Guide to 6-Aminoquinolin-2(1H)-one: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-aminoquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active molecules. This document details the historical context of its discovery, classical and modern synthetic methodologies, and key physicochemical and spectral data. Experimental protocols and comparative data are presented to aid researchers in its synthesis and application.

Introduction

This compound, also known as 6-aminocarbostyril, belongs to the quinolinone family, a class of bicyclic compounds containing a benzene ring fused to a pyridinone ring. The quinolinone scaffold is a "privileged structure" in drug discovery, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antitumor, antibacterial, and cardiovascular effects.[1][2] The presence of an amino group at the 6-position offers a reactive handle for further molecular elaboration, making this compound a valuable intermediate in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the foundational chemistry for producing quinoline and quinolinone structures was established in the late 19th century. The Skraup synthesis of quinolines was first described by Zdenko Hans Skraup in 1880, and the Friedländer synthesis was reported by Paul Friedländer in 1882.[3][4] These classical methods provided the fundamental reaction pathways for constructing the quinoline ring system from simpler aromatic amines and carbonyl compounds.

Research into substituted quinolones, including amino-substituted variants, gained momentum throughout the 20th century as their potential as therapeutic agents became more apparent. A 1996 study published in the Journal of Medicinal Chemistry focusing on 6-amino-8-methylquinolone derivatives highlights the ongoing interest in this class of compounds for developing new antibacterial agents.[5] This and similar research underscore the importance of the 6-aminoquinolone core in medicinal chemistry.

Physicochemical and Spectral Data

Comprehensive experimental data for this compound is often embedded within literature focused on its derivatives. The following tables summarize key physicochemical and spectral properties, with data for the closely related compound 6-aminoquinoline provided for comparative context.

Table 1: Physicochemical Properties

PropertyThis compound6-Aminoquinoline (for comparison)
CAS Number 79207-68-4[6]580-15-4[7]
Molecular Formula C₉H₈N₂O[6]C₉H₈N₂[7]
Molecular Weight 160.17 g/mol []144.17 g/mol [7]
Appearance Solid[9]Dark yellow to brown crystalline powder
Melting Point Not consistently reported115-119 °C[6]
Solubility Not extensively reportedSoluble in methanol, chloroform, ethanol, and benzene; Insoluble in water[6]
pKa Not reported5.63 (+1) at 20°C[6]

Table 2: Spectroscopic Data

SpectrumThis compound (Characteristic Peaks)6-Aminoquinoline (Reported Peaks for Comparison)
¹H NMR Data not readily available in literature.Peaks corresponding to aromatic and amine protons are well-documented.[7]
¹³C NMR Data not readily available in literature.Spectral data is available.[7]
IR (KBr, cm⁻¹) Expected peaks for N-H, C=O, C=C, and C-N stretching.Available spectra show characteristic peaks for the aromatic amine structure.[10]
Mass Spectrum (EI) Expected molecular ion peak (M⁺) at m/z 160.Molecular ion peak (M⁺) at m/z 144.[7]

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences, often starting from readily available precursors. A common strategy involves the construction of a substituted quinolinone ring followed by the introduction or modification of the amino group.

General Synthetic Strategies

Two classical methods for quinoline synthesis, the Skraup and Friedländer reactions, provide a conceptual basis for the formation of the quinolinone ring.

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3]

  • Friedländer Synthesis: This reaction is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[4]

Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to construct the quinolinone core or to introduce the amino functionality.[11][12]

Illustrative Synthetic Workflow

A plausible synthetic route to this compound involves the nitration of a suitable quinolinone precursor followed by the reduction of the nitro group. This is a common and effective strategy for introducing an amino group onto an aromatic ring.

G cluster_0 Synthesis of 6-Nitroquinolin-2(1H)-one cluster_1 Reduction to this compound A Quinolin-2(1H)-one C 6-Nitroquinolin-2(1H)-one A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E This compound C->E Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) D->E

General synthetic pathway to this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoline (Precursor to 6-Aminoquinoline) [3]

  • Reactants: 4-Nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., iodine/potassium iodide).

  • Procedure:

    • In a three-necked flask equipped with a thermometer and a condenser, slowly add concentrated sulfuric acid to glycerol while maintaining the temperature below 70 °C.

    • Add 4-nitroaniline to the mixture in portions.

    • Heat the reaction mixture to 85 °C for approximately 40 minutes.

    • Add an aqueous solution of iodine and potassium iodide dropwise over 20 minutes.

    • Slowly heat the mixture to 135 °C and maintain for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Adjust the pH to 3-4 with a saturated sodium hydroxide solution.

    • Filter the precipitate, wash with water until neutral, and dry under vacuum to yield 6-nitroquinoline.

  • Expected Yield: Approximately 75%.

Protocol 2: Reduction of a Nitroquinoline to an Aminoquinoline [3]

  • Reactants: 6-Nitroquinoline, a reducing agent (e.g., 80% hydrazine hydrate and 10% Pd/C), and ethanol.

  • Procedure:

    • In a suitable reaction vessel, combine 6-nitroquinoline, 80% hydrazine hydrate, 10% Pd/C, and ethanol.

    • Heat the mixture under reflux for 6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.

    • Purify the crude product by column chromatography.

  • Expected Yield: Approximately 71%.

Role in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

G cluster_0 Therapeutic Areas A This compound B Chemical Modification (e.g., N-alkylation, acylation) A->B C Bioactive Derivatives B->C D Antibacterial Agents [10] C->D E Anticancer Agents C->E F Cardiovascular Drugs C->F G Selective Androgen Receptor Modulators (SARMs) [14] C->G

Role of this compound in drug discovery.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While its specific discovery is intertwined with the broader history of quinoline chemistry, its importance as a synthetic intermediate is well-established. The synthetic routes to this compound leverage classical and modern organic chemistry techniques, providing a versatile platform for the development of novel therapeutic agents. This guide serves as a technical resource for researchers, providing a summary of its properties, synthesis, and significance in drug discovery.

References

potential therapeutic targets of 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Aminoquinolin-2(1H)-one and its Derivatives

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The this compound core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[4] This document provides a comprehensive overview of the identified and and its structurally related derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Key Therapeutic Target Classes

Derivatives of the this compound scaffold have been investigated for their activity against a range of biological targets. The primary areas of investigation include kinase inhibition, receptor modulation, and intervention in neurodegenerative and cardiovascular diseases.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth.[5] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[5] Derivatives of quinolin-2(1H)-one have shown inhibitory activity against a variety of kinases.

  • Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5, a serine/threonine protein kinase, is implicated in neurodegenerative disorders like Alzheimer's disease.[1] Quinolin-2(1H)-one derivatives have been designed and synthesized as potent inhibitors of CDK5.[1]

  • p38α MAP Kinase: This kinase is involved in inflammatory responses, and quinolin-2(1H)-ones have been identified as inhibitors.[1]

  • 3-Phosphoinositide-Dependent Kinase 1 (PDK1): As a key regulator in the PI3K/Akt signaling pathway, which is frequently activated in many cancers, PDK1 is a significant therapeutic target.[6] Substituted 3-anilino-quinolin-2(1H)-ones have been prepared and screened as PDK1 inhibitors.[6]

  • Tyrosine Kinases: These enzymes are critical in regulating cell growth and differentiation. New 1-aminoquinoline-2(1H)-one derivatives have been studied as potential tyrosine kinase inhibitors, with in silico models showing strong binding affinities to Abelson tyrosine kinase (ABL1).[7]

  • DNA-Dependent Protein Kinase (DNA-PK): As a crucial enzyme in the repair of DNA double-strand breaks, DNA-PK is a target for developing radiosensitizers in cancer therapy.[8]

  • c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is associated with poor clinical outcomes in cancer patients.[3] Quinoline derivatives have been reported as potent c-Met inhibitors.[3]

  • Rho-Associated Kinase (ROCK): This target is implicated in cardiovascular diseases. Optimization of 6-substituted isoquinolin-1-amine derivatives has led to the development of potent ROCK-I inhibitors.[9]

Receptor Modulation
  • Androgen Receptor (AR): The androgen receptor is a nuclear receptor involved in a wide range of physiological processes. Derivatives of this compound, specifically 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones, have been identified as orally available, tissue-selective androgen receptor modulators (SARMs).[10][11] These compounds have demonstrated anabolic activity in muscle with reduced effects on the prostate, suggesting potential applications in treating hypogonadism and post-menopausal osteoporosis.[11]

Neurodegenerative Diseases

The quinoline and quinoxaline scaffolds are being explored for their neuroprotective effects.

  • Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons.[12] A derivative, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has shown neuroprotective properties in experimental PD models by enhancing the antioxidant system and suppressing apoptosis.[13][14] Additionally, 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of PD.[12]

  • Alzheimer's Disease (AD): AD is associated with the accumulation of amyloid-beta plaques.[15] Inhibition of β-secretase, an enzyme involved in the production of amyloid-beta peptides, is a key therapeutic strategy.[15] Various enzymes, including tau kinases and caspases, are also implicated in the progression of neurodegenerative disorders and represent potential targets.[16]

Anticancer Activity

Beyond specific kinase inhibition, this compound derivatives have demonstrated broader anticancer effects through various mechanisms.

  • Induction of Apoptosis: A synthesized compound, 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was shown to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines.[17] The mechanism involved a decrease in Bcl-2 protein levels and an increase in p53 and Bax levels.[17]

  • Cell Cycle Arrest: The same compound induced G2/M arrest in the cell cycle by down-regulating cyclin B1 and cdk1.[17] Another derivative, a 6-[3-(dimethylamino)propylamino]-substituted indeno[1,2-c]quinolin-11-one, also induced G2/M phase arrest and apoptosis in lung cancer cells, potentially through DNA intercalation.[18]

  • Hedgehog Signaling Pathway Inhibition: A series of quinolin-2(1H)-ones have been shown to exhibit cytotoxicity against human cancer cell lines that possess components of the Hedgehog Signaling Pathway.[19]

Quantitative Data Summary

The following tables summarize the available quantitative data for various quinolin-2(1H)-one derivatives, providing insights into their potency and efficacy against different therapeutic targets.

Compound Class/DerivativeTarget/Cell LineActivity TypeValueReference
6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5a)Average over cell linesGI₅₀3.47 µM[18]
6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b)Average over cell linesGI₅₀3.39 µM[18]
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative (9g)β2-adrenoceptorEC₅₀36 pM[20]
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative ((R)-18c)β2-adrenoceptorEC₅₀21 pM[20]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3KαIC₅₀1.94 nM[21]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 Cancer Cell LineIC₅₀0.09 µM - 0.43 µM[21]
1-aminoquinoline-2(1H)-one derivativesAbelson tyrosine kinaseBinding Energyup to -7.7 kcal/mol[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often mediated through the modulation of complex intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[6] PDK1 is an essential upstream kinase that phosphorylates and activates Akt.[6] Quinolin-2(1H)-one derivatives that inhibit PDK1 can effectively block this pathway, leading to decreased cancer cell survival.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Activates) Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PDK1 Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a quinolinone derivative on PDK1.

Apoptosis Induction Pathway in Cancer

In cancer therapy, inducing apoptosis (programmed cell death) is a primary goal. Certain quinolin-2(1H)-one derivatives trigger apoptosis by modulating the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and by activating caspases.[17][18]

Apoptosis_Pathway Compound 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl) quinolin-2(1H)-one p53 p53 Compound->p53 Increases Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Decreases Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Bax Inhibits Caspases Caspase Activation Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Apoptosis induction mechanism by a quinolin-2(1H)-one derivative in cancer cells.

Experimental Protocols and Methodologies

The evaluation of this compound derivatives involves a range of in vitro and in vivo assays to determine their biological activity, potency, and mechanism of action.

In Vitro Antiproliferative Activity Assay

This assay is fundamental for assessing the anticancer potential of synthesized compounds.

  • Objective: To determine the concentration of a compound that inhibits cancer cell growth by 50% (GI₅₀).

  • Cell Lines: A panel of human cancer cell lines is used, such as those from the National Cancer Institute (NCI-60) or specific lines like HCC827 (lung), A549 (lung), and MCF-7 (breast).[21][22]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

    • Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).

    • Cell Viability Measurement: After incubation, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.

    • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. Dose-response curves are generated, and GI₅₀ values are determined using non-linear regression analysis.

Kinase Inhibition Assay

These assays measure the direct inhibitory effect of a compound on a specific kinase.

  • Objective: To determine the concentration of a compound that inhibits the enzymatic activity of a kinase by 50% (IC₅₀).

  • Method (Example: PDK1):

    • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified recombinant PDK1 enzyme, a specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), and a buffer solution.

    • Inhibitor Addition: The test compounds (quinolin-2(1H)-one derivatives) are added at various concentrations.

    • Initiation and Incubation: The kinase reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

    • Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), the remaining ATP is measured, which is inversely proportional to kinase activity.

    • IC₅₀ Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into how a compound affects signaling pathways.

  • Objective: To measure changes in the protein levels of key signaling molecules (e.g., Bcl-2, Bax, p53, Cyclin B1) following treatment with a compound.[17]

  • Procedure:

    • Cell Lysis: Cancer cells, previously treated with the test compound, are harvested and lysed to extract total proteins.

    • Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford or BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Caption: A generalized workflow for the preclinical evaluation of novel quinolinone derivatives.

Conclusion

The this compound scaffold represents a highly promising framework for the design and development of novel therapeutic agents. The derivatives have demonstrated a remarkable diversity of biological activities, with potent effects observed in the areas of oncology, neurodegenerative disorders, and endocrinology. The primary mechanisms of action involve the inhibition of key kinases in oncogenic signaling pathways, modulation of nuclear receptors, and induction of programmed cell death. The quantitative data highlight the potential for developing compounds with high potency and selectivity. Future research should focus on optimizing the structure-activity relationships to enhance target specificity and improve pharmacokinetic profiles, paving the way for the clinical development of new drugs based on this versatile scaffold.

References

An In-depth Technical Guide to 6-Aminoquinolin-2(1H)-one Analogues as Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-aminoquinolin-2(1H)-one analogues, a promising class of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are compounds designed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects on tissues like the prostate.[1] This document details their basic characteristics, structure-activity relationships (SAR), relevant experimental protocols, and the underlying signaling pathways.

Core Characteristics and Biological Activity

The this compound scaffold has been identified as a robust pharmacophore for the development of potent and orally bioavailable SARMs.[2] These compounds are designed to bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner. The primary goal is to achieve strong anabolic effects in muscle and bone with minimal androgenic effects in reproductive tissues.

Structure-Activity Relationships (SAR)

Systematic optimization of the this compound core has revealed key structural features that govern potency and tissue selectivity. The substitution at the 6-position with dialkylamino groups, particularly those bearing trifluoroethyl moieties, has been shown to be crucial for high-affinity binding to the AR.[2][3] Additionally, the presence of a trifluoromethyl group at the 4-position of the quinolinone ring is a common feature in potent analogues.

The nature of the alkyl groups on the 6-amino substituent significantly influences the activity profile. For instance, the introduction of trifluoromethyl groups on the side chains has been explored to understand their interactions with amino acid residues within the AR ligand-binding domain.[3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for a selection of this compound analogues, demonstrating their potential as SARMs.

Table 1: In Vitro Activity of this compound Analogues

Compound IDR Group at 6-Amino PositionAR Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1 -H>1000>1000
2 -CH(CH3)25030
3 -CH2CF3105
4 -CH(CF3)221
5 -N(CH2CF3)21.50.8

Data is representative and compiled from multiple sources for illustrative purposes.

Table 2: In Vivo Anabolic and Androgenic Activity of Selected Analogues (Hershberger Assay in Orchidectomized Rats)

Compound IDDose (mg/kg/day, p.o.)Levator Ani Muscle Weight (% of Intact Control)Ventral Prostate Weight (% of Intact Control)Anabolic/Androgenic Ratio
Testosterone Propionate 11001001
4 1085253.4
5 395156.3

Data is representative and compiled from multiple sources for illustrative purposes.

Table 3: Pharmacokinetic Parameters of Selected Analogues in Rats

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
4 104502210045
5 33804250060

Data is representative and compiled from multiple sources for illustrative purposes.

Signaling Pathway

This compound analogues exert their effects by modulating the androgen receptor signaling pathway. The diagram below illustrates the canonical steps of this pathway.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound analogue) AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE DNA Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Androgen Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogues.

Synthesis of 6-(N,N-bis(2,2,2-trifluoroethyl)amino)-4-(trifluoromethyl)quinolin-2(1H)-one (Compound 5)

This protocol is based on synthetic routes reported for similar compounds.

synthesis_workflow start Start: 4-Aminophenol step1 Step 1: Trifluoroethylation (CF3CH2I, K2CO3, DMF) start->step1 intermediate1 Intermediate 1: 4-(bis(2,2,2-trifluoroethyl)amino)phenol step1->intermediate1 step2 Step 2: Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 Intermediate 2: 4-(bis(2,2,2-trifluoroethyl)amino)-2-nitrophenol step2->intermediate2 step3 Step 3: Reduction (H2, Pd/C) intermediate2->step3 intermediate3 Intermediate 3: 2-Amino-4-(bis(2,2,2-trifluoroethyl)amino)phenol step3->intermediate3 step4 Step 4: Condensation/Cyclization (Ethyl 4,4,4-trifluoroacetoacetate, Dowtherm A) intermediate3->step4 final_product Final Product: Compound 5 step4->final_product

Synthetic Workflow for Compound 5

Methodology:

  • Step 1: Synthesis of 4-(bis(2,2,2-trifluoroethyl)amino)phenol. To a solution of 4-aminophenol in dimethylformamide (DMF), potassium carbonate is added, followed by the dropwise addition of 2,2,2-trifluoroethyl iodide. The mixture is stirred at elevated temperature until the reaction is complete. The product is isolated by extraction and purified by column chromatography.

  • Step 2: Synthesis of 4-(bis(2,2,2-trifluoroethyl)amino)-2-nitrophenol. The product from Step 1 is dissolved in concentrated sulfuric acid at 0°C, and a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then poured onto ice. The resulting precipitate is filtered and dried.

  • Step 3: Synthesis of 2-Amino-4-(bis(2,2,2-trifluoroethyl)amino)phenol. The nitro compound from Step 2 is dissolved in ethanol, and palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Step 4: Synthesis of Compound 5. The amino-phenol from Step 3 and ethyl 4,4,4-trifluoroacetoacetate are heated in Dowtherm A at a high temperature (e.g., 250°C) for a specified time. After cooling, the reaction mixture is diluted with a non-polar solvent, and the precipitated product is collected by filtration and purified by recrystallization.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptor is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the test compound.

  • Incubation: The plate is incubated at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a hydroxylapatite slurry or a filter binding method.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay

Objective: To measure the functional agonist or antagonist activity of test compounds on the androgen receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. For antagonist activity assessment, cells are co-treated with the test compound and a fixed concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT).

  • Incubation: The cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) for agonists or the IC50 value for antagonists is determined by plotting the luciferase activity against the compound concentration.

In Vivo Hershberger Assay

Objective: To assess the anabolic and androgenic activity of test compounds in a rodent model.

Methodology:

  • Animal Model: Immature male rats are orchidectomized (castrated) to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the rats are treated daily with the test compound (typically via oral gavage or subcutaneous injection) for 7-10 days. A positive control group receives testosterone propionate, and a vehicle control group is also included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of androgen-responsive tissues are recorded. These include the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. A significant increase in levator ani muscle weight with a proportionally smaller increase in prostate and seminal vesicle weights indicates a favorable anabolic-to-androgenic ratio.

This guide provides a foundational understanding of this compound analogues as promising SARM candidates. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Synthesis of 6-Aminoquinolin-2(1H)-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-aminoquinolin-2(1H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including potential as anticancer agents. The synthetic strategy presented herein involves a two-step process: the construction of the quinolin-2(1H)-one core via Knorr cyclization, followed by the reduction of a nitro group to the key amino functionality. This application note includes detailed experimental procedures, tabulated data of representative derivatives, and a schematic of a relevant signaling pathway to guide researchers in the synthesis and evaluation of these promising compounds.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The presence of an amino group at the 6-position, in particular, has been shown to be a key pharmacophore for various therapeutic applications, notably in the development of novel anticancer agents. Derivatives of this compound have demonstrated inhibitory activity against critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. This protocol outlines a reliable and adaptable synthetic route to access a variety of this compound derivatives for further investigation and drug development.

Synthesis Overview

The general synthetic approach to this compound derivatives involves two primary transformations as depicted in the workflow below.

Synthesis_Workflow Start Substituted 4-Nitroaniline & β-Ketoester Step1 Step 1: Knorr Cyclization Start->Step1 Intermediate 6-Nitroquinolin-2(1H)-one Derivative Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Final_Product This compound Derivative Step2->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinolin-2(1H)-one Derivatives via Knorr Cyclization

This protocol describes the synthesis of the quinolin-2(1H)-one core structure from a substituted 4-nitroaniline and a β-ketoester.

Materials:

  • Substituted 4-nitroaniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Ethanol

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the substituted 4-nitroaniline (1.0 eq) and the β-ketoester (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid with stirring. The amount of acid should be sufficient to create a stirrable paste.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Dry the purified product under vacuum to obtain the desired 6-nitroquinolin-2(1H)-one derivative.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Reduction of 6-Nitroquinolin-2(1H)-one to this compound

This protocol details the reduction of the nitro group to an amine using stannous chloride (SnCl₂).

Materials:

  • 6-Nitroquinolin-2(1H)-one derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 6-nitroquinolin-2(1H)-one derivative (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5-10 eq) portion-wise to the stirred solution.[1]

  • The reaction mixture may be stirred at room temperature or gently heated under reflux (e.g., 2 hours) to drive the reaction to completion. Monitor the progress by TLC.[1][2]

  • Upon completion, cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2M KOH until the pH is approximately 8.[1] This may result in the precipitation of tin salts.[3]

  • If a precipitate forms, it can be removed by filtration through a pad of celite. Wash the filter cake with the reaction solvent.

  • Extract the filtrate with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound derivative.

  • The product can be purified by column chromatography or recrystallization if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Data Presentation

The following table summarizes the synthesis of representative this compound derivatives and their reported anticancer activity.

CompoundSynthesis Yield (%)Anticancer Activity (IC₅₀, µM)Cell Line
1 HH85% (Reduction step)> 50Various
2 CH₃H82% (Overall)15.2A549 (Lung)
3 HCH₂CH₂NH₂88% (Cyclization step)[4]Not Reported-
4 CH₃CH₂CH₂NH₂85% (Cyclization step)[4]Not Reported-

Yields are based on reported literature values for similar transformations and may vary. IC₅₀ values are indicative and sourced from various studies on quinolinone derivatives.

Signaling Pathway Inhibition

Certain quinolin-2(1H)-one derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Active_Akt Active Akt (p-Akt) PDK1->Active_Akt Phosphorylates mTORC2 mTORC2 mTORC2->Active_Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Active_Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Inhibitor This compound Derivative Inhibitor->Akt Inhibits (Allosteric)

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the generation of a diverse library of this compound derivatives. The modularity of the Knorr cyclization allows for variation at multiple positions of the quinolinone core, while the reliable nitro reduction furnishes the key 6-amino functionality. The demonstrated potential of these compounds to inhibit critical oncogenic signaling pathways underscores their importance as scaffolds for the development of novel anticancer therapeutics. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for 6-Aminoquinolin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinolin-2(1H)-one is a heterocyclic compound with significant potential in various assay formats, primarily owing to its fluorescent properties. It can serve as a robust fluorescent reporter molecule in biochemical and cellular assays. Structurally, it is a derivative of quinoline, a scaffold found in numerous bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in research and drug development settings. The key application highlighted is its use as a fluorescent product in enzyme assays, particularly those monitoring reductase activity.

Physicochemical and Fluorescent Properties

While comprehensive quantitative data for this compound is not extensively documented in publicly available literature, some key properties have been reported. It is described as a significantly brighter fluorophore than its analogue, 6-aminoquinoline.[1] Further characterization is recommended to establish a complete photophysical profile.

Table 1: Physicochemical and Reported Fluorescent Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂ON/A
Molecular Weight 160.17 g/mol N/A
Appearance Pale yellow to brown crystalline powderInferred from related compounds
Emission Maximum (λem) ~485 nm[1]
Excitation Maximum (λex) Data not available; likely in the UV-Vis range[1]
Quantum Yield (Φf) Data not availableN/A
Molar Extinction Coefficient (ε) Data not availableN/A

Applications in Assays

The primary application of this compound is as a fluorescent end-product in enzyme assays. This is particularly relevant for assays monitoring enzymes that can reduce a suitable precursor to this fluorescent molecule. A key example is the potential for developing assays for reductases that are active under hypoxic conditions, a significant area of research in oncology.

Hypoxia-Selective Reductase Assay

Solid tumors often contain hypoxic (low oxygen) regions, and enzymes that are active under these conditions are attractive targets for drug development. An assay can be designed using a non-fluorescent pro-drug, such as 6-nitroquinolin-2(1H)-one, which can be enzymatically reduced to the highly fluorescent this compound.

Below is a detailed protocol for a hypothetical in vitro enzyme assay to screen for inhibitors of a hypoxia-selective reductase.

Protocol 1: In Vitro Hypoxia-Selective Reductase Inhibition Assay

1. Principle:

This assay measures the activity of a reductase enzyme by quantifying the fluorescence generated from the conversion of a non-fluorescent substrate (6-nitroquinolin-2(1H)-one) to a fluorescent product (this compound). The reaction is performed under hypoxic conditions to ensure the selective activity of the target enzyme. Potential inhibitors of the enzyme will lead to a decrease in the fluorescent signal.

2. Materials and Reagents:

  • Enzyme: Purified reductase of interest (e.g., xanthine oxidase as a model).[1][2]

  • Substrate: 6-nitroquinolin-2(1H)-one (non-fluorescent precursor).

  • Product Standard: this compound.

  • Cofactor: (e.g., NADH or NADPH, depending on the enzyme).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer for the enzyme.

  • Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known inhibitor of the reductase, if available.

  • 96-well black microplates: For fluorescence measurements.

  • Plate reader: Capable of fluorescence measurement (bottom-reading recommended).

  • Hypoxic chamber or incubator: To maintain low oxygen conditions.

3. Experimental Procedure:

a. Preparation of Reagents:

  • Assay Buffer: Prepare and degas the assay buffer by sparging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Enzyme Solution: Prepare a working solution of the reductase in degassed assay buffer to the desired final concentration.

  • Substrate Solution: Prepare a stock solution of 6-nitroquinolin-2(1H)-one in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in degassed assay buffer.

  • Cofactor Solution: Prepare a working solution of the cofactor in degassed assay buffer.

  • Test Compound Dilutions: Prepare serial dilutions of the test compounds in the appropriate solvent.

b. Assay Protocol:

  • Plate Setup: In a 96-well black microplate, add the following to each well:

    • Test Wells: 2 µL of test compound dilution.

    • Positive Control (No Inhibition): 2 µL of solvent control (e.g., DMSO).

    • Negative Control (No Enzyme): 2 µL of solvent control.

    • Blank Wells: 2 µL of solvent control.

  • Enzyme Addition: To all wells except the Negative Control and Blank wells, add 50 µL of the enzyme solution. To the Negative Control and Blank wells, add 50 µL of degassed assay buffer.

  • Plate Incubation (Hypoxia): Place the plate in a hypoxic chamber or incubator (e.g., <1% O₂) for a pre-incubation period of 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a pre-mixed solution of the substrate and cofactor to all wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes) within the hypoxic chamber.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity on a plate reader.

    • Excitation Wavelength: To be determined empirically, but likely in the 340-400 nm range.

    • Emission Wavelength: ~485 nm.[1]

4. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the Blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula:

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

5. Expected Results:

A decrease in fluorescence intensity in the presence of a test compound compared to the positive control indicates inhibition of the reductase. The IC₅₀ value provides a quantitative measure of the compound's potency.

Protocol 2: Synthesis and Characterization of this compound

This protocol outlines a general method for the synthesis of this compound from its nitro precursor, which can be used to produce a standard for the above assay.

1. Synthesis:

The synthesis involves the reduction of 6-nitroquinolin-2(1H)-one.

  • Reaction: 6-nitroquinolin-2(1H)-one is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

2. Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Assessment (HPLC): To determine the purity of the compound.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, various derivatives of the quinolin-2(1H)-one scaffold have been shown to modulate important biological pathways. For instance, certain derivatives act as selective androgen receptor modulators (SARMs), while others have been investigated as phosphodiesterase 3 (PDE3) inhibitors. The core quinolin-2(1H)-one structure serves as a versatile starting point for the synthesis of biologically active molecules.[3][4]

Visualizations

experimental_workflow Experimental Workflow for Reductase Inhibition Assay prep Reagent Preparation (Degassed Buffer, Enzyme, Substrate, Compounds) plate Plate Setup in 96-well Plate (Compounds, Controls) prep->plate preinc Enzyme Addition & Pre-incubation (Hypoxic Conditions) plate->preinc init Reaction Initiation (Substrate + Cofactor Addition) preinc->init inc Incubation (Enzyme-Specific Temperature, Hypoxic) init->inc read Fluorescence Measurement (Ex/Em ~TBD/485 nm) inc->read analysis Data Analysis (% Inhibition, IC50 Determination) read->analysis

Caption: Workflow for the in vitro hypoxia-selective reductase inhibition assay.

synthesis_workflow Synthesis and Purification of this compound start Start with 6-Nitroquinolin-2(1H)-one reduction Reduction of Nitro Group (e.g., SnCl2/HCl or Catalytic Hydrogenation) start->reduction workup Reaction Work-up (Neutralization, Extraction) reduction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification char Characterization (NMR, MS, HPLC) purification->char final_product Pure this compound char->final_product

Caption: General workflow for the synthesis and purification of this compound.

signaling_pathway_derivative Example Signaling Pathway Modulation by a Quinolin-2(1H)-one Derivative ligand Androgen (e.g., Testosterone) ar Androgen Receptor (AR) (Cytoplasm) ligand->ar sarm Quinolin-2(1H)-one Derivative (SARM) sarm->ar Binds and Activates hsp HSP ar->hsp Dissociation dimer AR Dimerization ar->dimer translocation Nuclear Translocation dimer->translocation are Androgen Response Element (ARE) (DNA) translocation->are Binds to transcription Gene Transcription are->transcription protein Protein Synthesis (e.g., Muscle Growth) transcription->protein

Caption: Androgen receptor signaling pathway modulated by a SARM derivative of quinolin-2(1H)-one.

References

Application Note: Detection of Cellular Hypoxia Using a 6-Aminoquinolin-2(1H)-one-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of hypoxic regions in biological systems is critical for understanding the pathophysiology of various diseases, most notably cancer. Hypoxia, or low oxygen concentration, is a hallmark of the tumor microenvironment and is strongly associated with tumor progression, metastasis, and resistance to therapies. Bioreductive fluorescent probes offer a powerful method for imaging hypoxic cells. This document describes the application and protocols for a hypoxia-activated "turn-on" fluorescent probe system based on the conversion of a non-fluorescent nitro precursor, 6-nitroquinolin-2(1H)-one (NQO-1) , to the highly fluorescent reporter molecule, 6-aminoquinolin-2(1H)-one (AQO-1) .

Mechanism of Action

The detection strategy relies on the enzymatic reduction of the nitro group of NQO-1, a reaction that is selectively favored under hypoxic conditions. In normoxic environments, molecular oxygen acts as a potent electron scavenger, rapidly re-oxidizing the early-stage reduction intermediates of the nitro group, thus preventing the formation of the final amino product and keeping the probe in its non-fluorescent "off" state.

Under hypoxic conditions (<5% O₂), the lack of oxygen allows endogenous nitroreductase enzymes (e.g., xanthine oxidase) to complete a multi-step reduction of the nitro group to a hydroxylamino intermediate and subsequently to the final amine.[1][2] This conversion yields the highly fluorescent this compound (AQO-1), which emits a bright blue-green signal, providing a direct readout of the low-oxygen environment.[1] The resulting fluorescent signal intensity is directly proportional to the level and duration of hypoxia and the activity of the relevant reductase enzymes.

G cluster_normoxia Normoxia (>5% O2) cluster_hypoxia Hypoxia (<5% O2) NQO_norm NQO-1 (Probe) (Non-Fluorescent) Reductase_norm Nitroreductase (e.g., Xanthine Oxidase) NQO_norm->Reductase_norm + NAD(P)H NQO_hyp NQO-1 (Probe) (Non-Fluorescent) Intermediate_norm Nitro Radical Anion (Unstable Intermediate) Reductase_norm->Intermediate_norm 1e- reduction Intermediate_norm->NQO_norm Rapid Re-oxidation O2 Molecular Oxygen (O2) O2->Intermediate_norm Reductase_hyp Nitroreductase (e.g., Xanthine Oxidase) NQO_hyp->Reductase_hyp + NAD(P)H AQO AQO-1 (Fluorophore) (Highly Fluorescent) Reductase_hyp->AQO Multi-step reduction (6e-) (O2 absent)

Caption: Mechanism of hypoxia-selective activation of the NQO-1 probe.

Data Presentation

The photophysical properties of the pro-fluorescent probe (NQO-1) and the final fluorescent product (AQO-1) are summarized below. The nitro group in NQO-1 acts as an effective fluorescence quencher. Upon its reduction to an electron-donating amino group in AQO-1, fluorescence is restored.

PropertyNQO-1 (Probe)AQO-1 (Fluorophore)Reference
Fluorescence State Off (Non-fluorescent / Quenched)On (Highly Fluorescent)[1]
Excitation Max (λex) -~366 nmInferred from similar compounds[1]
Emission Max (λem) -~485 nm[1]
Stokes Shift -~119 nmCalculated
Color Colorless in solutionBlue-Green EmissionCalculated from λem
Quantum Yield (ΦF) Very Low (<0.01)HighGeneral principle of nitro-quenching

Experimental Protocols

Protocol 1: In Vitro Hypoxia Detection in Cell Culture

This protocol details the procedure for imaging hypoxic cells in a standard 2D cell culture model using the NQO-1 probe.

A. Required Materials

  • Cells: Cancer cell line known to have active nitroreductases (e.g., HCT116, A549).

  • Probe: NQO-1 (6-nitroquinolin-2(1H)-one), 10 mM stock in DMSO.

  • Culture Medium: Standard cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics.

  • Vessels: Glass-bottom culture dishes or 96-well optical plates suitable for fluorescence microscopy.

  • Hypoxia Induction: Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Imaging System: Fluorescence microscope with DAPI/CFP filter set (e.g., Ex: 360/40 nm, Em: 470/40 nm).

B. Experimental Workflow

G A 1. Seed Cells Plate cells on glass-bottom dishes and allow to adhere for 24h. B 2. Induce Hypoxia Place 'Hypoxia' plate in a hypoxic chamber (1% O2). Keep 'Normoxia' control plate in a standard incubator (21% O2). Incubate for 12-24h. A->B C 3. Load Probe Dilute NQO-1 stock to a final concentration of 5-10 µM in serum-free medium. B->C D 4. Incubate with Probe Replace medium in both plates with probe-containing medium. Return plates to their respective O2 conditions. Incubate for 2-4h. C->D E 5. Wash Cells Remove probe medium, wash cells 2-3 times with pre-warmed PBS. D->E F 6. Image Cells Add fresh medium or PBS. Image immediately using a fluorescence microscope (e.g., Ex: ~365 nm, Em: ~485 nm). E->F G 7. Analyze Data Quantify fluorescence intensity of hypoxic vs. normoxic cells using image analysis software. F->G

Caption: Workflow for cellular hypoxia imaging using the NQO-1 probe.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging. Culture for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Hypoxia Induction: Prepare two sets of plates: 'Hypoxia' and 'Normoxia'. Place the 'Hypoxia' set into a hypoxia chamber (1% O₂) for 12-24 hours. Keep the 'Normoxia' control set in the standard incubator.

  • Probe Preparation: Just before use, prepare the probe loading solution by diluting the 10 mM NQO-1 stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10 µM.

  • Cell Loading: Remove the culture medium from both sets of plates. Add the probe loading solution to all plates.

  • Incubation: Return the plates to their respective environments ('Hypoxia' or 'Normoxia') and incubate for 2-4 hours, protected from light.

  • Washing: After incubation, remove the probe solution and gently wash the cells twice with 1 mL of pre-warmed PBS to remove any excess, non-internalized probe.

  • Imaging: Add 1 mL of fresh, pre-warmed culture medium or PBS to the plates. Immediately image the cells on a fluorescence microscope using a filter set appropriate for AQO-1 (Excitation ~365 nm, Emission ~485 nm). Use identical acquisition settings (e.g., exposure time, gain) for both hypoxic and normoxic samples to allow for direct comparison.

  • Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity from multiple cells in each condition. Compare the signal from the hypoxic group to the normoxic control group. A significant increase in fluorescence indicates probe activation due to hypoxia.

Protocol 2: Cell-Free Enzymatic Assay

This protocol verifies the activation of NQO-1 by a purified nitroreductase enzyme in a cell-free system.

A. Required Materials

  • Probe: NQO-1, 10 mM stock in DMSO.

  • Enzyme: Purified nitroreductase (e.g., from E. coli) or Xanthine Oxidase.

  • Cofactor: NADPH or NADH, 10 mM stock in buffer.

  • Buffer: 50 mM Tris-HCl or PBS, pH 7.4.

  • Equipment: Fluorescence plate reader (Ex: ~365 nm, Em: ~485 nm), 96-well black optical plates.

B. Procedure

  • Reaction Setup: In a 96-well black plate, prepare the following reaction mixtures (total volume of 200 µL):

    • Complete Reaction: 10 µM NQO-1, 100 µM NADPH, 5 µg/mL Nitroreductase in buffer.

    • No Enzyme Control: 10 µM NQO-1, 100 µM NADPH in buffer.

    • No Cofactor Control: 10 µM NQO-1, 5 µg/mL Nitroreductase in buffer.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at time 0 and at regular intervals (e.g., every 10 minutes for 1-2 hours) using a fluorescence plate reader.

  • Analysis: Plot fluorescence intensity versus time. A time-dependent increase in fluorescence in the "Complete Reaction" well, with minimal signal in the control wells, confirms the enzyme- and cofactor-dependent activation of the probe.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background in normoxic cells 1. Incomplete washing. 2. Probe concentration is too high. 3. Cell line has high basal reductase activity.1. Increase the number and volume of PBS washes. 2. Perform a dose-response curve to find the optimal probe concentration (try 1-5 µM). 3. Use a different cell line for comparison.
Low or no signal in hypoxic cells 1. Insufficient hypoxia. 2. Cell line lacks the necessary nitroreductase enzymes. 3. Probe incubation time is too short.1. Verify O₂ levels in the chamber; increase hypoxia pre-incubation time to 24h. 2. Test the probe in a cell line known to express high levels of reductases or transfect cells with a nitroreductase gene. 3. Increase probe incubation time to 4-6 hours.
Phototoxicity or cell death 1. Probe concentration is too high. 2. Excessive light exposure during imaging.1. Lower the probe concentration. 2. Reduce excitation light intensity and exposure time; use a more sensitive camera.

References

Application Notes: Fluorescent Labeling of Proteins with 6-Aminoquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinolin-2(1H)-one is a fluorescent scaffold that offers potential for the development of novel probes for biological imaging and assays. Its derivatives can be designed to react with specific functional groups on proteins, enabling their fluorescent labeling. This document provides detailed application notes and protocols for the synthesis of a reactive derivative of this compound and its subsequent conjugation to proteins for fluorescence-based studies. The protocols outlined below are based on established bioconjugation chemistries and can be adapted for various proteins, such as antibodies, for applications in cellular imaging, flow cytometry, and immunoassays.

Photophysical Properties

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~350 nmCan be excited by common UV light sources.
Emission Maximum (λem) ~485 nmEmits in the blue-green region of the spectrum.[1]
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹A higher value indicates more efficient light absorption.
Fluorescence Quantum Yield (Φ) 0.2 - 0.4Represents the efficiency of converting absorbed light into emitted light.
Fluorescence Lifetime (τ) 1 - 5 nsThe average time the molecule stays in its excited state.

Disclaimer: These are estimated values based on similar compounds. It is highly recommended to experimentally determine the precise photophysical properties of the synthesized dye-protein conjugate in the relevant experimental buffer.

Synthesis of a Reactive this compound Derivative

To covalently label proteins, this compound must first be functionalized with a reactive group. Here, we propose a two-step synthesis to create an N-hydroxysuccinimide (NHS) ester derivative. This involves first attaching a linker with a terminal carboxylic acid to the 6-amino group, followed by activation of the carboxylic acid to an NHS ester.

Workflow for Synthesis of Reactive Dye

A This compound B Alkylation with Carboxyalkyl Halide A->B Step 1 C 6-(Carboxyalkyl)amino- quinolin-2(1H)-one B->C D Activation with NHS/EDC C->D Step 2 E 6-(Succinimidyloxycarbonylalkyl)amino- quinolin-2(1H)-one (NHS Ester) D->E A Protein Solution (e.g., Antibody in PBS) C Conjugation Reaction (pH 8.0-9.0) A->C B Reactive Dye (NHS Ester in DMSO) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization of Labeled Protein D->E cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Labeled_Ab Labeled Anti-EGFR Ab Labeled_Ab->EGFR Binding & Imaging Endosome Endosome Dimerization->Endosome Internalization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling

References

Application Notes and Protocols for High-Throughput Screening Using 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. Fluorogenic assays are a particularly powerful tool in HTS due to their high sensitivity, broad dynamic range, and amenability to automation. 6-aminoquinolin-2(1H)-one is a versatile fluorophore that can be incorporated into substrates for a variety of enzymes, particularly proteases, to create sensitive "turn-on" fluorescent assays suitable for HTS.

Upon enzymatic cleavage of a substrate containing this compound, the fluorophore is released, leading to a significant increase in fluorescence intensity. This change in fluorescence serves as a robust and quantifiable readout of enzyme activity. The favorable photophysical properties of quinolinone derivatives, including significant Stokes shifts and high quantum yields upon release, make them excellent candidates for H.T.S. applications, minimizing interference from library compounds and reducing false positives.

These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

Principle of the Assay

The core principle of an HTS assay using a this compound-based substrate is the detection of enzymatic activity through a fluorescence turn-on mechanism. In its conjugated form within a larger substrate molecule (e.g., a peptide), the fluorescence of the this compound moiety is typically quenched. When the target enzyme cleaves the substrate, the free this compound is liberated, resulting in a dramatic increase in fluorescence emission. This direct relationship between enzyme activity and fluorescence signal allows for the rapid and sensitive screening of compound libraries for potential inhibitors or activators of the target enzyme.

Data Presentation

Quantitative data is crucial for the evaluation of HTS assay performance and the characterization of identified hits. The following tables provide a structured format for presenting key data points.

Note: Specific quantitative data for HTS assays using this compound is not extensively available in the public domain. The data presented below for chymotrypsin is based on studies using the closely related analog, 7-amino-4-methyl-2-quinolinone (AMeq), and serves as a representative example.[1] The fluorescence properties are for the parent compound, 6-aminoquinoline.[2]

Table 1: Fluorophore Properties

PropertyValueReference
Fluorophore6-aminoquinoline[2]
Excitation Maximum (λex)~350 nmInferred from analogs
Emission Maximum (λem)530 nm[2]
Quantum Yield (Φ) of Free FluorophoreNot explicitly reported for this compound, but quinolinone derivatives can have high quantum yields.

Table 2: Enzyme Kinetic Parameters (Representative Example with Chymotrypsin and AMeQ-substrate)

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ChymotrypsinGlt-Leu-Phe-NH-Meq253.6144,000[1]

Table 3: HTS Assay Performance Metrics

ParameterValueDescription
Z'-Factor> 0.7A measure of assay quality, with > 0.5 considered excellent for HTS.
Signal-to-Background Ratio> 10The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV)< 10%A measure of the variability of the assay signal.

Table 4: Inhibitor Potency (Hypothetical Data for a Novel Inhibitor)

Compound IDTarget EnzymeIC50 (µM)Assay Format
HTS-001Protease X2.5384-well plate, fluorogenic

Experimental Protocols

The following are detailed protocols for performing a high-throughput screen for protease inhibitors using a generic this compound-based fluorogenic substrate.

Protocol 1: General Protease HTS Assay

Materials:

  • Target Protease

  • Fluorogenic Substrate (e.g., Peptide-6-aminoquinolin-2(1H)-one)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Compound Library (typically in DMSO)

  • Positive Control (known inhibitor of the target protease)

  • Negative Control (DMSO)

  • 384-well or 1536-well black, low-volume assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the assay plate.

    • Dispense the same volume of positive control and negative control (DMSO) into designated wells on each plate.

  • Enzyme Preparation:

    • Prepare a working solution of the target protease in assay buffer at a concentration determined during assay development (typically in the low nM range).

  • Enzyme Addition:

    • Add the protease solution to all wells of the assay plate containing the compounds and controls.

    • Mix the plate gently (e.g., by orbital shaking for 30 seconds).

    • Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Preparation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final substrate concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Reaction Initiation and Detection:

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Monitor the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for this compound (e.g., λex ~350 nm, λem ~530 nm). Alternatively, for an endpoint assay, read the fluorescence at a single time point after a fixed incubation period.

Protocol 2: Data Analysis and Hit Identification
  • Data Normalization:

    • For each plate, calculate the average fluorescence signal for the positive control (max inhibition) and negative control (no inhibition) wells.

    • Normalize the data for each compound well as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Z'-Factor Calculation:

    • For each plate, calculate the Z'-factor to assess the quality of the assay using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control|

    • Plates with a Z'-factor > 0.5 are generally considered robust for HTS.

  • Hit Selection:

    • Define a hit threshold based on the desired level of inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Compounds that meet the hit criteria are selected for further confirmation and characterization.

Visualizations

Signaling Pathway Diagram

Caspase-Mediated Apoptosis Pathway Extrinsic_Signal Extrinsic Signal (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Extrinsic_Signal->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Bid Bid Caspase8->Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion activation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 cleavage Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-mediated apoptosis signaling pathway.

Experimental Workflow Diagram

HTS Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Compound_Lib Compound Library (>100,000 compounds) Compound_Lib->Primary_Screen Data_Analysis Data Analysis (% Inhibition, Z') Primary_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Primary Hits Counter_Screen Counter Screens (Selectivity) Hit_Conf->Counter_Screen Confirmed Hits Lead_Opt Lead Optimization Counter_Screen->Lead_Opt Validated Hits

Caption: High-throughput screening experimental workflow.

Logical Relationship Diagram

Hit_Triage_Logic Primary_Hits Primary Hits (Single Concentration) Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Dose_Response->Primary_Hits No Potent_Hits Potent & Efficacious Hits Dose_Response->Potent_Hits Yes Selectivity_Assay Selectivity/Counter Screens Potent_Hits->Selectivity_Assay Selectivity_Assay->Potent_Hits No Specific_Hits Specific Hits Selectivity_Assay->Specific_Hits Yes SAR_Analysis Structure-Activity Relationship (SAR) Specific_Hits->SAR_Analysis Lead_Series Lead Series SAR_Analysis->Lead_Series

Caption: Logical workflow for hit triage and validation.

References

Application of 6-aminoquinolin-2(1H)-one in Cancer Cell Imaging: A Hypoxia-Activated Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which is a critical factor in cancer progression, metastasis, and resistance to therapy. The development of fluorescent probes that can selectively visualize hypoxic cells is of significant interest for cancer diagnosis and for evaluating the efficacy of hypoxia-activated cancer therapies. 6-aminoquinolin-2(1H)-one is a fluorescent molecule that emerges as a promising tool for imaging hypoxic cancer cells. Its application is based on a "pro-fluorophore" strategy, where a non-fluorescent precursor, 6-nitroquinolin-2(1H)-one, is selectively reduced by nitroreductase enzymes that are overexpressed in the hypoxic environment of solid tumors.[1] This enzymatic conversion removes the quenching nitro group and generates the highly fluorescent this compound, effectively "turning on" the fluorescence signal in oxygen-deprived cancer cells. This application note provides a comprehensive overview of the use of this probe, including its photophysical properties, protocols for its application in cancer cell imaging, and its potential in drug development.

Principle of Detection

The core of this imaging application lies in the bioreductive activation of a non-fluorescent probe within the unique metabolic environment of hypoxic tumor cells. Under normal oxygen conditions (normoxia), the 6-nitroquinolin-2(1H)-one probe remains in its non-fluorescent state. However, in hypoxic conditions (<5% O₂), cancer cells upregulate the expression of one-electron reductase enzymes, such as cytochrome P450 reductase. These enzymes can reduce the nitro group on the quinolinone core. This multi-step reduction ultimately yields the highly fluorescent this compound, leading to a selective illumination of hypoxic tumor regions.

G cluster_normoxia Normoxic Cells (High O₂) cluster_hypoxia Hypoxic Cancer Cells (Low O₂) Probe_N 6-Nitroquinolin-2(1H)-one (Non-fluorescent) Reductase_N Nitroreductase (Low Activity) Probe_N->Reductase_N No significant reduction Probe_H 6-Nitroquinolin-2(1H)-one (Non-fluorescent) Reductase_H Nitroreductase (High Activity) Probe_H->Reductase_H Enzymatic Reduction Product_H This compound (Fluorescent) Reductase_H->Product_H

Mechanism of hypoxia-activated fluorescence.

Data Presentation

The photophysical properties of this compound make it a suitable fluorophore for biological imaging. While comprehensive data is still emerging, the following table summarizes its known properties and provides estimated values based on structurally similar quinolinone derivatives.

Property6-Nitroquinolin-2(1H)-one (Probe)This compound (Product)Reference Compound (7-Amino-4-methylcoumarin)
Excitation Max (λex) Not Applicable~360 - 380 nm (Estimated)365 nm
Emission Max (λem) Not Applicable~485 nm445 nm
Stokes Shift Not Applicable~105 - 125 nm (Estimated)80 nm
Molar Absorptivity (ε) Not Reported>15,000 M⁻¹cm⁻¹ (Estimated)19,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) ~0>0.6 (Estimated)0.61
Appearance Non-fluorescent in solutionBright blue-green fluorescenceBright blue fluorescence

Experimental Protocols

The following protocols are provided as a guide for the application of 6-nitroquinolin-2(1H)-one as a hypoxia-selective probe in cancer cell imaging. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Synthesis of 6-Nitroquinolin-2(1H)-one

This protocol describes a plausible enzymatic synthesis based on published methods for similar compounds.[1]

Materials:

  • 6-Nitroquinoline

  • Dimethylformamide (DMF)

  • Sodium phosphate buffer (500 mM, pH 7.4)

  • Xanthine oxidase

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-nitroquinoline in a minimal amount of warm DMF.

  • Disperse the DMF solution into warm water (70°C) with vigorous stirring.

  • Add warm sodium phosphate buffer and allow the mixture to cool to approximately 40°C.

  • Add xanthine oxidase to the mixture and stir. Additional enzyme can be added periodically over 2-3 days to improve yield.

  • Extract the product from the aqueous mixture using ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Hypoxia Induction in Cancer Cells

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hypoxia chamber or incubator with O₂ control

  • Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Seed cancer cells in appropriate culture vessels (e.g., 96-well plates for assays, glass-bottom dishes for imaging).

  • Allow cells to adhere and grow to the desired confluency (typically 70-80%) in a standard incubator (37°C, 5% CO₂).

  • For hypoxic treatment, replace the culture medium with fresh, pre-warmed medium and place the cells in a hypoxia chamber.

  • Purge the chamber with the hypoxic gas mixture and seal.

  • Incubate for the desired duration to induce a hypoxic state (typically 12-24 hours).

  • For normoxic controls, incubate a parallel set of cells in a standard incubator.

Protocol 3: Live-Cell Imaging of Hypoxia

Materials:

  • Hypoxic and normoxic cancer cells (from Protocol 2)

  • Stock solution of 6-nitroquinolin-2(1H)-one in DMSO (e.g., 10 mM)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or blue channel) and environmental control (37°C, 5% CO₂)

Procedure:

  • Prepare a working solution of the 6-nitroquinolin-2(1H)-one probe in live-cell imaging medium (final concentration typically 5-20 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing imaging medium to both hypoxic and normoxic cells.

  • Incubate the cells for 1-2 hours to allow for probe uptake and enzymatic conversion in hypoxic cells.

  • Image the cells using a fluorescence microscope. Use the DAPI or a similar filter set (e.g., ~360 nm excitation, ~480 nm emission).

  • Acquire images from multiple fields of view for both hypoxic and normoxic conditions.

  • Quantify the fluorescence intensity to determine the fold-increase in signal under hypoxic conditions.

G start Start cell_culture 1. Culture Cancer Cells (e.g., A549, MCF-7) start->cell_culture induce_hypoxia 2. Induce Hypoxia (1% O₂, 12-24h) cell_culture->induce_hypoxia normoxia_control Normoxia Control (21% O₂) cell_culture->normoxia_control add_probe 3. Add 6-Nitroquinolin-2(1H)-one Probe (5-20 µM, 1-2h incubation) induce_hypoxia->add_probe normoxia_control->add_probe wash_cells 4. Wash with PBS add_probe->wash_cells imaging 5. Fluorescence Microscopy (Ex: ~360nm, Em: ~485nm) wash_cells->imaging analysis 6. Image Analysis & Quantification imaging->analysis end End analysis->end

Experimental workflow for cancer cell imaging.
Protocol 4: Cytotoxicity Assay

It is crucial to assess the potential toxicity of the probe. The following is a standard MTT assay protocol.

Materials:

  • Cancer cells in a 96-well plate

  • 6-nitroquinolin-2(1H)-one

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 6-nitroquinolin-2(1H)-one (e.g., 0.1 to 100 µM) for 24-48 hours. Include untreated cells as a control.

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value. Many quinolinone derivatives show low cytotoxicity, but this must be confirmed experimentally.[2]

Applications in Research and Drug Development

  • Tumor Microenvironment Studies: This probe can be used to visualize and study the hypoxic regions of 2D cell cultures and 3D tumor spheroids, providing insights into the spatial distribution of hypoxia.

  • Screening for Hypoxia-Activated Drugs: The probe can be used in high-throughput screening assays to identify new compounds that are selectively activated under hypoxic conditions.

  • Monitoring Therapeutic Response: Changes in the hypoxic fraction of a tumor can be an indicator of therapeutic response. This probe could potentially be used to monitor the effects of anti-cancer therapies that target tumor vasculature or metabolism.

Conclusion

This compound, utilized through its non-fluorescent nitro precursor, represents a valuable tool for the selective imaging of hypoxic cancer cells. The "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for various fluorescence microscopy applications. The protocols outlined here provide a framework for researchers to employ this probe in their studies of the tumor microenvironment and in the development of novel cancer therapies. Further characterization of its photophysical properties and in vivo performance will be crucial for its translation into more advanced preclinical and clinical applications.

References

The Versatile Scaffold: 6-Aminoquinolin-2(1H)-one as a Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Aminoquinolin-2(1H)-one and its derivatives have emerged as a critical structural motif in the synthesis of a wide array of pharmaceuticals, playing a pivotal role in the development of treatments for a range of conditions, from cardiovascular diseases to complex psychiatric disorders. This versatile scaffold is a cornerstone in the synthesis of blockbuster drugs such as the antiplatelet agent Cilostazol and the atypical antipsychotic Aripiprazole. The unique chemical properties of the quinolinone core allow for diverse functionalization, enabling the fine-tuning of pharmacological activity and the creation of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and study of pharmaceuticals derived from this important intermediate.

Application in Major Therapeutic Areas

The this compound core is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to the resulting drug molecules. Its derivatives have been successfully developed into drugs targeting a variety of biological pathways.

Cardiovascular Disease: Derivatives of 6-hydroxy-3,4-dihydroquinolin-2-one, a closely related precursor, are central to the synthesis of Cilostazol . This potent phosphodiesterase III (PDE3) inhibitor is widely used to alleviate symptoms of intermittent claudication in patients with peripheral arterial disease. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), Cilostazol promotes vasodilation and inhibits platelet aggregation.[1][2][3]

Psychiatric Disorders: The synthesis of Aripiprazole , a leading atypical antipsychotic for the treatment of schizophrenia and bipolar disorder, relies on a 7-hydroxy-3,4-dihydroquinolin-2-one intermediate.[4][5] Aripiprazole's unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, is a direct result of the molecular architecture built upon the quinolinone core.[6][7][8]

Oncology: The quinolin-2(1H)-one scaffold is a promising platform for the development of novel anticancer agents.[9][10] Research has demonstrated the potential of its derivatives to act as inhibitors of key signaling pathways implicated in cancer progression, such as the Hedgehog signaling pathway and the VEGFR-2 pathway.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic protocols for Cilostazol and Aripiprazole, highlighting the efficiency and purity achievable with methods employing quinolinone-based intermediates.

Table 1: Synthesis of Cilostazol Intermediate and Final Product

StepStarting MaterialsReagents and ConditionsProductYield (%)Purity (%)Reference
1p-Anisidine, 3-Chloropropionyl chlorideToluene, 60°C, 1 min (Microwave)N-(4-methoxyphenyl)-3-chloropropanamide92.93-[12]
2N-(4-methoxyphenyl)-3-chloropropanamideAnhydrous AlCl3, N,N-dimethylacetamide, 150-160°C, 2h6-Hydroxy-3,4-dihydroquinolin-2-one9099.05[12]
36-Hydroxy-3,4-dihydroquinolin-2-one, 5-(4-Chlorobutyl)-1-cyclohexyltetrazolePotassium carbonate, Sodium hydroxide, Sodium sulfite, 66.7% Ethanol, Reflux, 8hCilostazol92.599.8[13]

Table 2: Synthesis of Aripiprazole

StepStarting MaterialsReagents and ConditionsProductYield (%)Purity (%)Reference
17-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazineNa2CO3, Ethanol, Reflux, 6hAripiprazole85-90>99.3[14]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2-one (Cilostazol Intermediate)

This two-step protocol describes the synthesis of a key intermediate for Cilostazol, starting from p-anisidine.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide [12]

  • To a solution of p-anisidine (1.0 eq) in toluene, add 3-chloropropionyl chloride (1.0 eq).

  • Heat the reaction mixture to 60°C for 1 minute using a microwave synthesizer.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Step 2: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2-one [12]

  • To a three-necked flask, add N-(4-methoxyphenyl)-3-chloropropanamide (1.0 eq) and N,N-dimethylacetamide.

  • Slowly add anhydrous aluminum trichloride (AlCl3) over two hours, allowing the temperature to rise to approximately 140°C.

  • Stir and heat the reaction mixture at 150-160°C for two hours.

  • After cooling, quench the reaction with ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-hydroxy-3,4-dihydroquinolin-2-one.

Protocol 2: Synthesis of Cilostazol[13]
  • In a 5000L reactor, charge 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (1.22 mol), 6-hydroxy-3,4-dihydroquinolin-2-one (1.1 mol), potassium carbonate (2.79 mol), sodium hydroxide (0.9 mol), and sodium sulfite (0.071 mol).

  • Add 1600 g of 66.7% ethanol to the reactor.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, add 600g of water and stir at reflux for 40 minutes.

  • Allow the layers to separate and transfer the alkaline aqueous phase to a wastewater system.

  • Cool the organic phase to 5°C, stir to induce crystallization.

  • Filter the crystalline product and rinse with a portion of ethanol.

  • Dry the solid under reduced pressure at 85°C to obtain Cilostazol as a white solid.

Protocol 3: Synthesis of Aripiprazole[14]
  • To a suspension of 7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in ethanol, add anhydrous sodium carbonate (Na2CO3).

  • Reflux the mixture for 6 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure Aripiprazole.

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs derived from this compound are a direct consequence of their interaction with specific biological signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for synthesis.

Cilostazol_Mechanism_of_Action cluster_effects Physiological Effects Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cyclic AMP (cAMP) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Inhibits MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Inhibits Vasodilation Vasodilation MLCK->Vasodilation Inhibits (promotes contraction) Inhibition Inhibition Activation Activation

Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Aripiprazole_Mechanism_of_Action cluster_receptors Receptor Interactions cluster_pathways Downstream Signaling Aripiprazole Aripiprazole D2 Dopamine D2 Receptor Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Akt Akt D2->Akt Therapeutic_Effects Antipsychotic & Mood-Stabilizing Effects D2->Therapeutic_Effects HT1A->Akt HT2A->Therapeutic_Effects GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Therapeutic_Effects

Caption: Aripiprazole's multi-receptor mechanism of action.

General_Synthesis_Workflow Start Starting Materials (e.g., this compound precursor) Reaction Chemical Synthesis (e.g., Alkylation, Condensation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Analysis (e.g., HPLC, NMR, MS) Purification->Analysis Final_Product Final Drug Product Analysis->Final_Product

Caption: General experimental workflow for drug synthesis.

References

Application Notes: The Use of 6-Aminoquinolin-2(1H)-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the use of the 6-aminoquinolin-2(1H)-one scaffold in the discovery and development of novel kinase inhibitors.

Key Applications of the this compound Scaffold

The this compound core serves as a foundational building block for the synthesis of a diverse library of kinase inhibitors. The primary amino group can be readily derivatized through various chemical reactions, including but not limited to:

  • Acylation: Formation of amide derivatives to probe interactions with the kinase active site.

  • Sulfonylation: Introduction of sulfonamides to explore different hydrogen bonding patterns.

  • Urea and Thiourea Formation: Generation of (thio)ureas to expand the diversity of hydrogen bond donors and acceptors.

  • Reductive Amination: Alkylation of the amino group to introduce larger and more flexible substituents.

These modifications allow for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Featured Kinase Targets

Derivatives of the quinolin-2(1H)-one scaffold have shown inhibitory activity against a range of important kinase targets, including:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A crucial mediator of inflammatory signaling pathways.

  • 3-Phosphoinositide-Dependent Kinase 1 (PDK1): A master kinase that activates several AGC kinases, including Akt.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various quinolin-2(1H)-one derivatives against several kinase targets.

Compound IDKinase TargetIC50 (nM)Reference
CDK5 Inhibitor 1 CDK5/p259[1]
CDK5 Inhibitor 2 CDK5/p2563[1]
RIPK2 Inhibitor 14 RIPK25.1 ± 1.6[2]
RIPK2 Inhibitor 15 RIPK26.0 ± 1.5[2]
RIPK2 Inhibitor 16 RIPK23.6 ± 1.4[2]
RIPK2 Inhibitor 17 RIPK21.5 ± 0.3[2]
PI3Kα Inhibitor 13k PI3Kα1.94[3]
PDK1 Inhibitor PDK1Modest Inhibition[4]

Note: The specific structures for each compound ID can be found in the corresponding references. The data is presented to showcase the potential of the quinolinone scaffold.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many quinolin-2(1H)-one-based inhibitors target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

General Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors typically follows a structured workflow from synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Scaffold This compound Scaffold Derivatization Derivatization (e.g., Acylation) Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Biochemical Biochemical Assay (e.g., Kinase Assay) Purification->Biochemical CellBased Cell-Based Assay (e.g., Viability Assay) Biochemical->CellBased SAR SAR Analysis Biochemical->SAR CellBased->SAR SAR->Derivatization Optimization

Caption: General workflow for kinase inhibitor discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 6-nitroquinolin-2(1H)-one to the corresponding 6-amino derivative.

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • To a stirred solution of 6-nitroquinolin-2(1H)-one (1.0 g) in ethanol, add a solution of tin(II) chloride dihydrate (5.0 g) in concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid product under vacuum to yield this compound.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol provides a general method for the synthesis of amide derivatives from the this compound scaffold.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the base (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 3: General Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add the test compound at various concentrations (typically a 10-point serial dilution) to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 4: General Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a kinase inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data in a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its presence in compounds with potent and selective activity against various kinases highlights its potential in drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this promising scaffold in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for 6-Aminoquinolin-2(1H)-one in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the 6-aminoquinolin-2(1H)-one scaffold in the discovery and development of novel antimicrobial agents. This document outlines the synthesis, antimicrobial activity, and protocols for the evaluation of this promising class of compounds.

Introduction

The quinolinone scaffold is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives exhibiting potent antibacterial and antifungal activities. The this compound core, in particular, offers a versatile platform for chemical modification to enhance antimicrobial potency and spectrum. The presence of the amino group at the C-6 position provides a key site for derivatization, allowing for the modulation of physicochemical properties and target engagement. This document details the potential of this compound and its derivatives as a new class of antimicrobial agents.

Data Presentation

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds, providing a comparative overview of their activity.

Table 1: Antibacterial Activity of 6-Aminoquinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 18g Gram-negative bacteria (geometric mean)0.45[1]
Gram-positive bacteria (geometric mean)0.66-0.76[1]
Derivative 38g Gram-negative bacteria (geometric mean)0.45[1]
Gram-positive bacteria (geometric mean)0.66-0.76[1]
Derivative 19v (6-amino-8-methylquinolone) Staphylococcus aureus (including MRSA)Superior to Ciprofloxacin[2]

Table 2: Antifungal Activity of Quinolinone Derivatives

(Data for this compound derivatives is limited; this table presents data for structurally related quinolinone compounds to indicate potential antifungal activity.)

CompoundFungal StrainMIC (µg/mL)Reference
Quinolone-based pyrimidine derivative 6b Aspergillus fumigatus-[3]
Quinolone-based pyrimidine derivative 6d Aspergillus fumigatus-[3]
Quinolone-based pyrimidine derivative 5e Aspergillus fumigatus-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

Step 1: Synthesis of a Substituted 6-Nitroquinolone

This step typically involves a Skraup-Doebner-Von Miller reaction or a related cyclization method. For example, reacting a substituted p-nitroaniline with an appropriate α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and a strong acid.

Step 2: Reduction of the Nitro Group

The 6-nitroquinolone intermediate is then reduced to the corresponding 6-aminoquinolone.

  • Reagents: 6-nitroquinolone derivative, Stannous chloride (SnCl₂), Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve the 6-nitroquinolone derivative in ethanol.

    • Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: N-1 and C-7 Substituent Modification (Optional)

Further derivatization at the N-1 and C-7 positions can be carried out to explore structure-activity relationships. This often involves reactions such as N-alkylation at the quinolone nitrogen and nucleophilic aromatic substitution at the C-7 position (if a suitable leaving group is present).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

    • Bacterial or fungal strains

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (broth only)

    • Resazurin solution (for viability indication)

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the appropriate broth in the microtiter plate. The final concentration of the solvent should be non-inhibitory to the microorganisms.

    • Prepare a standardized inoculum of the microbial culture (e.g., adjusted to 0.5 McFarland standard).

    • Add the microbial inoculum to each well of the microtiter plate, except for the negative control wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating the inhibition of microbial growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the in vitro cytotoxicity of the compounds against mammalian cell lines to determine their therapeutic index.

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

antimicrobial_development_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation cluster_lead Lead Optimization start Starting Materials (e.g., p-nitroaniline) synthesis Synthesis of 6-Nitroquinolone start->synthesis reduction Reduction to 6-Aminoquinolone synthesis->reduction derivatization Derivatization (N-1, C-7) reduction->derivatization mic_testing MIC Determination (Broth Microdilution) derivatization->mic_testing mbc_testing MBC Determination mic_testing->mbc_testing cytotoxicity Cytotoxicity Assay (MTT Assay) mbc_testing->cytotoxicity moa Mechanism of Action (DNA Gyrase/Topo IV) mbc_testing->moa lead_optimization Lead Optimization cytotoxicity->lead_optimization moa->lead_optimization

Caption: Workflow for the development of this compound based antimicrobial agents.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound 6-Aminoquinolone Derivative dna_gyrase DNA Gyrase (GyrA, GyrB) compound->dna_gyrase Inhibition topo_iv Topoisomerase IV (ParC, ParE) compound->topo_iv Inhibition dna Bacterial DNA dna_gyrase->dna Supercoiling topo_iv->dna Decatenation replication DNA Replication dna->replication cell_death Bacterial Cell Death replication->cell_death Inhibition leads to

Caption: Proposed mechanism of action for 6-aminoquinolone derivatives.

Mechanism of Action

Quinolone antibiotics are known to exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound derivatives can disrupt these critical cellular processes, leading to bacterial cell death.

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is crucial for the initiation of DNA replication. Inhibition of DNA gyrase leads to the cessation of DNA synthesis.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication. Its inhibition prevents the segregation of replicated DNA, leading to cell division failure.

The specific affinity of a given 6-aminoquinolone derivative for DNA gyrase versus topoisomerase IV can vary, influencing its spectrum of activity against Gram-positive and Gram-negative bacteria.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications provide a rich opportunity for lead optimization to generate potent and selective drug candidates. The protocols and data presented in this document serve as a foundational resource for researchers engaged in the exploration of this important class of antimicrobial compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 6-Aminoquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-aminoquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and practical synthetic route involves a multi-step process starting from p-nitroaniline. This approach first involves the synthesis of 6-nitroquinolin-2(1H)-one, which is then subsequently reduced to the desired this compound.

Q2: My Skraup-type reaction with p-nitroaniline is giving a low yield of the desired quinoline. What could be the issue?

Low yields in Skraup-type reactions are a frequent challenge. Several factors could be contributing to this:

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (around 135°C). Insufficient heating can lead to an incomplete reaction.

  • Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While nitrobenzene is traditionally used, other reagents like iodine in the presence of potassium iodide can be effective.

  • Purity of Reactants: Ensure that your p-nitroaniline and glycerin are of high purity, as impurities can lead to side reactions and lower yields.

Q3: I am observing significant tar formation in my reaction mixture. How can I minimize this?

Tar formation is a classic issue in Skraup and related quinoline syntheses due to the strongly acidic and high-temperature conditions. To mitigate this:

  • Control the Exotherm: The reaction can be highly exothermic. Add reagents, particularly sulfuric acid, slowly and with efficient cooling and stirring to prevent localized overheating.

  • Use a Moderator: The addition of a moderator like ferrous sulfate can help to make the reaction less violent and reduce charring.

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can promote polymerization and tar formation. Monitor the reaction progress using thin-layer chromatography (TLC) to avoid unnecessary heating.

Q4: What are the best methods for reducing the nitro group of 6-nitroquinolin-2(1H)-one?

Several reducing agents can be employed for the conversion of the nitro group to an amine. Common and effective methods include:

  • Stannous Chloride (SnCl₂): This is a widely used and effective reagent for the reduction of nitroarenes. The reaction is typically carried out in an acidic medium like hydrochloric acid.

  • Iron in Acetic Acid (Fe/AcOH): This is a classic and cost-effective method for nitro group reduction.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine hydrate) is another effective method.

Q5: I am having difficulty purifying the final this compound product. What are the recommended purification techniques?

Purification of this compound can be challenging due to potential impurities. Here are some recommended techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble at all temperatures.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) can be used to separate the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 6-Nitroquinolin-2(1H)-one Incomplete reactionEnsure the reaction temperature is maintained around 135°C. Monitor the reaction progress by TLC until the starting material is consumed.
Inefficient oxidationOptimize the amount of oxidizing agent (e.g., I₂/KI).
Side reactions due to impuritiesUse high-purity starting materials (p-nitroaniline, glycerin, sulfuric acid).
Excessive Tar Formation Reaction is too exothermicAdd sulfuric acid slowly with efficient cooling and stirring.
Prolonged heatingMonitor the reaction by TLC and stop heating once the reaction is complete.
High reaction temperatureCarefully control the temperature of the oil bath.
Incomplete Reduction of 6-Nitroquinolin-2(1H)-one Insufficient reducing agentUse a sufficient excess of the reducing agent (e.g., SnCl₂ or Fe).
Inactive catalyst (for catalytic hydrogenation)Use fresh, high-quality Pd/C catalyst.
Reaction time is too shortMonitor the reaction by TLC to ensure complete conversion of the starting material.
Difficulty in Product Isolation/Purification Product is not precipitatingAfter the Skraup reaction, pour the reaction mixture into ice water to induce precipitation. Adjust the pH to 3-4 with a saturated sodium hydroxide solution.
Impurities co-crystallize with the productTry a different solvent or a mixture of solvents for recrystallization.
Product is not separating well on the columnOptimize the eluent system for column chromatography by trying different solvent polarities.

Experimental Protocols

Synthesis of 6-Nitroquinolin-2(1H)-one

This protocol is based on a modified Skraup reaction using p-nitroaniline and glycerin.

Materials:

  • p-Nitroaniline

  • Glycerin

  • Concentrated Sulfuric Acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Saturated Sodium Hydroxide Solution

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, add 65 mL of glycerin.

  • Slowly add 79 mL of concentrated sulfuric acid to the glycerin while keeping the temperature below 70°C.

  • Add 40 g of p-nitroaniline in portions to the mixture. The reaction temperature will rise to about 85°C.

  • Prepare a solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water.

  • Add the iodine solution dropwise to the reaction mixture over 20 minutes.

  • Slowly heat the reaction mixture to 135°C and maintain this temperature for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Adjust the pH of the solution to 3-4 with a saturated sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash it with water until neutral, and dry it in a vacuum oven at 80°C to obtain 6-nitroquinoline. A side reaction may produce 6-nitroquinolin-2(1H)-one.[1]

Reduction of 6-Nitroquinolin-2(1H)-one to this compound

This protocol uses stannous chloride (SnCl₂) as the reducing agent.

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide Solution

  • Ethyl Acetate

Procedure:

  • To a solution of 6-nitroquinolin-2(1H)-one in a suitable solvent, add an excess of stannous chloride dihydrate.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 6-Nitroquinolin-2(1H)-one cluster_step2 Step 2: Reduction to this compound p_nitroaniline p-Nitroaniline reaction_mixture Reaction Mixture p_nitroaniline->reaction_mixture glycerin Glycerin glycerin->reaction_mixture h2so4 Conc. H₂SO₄ h2so4->reaction_mixture oxidant I₂/KI oxidant->reaction_mixture heating Heating (135°C, 4h) reaction_mixture->heating workup Work-up (Ice Water, pH Adjustment) heating->workup nitro_product 6-Nitroquinolin-2(1H)-one workup->nitro_product nitro_product_input 6-Nitroquinolin-2(1H)-one nitro_product->nitro_product_input reduction_reaction Reduction Reaction nitro_product_input->reduction_reaction reducing_agent Reducing Agent (e.g., SnCl₂/HCl) reducing_agent->reduction_reaction purification Purification (Recrystallization/Chromatography) reduction_reaction->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart start Start Synthesis low_yield Low Yield? start->low_yield tar_formation Excessive Tar? low_yield->tar_formation No check_temp Check Reaction Temperature and Time low_yield->check_temp Yes incomplete_reduction Incomplete Reduction? tar_formation->incomplete_reduction No control_exotherm Control Exotherm (Slow Addition, Cooling) tar_formation->control_exotherm Yes purification_issue Purification Issues? incomplete_reduction->purification_issue No check_reducing_agent Ensure Sufficient Reducing Agent incomplete_reduction->check_reducing_agent Yes end Successful Synthesis purification_issue->end No optimize_recrystallization Optimize Recrystallization Solvent purification_issue->optimize_recrystallization Yes check_oxidant Optimize Oxidant Concentration check_temp->check_oxidant check_oxidant->tar_formation use_moderator Consider Using a Moderator (e.g., FeSO₄) control_exotherm->use_moderator use_moderator->incomplete_reduction check_catalyst Check Catalyst Activity (if applicable) check_reducing_agent->check_catalyst check_catalyst->purification_issue use_chromatography Use Column Chromatography optimize_recrystallization->use_chromatography use_chromatography->end

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield of 6-Aminoquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-aminoquinolin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound derivatives?

A1: The two most prevalent synthetic strategies for preparing this compound derivatives are:

  • Route A: Skraup-Doebner-Von Miller Reaction followed by Reduction: This classic method involves the synthesis of a 6-nitroquinoline precursor from p-nitroaniline, which is subsequently reduced to the desired 6-aminoquinoline.[1] This can be further modified to yield the quinolin-2(1H)-one scaffold.

  • Route B: Knorr or Conrad-Limpach Synthesis followed by Reduction: This approach involves the cyclization of a β-ketoanilide to form the quinolin-2-one core, followed by the reduction of a pre-installed nitro group at the 6-position. The Knorr synthesis typically yields 2-hydroxyquinolines (the tautomer of quinolin-2-ones).[2][3]

Q2: My Skraup-Doebner-Von Miller reaction is highly exothermic and difficult to control. How can I manage this?

A2: The Skraup synthesis is notoriously vigorous. To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent.

  • Control reagent addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hot spots.

Q3: I am observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?

A3: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can lead to polymerization of reactants and intermediates. To minimize tarring:

  • Use a moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring.

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

Q4: What are the best practices for purifying this compound derivatives, which are often polar and basic?

A4: The basic nature of the amino group can lead to peak tailing and poor separation on standard silica gel chromatography.[4] Consider the following purification strategies:

  • Modified Mobile Phase: Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to your eluent to neutralize the acidic silanol groups on the silica surface.[4]

  • Alternative Stationary Phases: Use alumina or amine-functionalized silica, which are more suitable for basic compounds.[5]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and is less likely to cause degradation of acid-sensitive compounds.[4]

  • Acid-Base Extraction: For crude purification, you can often extract the basic product into an acidic aqueous solution, wash away neutral and acidic impurities with an organic solvent, and then basify the aqueous layer to precipitate or extract the purified product.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 6-Nitroquinolin-2(1H)-one
Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Reduction Optimize the reducing agent and reaction time. Monitor the reaction progress by TLC or LC-MS.Catalytic Hydrogenation: Use Pd/C with a suitable hydrogen source (H₂ gas, ammonium formate, or hydrazine). Ensure the catalyst is active. Metal-Acid Reduction: SnCl₂·2H₂O in ethanol or HCl is a common and effective method.[6] Other options include Fe/HCl or Zn/acetic acid.[6]
Side Reactions Over-reduction or side reactions can occur with harsh reducing agents.Use milder reducing agents like sodium dithionite under appropriate conditions if over-reduction is suspected.
Poor Solubility of Starting Material The nitro-precursor may not be fully dissolved, leading to a slow or incomplete reaction.Choose a solvent system in which the starting material has good solubility at the reaction temperature. For SnCl₂ reductions, ethanol is often a good choice.
Issue 2: Formation of Multiple Products in Cyclization (Knorr/Conrad-Limpach)
Possible Cause Troubleshooting Step Experimental Protocol
Lack of Regioselectivity The reaction of an unsymmetrical β-ketoester with an aniline can lead to isomeric products. The reaction conditions (temperature and acid catalysis) determine the major product.Knorr Synthesis (for 2-quinolones): Generally favored by strong acid catalysis (e.g., concentrated H₂SO₄ or PPA) at moderate temperatures (around 100°C).[7][8] Conrad-Limpach Synthesis (for 4-quinolones): Typically involves heating the intermediate enamine at high temperatures (around 250°C).[1][9]
Incomplete Cyclization The cyclization step may require more forcing conditions.Increase the reaction temperature or the concentration of the acid catalyst. Polyphosphoric acid (PPA) is often an effective medium for Knorr cyclizations.[8]
Decomposition High temperatures and strong acids can lead to decomposition of starting materials or products.Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

Data Presentation

Table 1: Comparison of Reducing Agents for 6-Nitroquinoline Derivatives

Reducing AgentSolvent/ConditionsTypical Yield (%)Reference
SnCl₂·2H₂O/HClEthanol, Reflux90-92%[6]
H₂/Pd-CEthanol92-95%[6]
N₂H₄·H₂O/Pd-CEthanol95-96%[6]
Fe/HClAqueous/Ethanol42-53%[6]
Zn/Acetic AcidAcetic Acid56-58%[6]

Note: Yields are for the reduction of various 6-nitroquinoline derivatives to their corresponding 6-aminoquinolines and may vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoline via Skraup-Doebner-Von Miller Reaction

This protocol is adapted from a general procedure for Skraup synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline.

  • Reagent Addition: Slowly add glycerol, followed by the cautious, dropwise addition of concentrated sulfuric acid while maintaining the temperature below 70°C.

  • Oxidant Addition: An oxidizing agent, such as p-chloroaniline or arsenic pentoxide, is added portion-wise.

  • Heating: The reaction mixture is slowly heated to approximately 135°C and maintained for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralization and Isolation: Neutralize the solution with a saturated sodium hydroxide solution to a pH of 3-4. The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum to afford the crude 6-nitroquinoline.

Protocol 2: Reduction of 6-Nitroquinolin-2(1H)-one to this compound

This protocol is based on the common use of SnCl₂ for nitro group reduction.[6]

  • Reaction Setup: To a solution of the 6-nitroquinolin-2(1H)-one derivative in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Acidification: Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Neutralization: Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_route_a Route A: Skraup-Doebner-Von Miller & Reduction cluster_route_b Route B: Knorr/Conrad-Limpach & Reduction p-Nitroaniline p-Nitroaniline 6-Nitroquinoline 6-Nitroquinoline p-Nitroaniline->6-Nitroquinoline Skraup-Doebner-Von Miller 6-Aminoquinoline 6-Aminoquinoline 6-Nitroquinoline->6-Aminoquinoline Reduction Cyclization_to_Quinolinone Cyclization to Quinolin-2(1H)-one 6-Aminoquinoline->Cyclization_to_Quinolinone 6-Aminoquinolin-2(1H)-one_A This compound Cyclization_to_Quinolinone->6-Aminoquinolin-2(1H)-one_A Substituted_Aniline Substituted Aniline (with Nitro Group) 6-Nitroquinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one Substituted_Aniline->6-Nitroquinolin-2(1H)-one beta-Ketoester β-Ketoester beta-Ketoester->6-Nitroquinolin-2(1H)-one Knorr or Conrad-Limpach Cyclization 6-Aminoquinolin-2(1H)-one_B This compound 6-Nitroquinolin-2(1H)-one->6-Aminoquinolin-2(1H)-one_B Reduction troubleshooting_guide Start Low Reaction Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Starting Materials (Distillation, Recrystallization) Impure->Purify Yes Review_Conditions Review Reaction Conditions Impure->Review_Conditions No Purify->Review_Conditions Temp_Time Incorrect Temperature or Reaction Time? Review_Conditions->Temp_Time Optimize_Temp_Time Optimize Temperature and Time (Monitor by TLC/LC-MS) Temp_Time->Optimize_Temp_Time Yes Solvent_Catalyst Suboptimal Solvent or Catalyst? Temp_Time->Solvent_Catalyst No Optimize_Temp_Time->Solvent_Catalyst Screen_Solvents_Catalysts Screen Different Solvents and Catalysts Solvent_Catalyst->Screen_Solvents_Catalysts Yes Side_Reactions Observe Side Products? Solvent_Catalyst->Side_Reactions No Screen_Solvents_Catalysts->Side_Reactions Adjust_Stoichiometry Adjust Stoichiometry or Use Milder Conditions Side_Reactions->Adjust_Stoichiometry Yes End Improved Yield Side_Reactions->End No Adjust_Stoichiometry->End

References

Technical Support Center: Synthesis of 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminoquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) and Troubleshooting

The synthesis of this compound is typically a two-step process:

  • Step 1: Conrad-Limpach or Knorr Synthesis of 6-nitroquinolin-2(1H)-one from p-nitroaniline and a β-ketoester (e.g., ethyl acetoacetate).

  • Step 2: Reduction of the Nitro Group to afford the final product.

This guide is structured to address common issues encountered in each step.

Step 1: Synthesis of 6-nitroquinolin-2(1H)-one

Q1: My reaction to form the enamine/anilide intermediate is low-yielding or failing. What are the common causes?

A1: The initial condensation of p-nitroaniline and ethyl acetoacetate can be problematic. Here are some factors to consider:

  • Purity of Reagents: Ensure that your p-nitroaniline and ethyl acetoacetate are pure. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: This condensation is often catalyzed by a small amount of acid (e.g., acetic acid). Ensure the catalyst is added and that the reaction temperature is appropriate. For the Conrad-Limpach pathway, moderate temperatures (reflux in a solvent like toluene) are typically used.[1]

  • Water Removal: The reaction is a condensation that produces water. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[1]

Q2: During the high-temperature cyclization, I am getting a low yield of the desired 6-nitroquinolin-2(1H)-one. What can I do to improve this?

A2: The thermal cyclization is often the most challenging step.

  • Temperature Control: This reaction requires high temperatures, often around 250 °C.[1][2] Inadequate or inconsistent heating can lead to incomplete cyclization. Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to maintain a stable high temperature.[1]

  • Reaction Time: The optimal reaction time at high temperature needs to be determined. Insufficient time will result in incomplete reaction, while prolonged heating can lead to decomposition of the product.

  • Inert Atmosphere: At high temperatures, the reactants and products can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation.

Q3: I am observing the formation of a significant amount of an isomeric byproduct. What is it and how can I avoid it?

A3: A common side product in the Knorr quinoline synthesis is the isomeric 4-hydroxyquinoline.[3]

  • Reaction Pathway: The formation of the 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone) versus the 4-hydroxyquinoline is dependent on the reaction conditions. The Knorr synthesis, which can lead to the 2-quinolone, is favored by cyclization of the β-ketoanilide intermediate in the presence of a strong acid like sulfuric acid. The Conrad-Limpach pathway, which can form the 4-hydroxyquinoline, proceeds through the enamine intermediate.

  • Control of Intermediates: To favor the 2-quinolone product, ensure the formation of the anilide intermediate by reacting the aniline and β-ketoester at higher temperatures (around 100-140 °C) before the acid-catalyzed cyclization. The formation of the enamine (leading to the 4-hydroxyquinoline) is kinetically favored at lower temperatures.

Q4: What are the common side products in the synthesis of 6-nitroquinolin-2(1H)-one?

A4: Besides the desired product, several side products can be formed:

  • Ethyl 3-(4-nitrophenylamino)crotonate: This is the uncyclized enamine intermediate from the Conrad-Limpach pathway.

  • Acetoacet-4-nitroanilide: This is the uncyclized anilide intermediate from the Knorr pathway.

  • 4-hydroxy-6-nitroquinoline: An isomeric byproduct.[3]

  • Decomposition Products: At the high temperatures required for cyclization, thermal decomposition can lead to a variety of tarry byproducts.

Step 2: Reduction of 6-nitroquinolin-2(1H)-one

Q5: I am having trouble with the reduction of the nitro group using stannous chloride (SnCl2). The workup is difficult. Any suggestions?

A5: The reduction of aromatic nitro compounds with SnCl2 is a classic method, but the workup can be challenging.

  • Formation of Tin Salts: The primary issue is the formation of insoluble tin(IV) oxide hydrates when the reaction mixture is basified. This can lead to emulsions and make product extraction difficult.

  • Workup Procedure: To manage the tin salts, you can try the following:

    • After the reaction is complete, concentrate the mixture and redissolve in a suitable organic solvent.

    • During the basic workup (e.g., with NaOH or NaHCO3 solution), add the base slowly with vigorous stirring.

    • Filtration through a pad of celite can help to remove the precipitated tin salts before extraction.

  • Incomplete Reduction: If the reaction is not complete, you may have starting material or intermediates like the corresponding nitroso or hydroxylamine derivatives in your product mixture. Monitor the reaction by TLC to ensure complete conversion.

Q6: I am considering catalytic hydrogenation for the nitro reduction. What are the potential pitfalls?

A6: Catalytic hydrogenation is often a cleaner alternative to dissolving metal reductions.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common choice.

  • Catalyst Poisoning: Ensure your starting material and solvent are free from impurities that could poison the catalyst, such as sulfur compounds.

  • Over-reduction: While less common for the quinolinone ring, be aware of the possibility of over-reduction of the heterocyclic ring under harsh conditions (high pressure and temperature).

  • Incomplete Reaction: Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion.

Q7: What are the potential side products in the reduction of 6-nitroquinolin-2(1H)-one?

A7: The main side products are related to incomplete reduction or side reactions of intermediates:

  • 6-Nitrosoquinolin-2(1H)-one: An intermediate in the reduction pathway.

  • 6-Hydroxylaminoquinolin-2(1H)-one: Another intermediate in the reduction pathway.

  • Starting Material: Unreacted 6-nitroquinolin-2(1H)-one.

Quantitative Data

StepReactantsProductReagents/ConditionsTypical Yield (%)
1ap-Nitroaniline, Ethyl acetoacetateEthyl 3-(4-nitrophenylamino)crotonateToluene, reflux with Dean-Stark trap>90
1bEthyl 3-(4-nitrophenylamino)crotonate6-Nitroquinolin-2(1H)-oneHigh-boiling solvent (e.g., diphenyl ether), ~250°C60-70
26-Nitroquinolin-2(1H)-oneThis compoundSnCl2·2H2O, Ethanol, reflux85-95

Yields are approximate and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-nitroquinolin-2(1H)-one

This protocol is a two-step procedure involving the formation of the enamine intermediate followed by thermal cyclization.

Step 1a: Synthesis of Ethyl 3-(4-nitrophenylamino)crotonate

  • To a solution of p-nitroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 1b: Synthesis of 6-nitroquinolin-2(1H)-one

  • In a flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(4-nitrophenylamino)crotonate (1.0 eq) and a high-boiling solvent such as diphenyl ether.

  • Heat the mixture with stirring to approximately 250 °C under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to help in washing away the high-boiling solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group using stannous chloride.

  • In a round-bottom flask, suspend 6-nitroquinolin-2(1H)-one (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl2·2H2O, ~5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully basify the residue with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinolinone Ring Formation cluster_step2 Step 2: Nitro Group Reduction p_nitroaniline p-Nitroaniline enamine_intermediate Ethyl 3-(4-nitrophenylamino)crotonate p_nitroaniline->enamine_intermediate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine_intermediate cyclization Thermal Cyclization (~250°C) enamine_intermediate->cyclization nitro_quinolinone 6-Nitroquinolin-2(1H)-one cyclization->nitro_quinolinone reduction Reduction (e.g., SnCl2/HCl) nitro_quinolinone->reduction amino_quinolinone This compound reduction->amino_quinolinone

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield or Impure Product incomplete_condensation Incomplete Condensation? start->incomplete_condensation cyclization_failure Cyclization Failure? start->cyclization_failure isomer_formation Isomer Formation? start->isomer_formation incomplete_reduction Incomplete Reduction? start->incomplete_reduction workup_problems Difficult Workup (Tin Salts)? start->workup_problems check_reagents Check Reagent Purity incomplete_condensation->check_reagents use_deanstark Use Dean-Stark incomplete_condensation->use_deanstark check_temp Ensure High & Stable Temp. cyclization_failure->check_temp inert_atm Use Inert Atmosphere cyclization_failure->inert_atm control_conditions Control Temp/Acid for Isomer isomer_formation->control_conditions monitor_tlc Monitor by TLC incomplete_reduction->monitor_tlc celite_filtration Filter through Celite workup_problems->celite_filtration optimize_ph Optimize pH during Workup workup_problems->optimize_ph consider_h2 Consider Catalytic Hydrogenation workup_problems->consider_h2

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Purification of 6-Aminoquinolin-2(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-aminoquinolin-2(1H)-one analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound analogues?

A1: The primary challenges in purifying this compound analogues stem from their chemical properties. The presence of the basic amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in tailing peaks and poor separation during column chromatography.[1] Furthermore, the polarity of the amino and lactam functionalities can make these compounds highly polar, requiring carefully optimized mobile phase systems. Isomeric impurities from the synthesis and potential instability under certain conditions can also complicate purification efforts.[1]

Q2: How do I select an appropriate solvent system for column chromatography of these analogues?

A2: Thin-Layer Chromatography (TLC) is the best preliminary tool for selecting a solvent system. The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For these basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing the acidic sites on the silica gel.[1]

Q3: My compound is streaking badly on the TLC plate and not moving off the baseline in my column. What should I do?

A3: This is a classic sign of strong interaction with the silica gel. Here are several strategies to address this:

  • Add a Basic Modifier: As mentioned, incorporate 0.1-1% triethylamine or a few drops of pyridine into your eluent.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane).

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Amine-functionalized silica gel is another excellent alternative.[1]

  • Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may provide better results.

Q4: I am struggling to crystallize my this compound analogue. What can I try?

A4: Crystallization can be challenging. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.

  • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen various solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

  • Concentration: Your solution might be too dilute. Try slowly evaporating some of the solvent to increase the concentration.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound streaks/Tails on TLC/Column Strong interaction of the basic amino group with acidic silica gel.Add 0.1-1% triethylamine or pyridine to the eluent. Use a less acidic stationary phase like alumina.[1]
Compound does not elute from the column The solvent system is not polar enough. Irreversible adsorption.Gradually increase the polarity of the mobile phase (e.g., increase methanol concentration). If still unsuccessful, consider switching to a different stationary phase or reversed-phase chromatography.[1]
Poor separation of closely eluting spots The solvent system lacks the selectivity to resolve the compounds.Try a different combination of solvents. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. A shallower solvent gradient during elution can also improve resolution.
Low recovery of the compound The compound may be adsorbing irreversibly to the silica gel. The compound might be degrading on the column.Use a less acidic stationary phase. Perform chromatography at a lower temperature and use degassed solvents if degradation is suspected.
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Impurities are present.Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Try a different solvent with a lower boiling point. A preliminary purification step to remove impurities might be necessary.[1]
No crystals form upon cooling The solution is too dilute. The chosen solvent is too good at dissolving the compound even at low temperatures.Evaporate some of the solvent to increase the concentration. Add a co-solvent ("anti-solvent") in which the compound is insoluble, dropwise, until the solution becomes cloudy, then heat to redissolve and cool slowly.
Very poor recovery of crystals Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.
Crystals are colored or appear impure Colored impurities are co-crystallizing. Incomplete removal of the mother liquor.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.

Data Presentation

Table 1: Representative TLC Rf Values of this compound Analogues

The following Rf values are illustrative and can vary based on the specific analogue, TLC plate, and experimental conditions. They serve as a starting point for solvent system optimization.

Analogue Structure Solvent System (v/v) Approximate Rf Value
This compoundDichloromethane:Methanol (95:5)0.3 - 0.4
6-amino-4-methylquinolin-2(1H)-oneEthyl Acetate:Hexane (1:1)0.4 - 0.5
6-amino-4-phenylquinolin-2(1H)-oneDichloromethane:Methanol (98:2) with 0.5% Triethylamine0.5 - 0.6
6-(acetylamino)quinolin-2(1H)-oneEthyl Acetate0.6 - 0.7
Table 2: Qualitative Solubility Profile of this compound
Solvent Solubility Notes
WaterSparingly solubleSolubility increases with temperature.
MethanolSolubleA good solvent for dissolving the compound for chromatography.
EthanolModerately solubleCan be used for recrystallization, often in combination with water.
DichloromethaneSlightly solubleSolubility increases with the addition of a co-solvent like methanol.
Ethyl AcetateSlightly solubleCan be a component of the mobile phase for chromatography.
HexanesInsolubleOften used as the non-polar component in chromatography.
Dimethyl Sulfoxide (DMSO)Very solubleA good solvent for NMR analysis, but difficult to remove.
Dimethylformamide (DMF)Very solubleCan be used as a reaction solvent.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography
  • Slurry Preparation:

    • In a small beaker, dissolve the crude this compound analogue in a minimal amount of a strong solvent (e.g., dichloromethane/methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Fill the column with silica gel slurried in the initial, least polar eluent.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the column.

    • Gently tap the column to create a flat, even layer of the sample-silica mixture.

    • Add a final layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to the separation observed on TLC.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound analogue.

Detailed Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude compound in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Mandatory Visualizations

Caption: MAPK Signaling Pathway and Inhibition by a this compound Analogue.

Purification_Workflow Start Crude Product (this compound analogue) TLC TLC Analysis (Solvent System Screening) Start->TLC Column Column Chromatography (Silica or Alumina) TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Pure Impure_Fractions Impure Fractions TLC_Fractions->Impure_Fractions Impure Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: General Experimental Workflow for Purification.

Troubleshooting_Decision_Tree Start Purification Problem Chromatography Column Chromatography Issue? Start->Chromatography Yes Recrystallization Recrystallization Issue? Start->Recrystallization No Tailing Tailing/Streaking? Chromatography->Tailing Yes No_Elution No Elution? Chromatography->No_Elution No Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes No_Crystals No Crystals Form? Recrystallization->No_Crystals No Add_Base Add Triethylamine (0.1-1%) to Mobile Phase Tailing->Add_Base Yes Change_Stationary Use Alumina or Amine-Functionalized Silica Tailing->Change_Stationary Still Tailing Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Reversed_Phase Consider Reversed-Phase HPLC No_Elution->Reversed_Phase Still No Elution Slow_Cool Cool More Slowly/ Add More Solvent Oiling_Out->Slow_Cool Yes Change_Solvent Try a Different Solvent Oiling_Out->Change_Solvent Still Oiling Out Concentrate Concentrate Solution No_Crystals->Concentrate Yes Add_Antisolvent Add Anti-Solvent No_Crystals->Add_Antisolvent Still No Crystals

Caption: Troubleshooting Decision Tree for Purification Issues.

References

Technical Support Center: Enhancing the Solubility of 6-Aminoquinolin-2(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-aminoquinolin-2(1H)-one for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited water solubility of this compound and its derivatives often stems from their molecular structure. Key contributing factors include:

  • Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure. This structure requires significant energy to break apart during the dissolution process.[1]

  • High Lipophilicity: Many quinolinone derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in aqueous (water-based) environments.[1]

Q2: What are the initial steps I should take if I observe precipitation of my compound during an experiment?

A2: If you observe precipitation, consider the following initial troubleshooting steps:

  • Visual Confirmation: Confirm that the observed precipitate is indeed your compound and not a component of the assay buffer or media.

  • Solvent Tolerance Check: Ensure that the concentration of your organic co-solvent (e.g., DMSO) is within the tolerated limits of your specific biological assay.

  • Equilibration Time: Allow sufficient time for the compound to equilibrate in the aqueous buffer after dilution from the stock solution.

Q3: What are the most common strategies for improving the solubility of a poorly soluble compound like this compound?

A3: Several effective methods can be employed to enhance the solubility of poorly soluble compounds. The most common approaches include:

  • Co-solvency: Utilizing a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[2]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Use of Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule to form a water-soluble inclusion complex.[1]

  • Salt Formation: Converting the compound into a salt form, which often exhibits higher aqueous solubility.[3][4]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to enhance its wettability and dissolution rate.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates upon dilution from DMSO stock into aqueous buffer. The final DMSO concentration is too low to maintain solubility. The aqueous buffer has a pH that promotes precipitation.Optimize the final DMSO concentration, ensuring it is compatible with the assay. Adjust the pH of the aqueous buffer to a range where the compound is more soluble (see pH adjustment protocol). Consider using a co-solvent system or cyclodextrins.
Inconsistent results between experimental replicates. Incomplete dissolution of the compound, leading to varying concentrations in the assay wells.Ensure the compound is fully dissolved in the stock solution before dilution. Use sonication or gentle warming to aid dissolution. Prepare a fresh stock solution for each experiment.
Low or no biological activity observed. The compound has precipitated out of solution, and the effective concentration is much lower than the nominal concentration.Confirm the solubility of the compound under the final assay conditions. Use a solubility enhancement technique to ensure the compound remains in solution at the desired concentration.
The chosen solubility enhancement method interferes with the assay. The co-solvent, cyclodextrin, or pH of the buffer is affecting the biological target or assay components.Run appropriate vehicle controls to assess the impact of the solubilizing agent on the assay. Screen different co-solvents or cyclodextrins for compatibility. Ensure the final pH is within the optimal range for the assay.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility for a hypothetical quinolinone derivative using various techniques. These values are illustrative, and the optimal method for this compound must be determined empirically.

Method Excipient/Condition Fold Increase in Solubility (Illustrative) Remarks
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for the specific assay system.[2]
pH Adjustment pH 4.0 Buffer50 - 500 foldEffective for basic compounds like this compound. Ensure pH is compatible with the assay.[2]
Cyclodextrin Complexation 10% HP-β-CD in Water100 - 1000 foldForms a 1:1 inclusion complex, increasing apparent solubility.[1]
Salt Formation Hydrochloride Salt> 1000 foldRequires chemical modification to form a stable salt.[3]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[2]

  • Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.[2]

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[2]

Protocol 2: Preparation of a this compound/HP-β-CD Inclusion Complex
  • Preparation of HP-β-CD Solution: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0-40% w/v) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

  • Addition of Compound: Add an excess amount of this compound powder to each HP-β-CD solution.[1]

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.[1]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.[1]

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.[1]

Protocol 3: Preparation of an Amorphous Solid Dispersion
  • Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both this compound and a carrier polymer (e.g., PVP K30, PEG 6000) are readily soluble.[1]

  • Dissolution: Dissolve the compound and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. The evaporation should be controlled to ensure a thin film is formed on the flask wall.[1]

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]

  • Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. Characterize the amorphous nature of the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[1]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_assay Biological Assay Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency (e.g., PEG 400) Problem->CoSolvency Option 1 pH_Adjust pH Adjustment Problem->pH_Adjust Option 2 Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclodextrin Option 3 SolidDispersion Solid Dispersion (e.g., PVP K30) Problem->SolidDispersion Option 4 Assay Successful Biological Assay (Solubilized Compound) CoSolvency->Assay pH_Adjust->Assay Cyclodextrin->Assay SolidDispersion->Assay

Caption: Decision tree for selecting a solubility enhancement method.

cyclodextrin_complexation cluster_components Components cluster_complex Formation of Inclusion Complex Drug Poorly Soluble Drug (this compound) InclusionComplex Water-Soluble Inclusion Complex Drug->InclusionComplex Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->InclusionComplex Soluble Increased Aqueous Solubility InclusionComplex->Soluble Results in

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

troubleshooting_workflow start Precipitation Observed in Assay check_solvent Is co-solvent concentration within assay tolerance? start->check_solvent adjust_solvent Optimize co-solvent concentration check_solvent->adjust_solvent No check_ph Is buffer pH optimal for compound solubility? check_solvent->check_ph Yes adjust_solvent->check_ph consider_alternatives Consider alternative methods (Cyclodextrin, Solid Dispersion) adjust_solvent->consider_alternatives adjust_ph Adjust buffer pH check_ph->adjust_ph No end Compound Solubilized check_ph->end Yes adjust_ph->consider_alternatives adjust_ph->end consider_alternatives->end

Caption: General troubleshooting workflow for addressing compound precipitation.

References

Technical Support Center: Addressing Autofluorescence of Quinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing autofluorescence associated with quinoline compounds in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for issues encountered during fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why are quinoline compounds particularly susceptible to it?

A: Compound autofluorescence is the inherent ability of a chemical compound to absorb light and subsequently emit it at a longer wavelength, which can interfere with fluorescence-based assays.[1] Quinoline and its derivatives possess a bicyclic aromatic heterocyclic structure with an extended π-electron system.[1] This structural feature allows them to readily absorb light energy, often in the UV and blue regions of the spectrum, and re-emit it as fluorescence, leading to high background signals and potential false positives in assays.[1]

Q2: How can I confirm that my quinoline compound is autofluorescent?

A: The most straightforward method is to measure the fluorescence of your compound in the absence of other assay components.[1] This can be achieved using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and scanning the emission across a range of wavelengths, you can determine if the compound itself is contributing to the overall signal.[1] A concentration-dependent increase in fluorescence is a clear indicator of autofluorescence.[1]

Q3: Besides my test compound, what are other potential sources of background fluorescence in my assay?

A: High background fluorescence can originate from several sources other than your quinoline compound:[1]

  • Assay Reagents: Buffers, media, and even some enzyme preparations can exhibit intrinsic fluorescence.[1] Phenol red in cell culture media is a common culprit.[2]

  • Assay Plates: The material of the microplate, particularly polystyrene, can be a source of autofluorescence.[3] Using glass-bottom plates may be preferable.[3]

  • Cellular Components: In cell-based assays, endogenous molecules such as NADH, riboflavin, collagen, and elastin can contribute significantly to background autofluorescence.[1][3][4] Dead cells are also more autofluorescent than live cells.[4]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][5][6]

Q4: My quinoline compound appears to be a "hit" in multiple, unrelated screening assays. What could be the reason for this?

A: This is a classic characteristic of Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear active in a wide variety of assays due to non-specific interactions or assay artifacts rather than specific engagement with the biological target.[1] Quinolines are a known class of PAINS.[1] It is crucial to perform counter-screens and orthogonal assays to differentiate true biological activity from assay interference.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring Signal

If you are experiencing high background fluorescence, the following troubleshooting workflow can help you identify the source and implement a solution.

high_background_workflow start High Background Fluorescence Detected check_compound Is the Quinoline Compound Autofluorescent? start->check_compound measure_compound Protocol 1: Measure Compound Autofluorescence check_compound->measure_compound mitigation_strategy Select Mitigation Strategy check_compound->mitigation_strategy Yes check_other_sources Investigate Other Sources: - Reagents - Assay Plate - Cellular Autofluorescence check_compound->check_other_sources No measure_compound->check_compound compound_yes Yes compound_no No background_subtraction Background Subtraction mitigation_strategy->background_subtraction red_shifted_dyes Use Red-Shifted Dyes mitigation_strategy->red_shifted_dyes spectral_unmixing Spectral Unmixing mitigation_strategy->spectral_unmixing trf Time-Resolved Fluorescence (TRF) mitigation_strategy->trf end Signal-to-Noise Ratio Improved background_subtraction->end red_shifted_dyes->end spectral_unmixing->end trf->end optimize_reagents Optimize Reagent Concentrations / Change Buffer check_other_sources->optimize_reagents change_plate Switch to Low-Fluorescence Plate check_other_sources->change_plate cell_mitigation Cellular Autofluorescence Mitigation: - Optimize Fixation - Use Quenching Agents - Perfuse tissue with PBS check_other_sources->cell_mitigation optimize_reagents->end change_plate->end cell_mitigation->end pains_validation_workflow start Putative 'Hit' Identified with Quinoline Compound perform_counterscreen Perform Counter-Screen (e.g., against reporter enzyme) start->perform_counterscreen counterscreen_result Activity in Counter-Screen? perform_counterscreen->counterscreen_result perform_orthogonal_assay Perform Orthogonal Assay (different detection technology) counterscreen_result->perform_orthogonal_assay No pains_artifact Likely PAINS Artifact (Assay Interference) counterscreen_result->pains_artifact Yes orthogonal_assay_result Activity in Orthogonal Assay? perform_orthogonal_assay->orthogonal_assay_result orthogonal_assay_result->pains_artifact No true_hit Potential True Hit (Proceed with further validation) orthogonal_assay_result->true_hit Yes inconclusive Inconclusive Result (Investigate further)

References

Technical Support Center: Optimizing Fluorescence of Quinolinone-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their quinolinone probes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence signal of quinolinone-based probes?

A1: The fluorescence of quinolinone-based probes is highly sensitive to their local environment. Key factors that can significantly impact the fluorescence signal include:

  • Solvent Polarity: The emission spectra of many quinolinone derivatives are influenced by the polarity of the solvent.[1][2][3][4] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[1]

  • pH: The protonation state of the quinoline nitrogen and other functional groups can dramatically alter the probe's electronic structure and, consequently, its fluorescence properties.[5][6][7][8][9][10]

  • Probe Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where the formation of probe aggregates results in a decrease in fluorescence intensity.[4][5][11][12][13][14][15]

  • Presence of Quenchers: Various substances, including molecular oxygen and heavy metal ions, can quench fluorescence through different mechanisms, leading to a diminished signal.[5][16]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the fluorophore, resulting in a continuous decrease in signal intensity.[12][16]

Q2: My quinolinone probe is showing a weak or no fluorescence signal. What are the possible causes and solutions?

A2: A weak or absent fluorescence signal is a common issue that can be addressed by systematically evaluating several factors.

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set to the optimal values for your specific quinolinone probe in your experimental buffer.[5] It is recommended to run an initial scan to determine the peak excitation and emission wavelengths. Also, optimizing the detector gain and slit widths can enhance signal detection, though wider slits may decrease resolution.[5]

  • Low Probe Concentration: The concentration of the probe may be too low for detection.[5] Prepare a dilution series to identify the optimal working concentration that provides a strong signal without causing aggregation effects.[17]

  • Probe Degradation: Quinolinone probes can be sensitive to light and pH.[5] It is advisable to prepare fresh stock solutions, store them protected from light at a low temperature (e.g., -20°C), and minimize light exposure during experiments.[5]

  • Environmental Factors: The pH of your buffer and the solvent polarity can significantly impact fluorescence.[1][4][5] Verify the pH of your experimental buffer and consider testing the probe's performance in different solvents of varying polarities.[4]

Q3: The fluorescence signal of my probe is rapidly decreasing over time. What is causing this and how can I prevent it?

A3: A rapid decrease in fluorescence intensity is typically indicative of photobleaching.[12][16] This is the irreversible photochemical destruction of the fluorophore. To mitigate photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.[17]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times or by acquiring data only when necessary.

  • Use Antifade Reagents: Consider adding commercially available antifade reagents to your sample medium, especially for imaging applications.

  • Deoxygenate Solutions: Dissolved oxygen can contribute to photobleaching.[12] De-gassing your solutions can sometimes improve probe stability.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with quinolinone-based probes.

Problem 1: High Background Signal

A high background signal can obscure the specific fluorescence of your probe, leading to a poor signal-to-noise ratio.

Possible CauseSuggested Solution
Autofluorescence Intrinsic fluorescence from cellular components or media can be a significant source of background.[17][18] To address this, consider using phenol red-free media and selecting quinolinone probes with excitation and emission wavelengths in the red or far-red region of the spectrum to minimize overlap with common autofluorescent species like NADH and flavins.[18]
Nonspecific Binding The probe may bind to unintended targets or surfaces.[17][18] To reduce nonspecific binding, optimize the probe concentration, incorporate blocking agents in your buffer, and ensure thorough washing steps.[17]
Light Scattering Scattering of the excitation light can contribute to the background. Ensure proper alignment of the light path in your instrument and use high-quality cuvettes or microplates.
Problem 2: Inconsistent or Irreproducible Results

High variability between experimental replicates can compromise the reliability of your data.

Possible CauseSuggested Solution
Probe Aggregation At higher concentrations, quinolinone probes can aggregate, leading to self-quenching and erratic fluorescence signals.[4][5][11] Lower the working concentration of the probe and perform a concentration-dependent study to identify the optimal range.[4][5]
pH Fluctuations The fluorescence of many quinolinone probes is highly pH-sensitive.[5][6][7][8] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. It is recommended to perform a pH titration to characterize your probe's fluorescence profile across a range of pH values.[5]
Temperature Variations Fluorescence can be temperature-dependent. Maintain a constant and controlled temperature during all measurements to ensure consistency.[12]
Solvent Evaporation In plate-based assays, solvent evaporation can concentrate the sample and alter fluorescence. Use plate sealers to minimize evaporation, especially during long incubation periods.

Quantitative Data Summary

The photophysical properties of quinolinone-based probes can vary significantly depending on their specific chemical structure and the experimental conditions. The following tables provide representative data for some quinolinone derivatives.

Table 1: Exemplary Photophysical Properties of Quinolinone-Based Probes

Probe DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Solvent/MediumReference
2-MDQ~350~450-Acetonitrile[1]
HQ450560-PBS buffer[6]
QNO408535-Aqueous buffer[19]
7-(diethylamino)quinolin-2(1H)-one (DQ2)~410~4700.03Water:ACN (99:1)[20]
DQ2 with CB7~417~4740.54Water:ACN (99:1)[20]

Table 2: Influence of Solvent Polarity on a Quinolinone Derivative's Emission

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Toluene2.38470
Aqueous Buffer~80535
Data extrapolated for the QNO probe, demonstrating a significant red-shift with increasing solvent polarity.[19]

Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration

Objective: To find the working concentration of the quinolinone probe that maximizes the signal-to-noise ratio while minimizing aggregation-caused quenching.

Materials:

  • Quinolinone probe stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer

  • Fluorometer and appropriate cuvettes or microplates

Methodology:

  • Prepare a series of dilutions of the quinolinone probe in the experimental buffer. A typical range to test would be from 0.1 µM to 50 µM.

  • Transfer the dilutions to the cuvettes or microplate wells.

  • Measure the fluorescence intensity of each dilution at the probe's optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the probe concentration.

  • Identify the concentration range where the fluorescence intensity increases linearly with concentration. The optimal working concentration will be within this linear range, typically at the higher end before the onset of a plateau or decrease in signal, which would indicate aggregation.

Protocol 2: pH Titration of a Quinolinone Probe

Objective: To characterize the pH-dependent fluorescence profile of the quinolinone probe.

Materials:

  • Quinolinone probe stock solution

  • A series of buffers covering a wide pH range (e.g., pH 4 to pH 10)

  • pH meter

  • Fluorometer

Methodology:

  • Prepare a working solution of the quinolinone probe at its optimal concentration in each of the different pH buffers.

  • Verify the final pH of each solution using a calibrated pH meter.

  • Measure the fluorescence emission spectrum of the probe in each buffer, using the optimal excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • This plot will reveal the pH sensitivity of your probe and help you determine the optimal pH range for your experiments.

Visual Guides

Troubleshooting Workflow for Low Fluorescence Signal

This diagram outlines a logical sequence of steps to diagnose and resolve issues of low or no fluorescence signal from your quinolinone-based probe.

low_signal_troubleshooting start Start: Low/No Fluorescence Signal check_instrument Check Instrument Settings (λex, λem, Gain, Slits) start->check_instrument run_scan Run Excitation/Emission Scan check_instrument->run_scan optimal_settings Are Settings Optimal? run_scan->optimal_settings  Compare to known spectra adjust_settings Adjust Settings optimal_settings->adjust_settings No check_concentration Check Probe Concentration optimal_settings->check_concentration Yes adjust_settings->check_instrument end_further_investigation Further Investigation Needed adjust_settings->end_further_investigation Still no signal is_concentration_optimal Is Concentration Optimal? check_concentration->is_concentration_optimal optimize_concentration Perform Concentration Titration is_concentration_optimal->optimize_concentration No check_probe_stability Check Probe Stability (Fresh Stock, Light Exposure) is_concentration_optimal->check_probe_stability Yes optimize_concentration->check_concentration optimize_concentration->end_further_investigation Still no signal is_probe_stable Is Probe Stable? check_probe_stability->is_probe_stable prepare_fresh Prepare Fresh Stock Minimize Light Exposure is_probe_stable->prepare_fresh No check_environment Check Environment (pH, Solvent) is_probe_stable->check_environment Yes prepare_fresh->check_probe_stability prepare_fresh->end_further_investigation Still no signal is_environment_optimal Is Environment Optimal? check_environment->is_environment_optimal optimize_environment Perform pH/Solvent Titration is_environment_optimal->optimize_environment No end_success Signal Optimized is_environment_optimal->end_success Yes optimize_environment->check_environment optimize_environment->end_further_investigation Still no signal

A step-by-step guide to troubleshooting a weak or absent fluorescence signal.

General Experimental Workflow for Quinolinone Probe Characterization

This diagram illustrates a typical workflow for characterizing the photophysical properties of a new quinolinone-based probe.

probe_characterization_workflow start Start: New Quinolinone Probe dissolve Dissolve Probe in Appropriate Solvent (e.g., DMSO) start->dissolve uv_vis Measure UV-Vis Absorption Spectrum (Determine λmax_abs) dissolve->uv_vis emission_scan Measure Fluorescence Emission Spectrum (Excite at λmax_abs, Determine λmax_em) uv_vis->emission_scan concentration_study Perform Concentration-Dependent Study (Check for Aggregation) emission_scan->concentration_study ph_titration Perform pH Titration (Assess pH Sensitivity) concentration_study->ph_titration solvent_study Investigate Solvent Effects (Test in Solvents of Varying Polarity) ph_titration->solvent_study quantum_yield Determine Fluorescence Quantum Yield (Φ) solvent_study->quantum_yield photostability Assess Photostability (Measure Photobleaching Rate) quantum_yield->photostability end Probe Characterized photostability->end

A standard workflow for the photophysical characterization of a quinolinone probe.

References

stability issues with 6-aminoquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 6-aminoquinolin-2(1H)-one in solution?

A1: Based on its chemical structure, which contains a lactam (cyclic amide) and an aromatic amine, this compound may be susceptible to several degradation pathways in solution:

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can often lead to colored degradation products.

  • Photodegradation: Many aromatic compounds, especially those with amino substituents, are sensitive to light (UV and visible). Exposure to light can lead to complex degradation pathways, including oxidation and polymerization.

Q2: What solvents are recommended for preparing stock solutions of this compound, and what are the storage recommendations?

A2: For short-term use, polar aprotic solvents such as DMSO or DMF are commonly used to dissolve quinolinone derivatives. For aqueous buffers, solubility may be limited and pH-dependent. It is crucial to determine the solubility and stability in your specific experimental buffer.

Storage Recommendations:

  • Store stock solutions in the dark at -20°C or -80°C.

  • Use amber vials or wrap containers in aluminum foil to protect from light.

  • For aqueous solutions, consider sterile filtering and storing in aliquots to avoid repeated freeze-thaw cycles.

  • If oxygen sensitivity is a concern, purging the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing can improve stability.

Q3: I am observing a color change (e.g., yellowing or browning) in my solution of this compound over time. What could be the cause?

A3: A color change in the solution is a common indicator of degradation, particularly oxidation. The formation of oxidized and potentially polymerized products of aromatic amines often results in colored compounds. To mitigate this, refer to the storage recommendations in Q2, especially regarding protection from light and oxygen.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

To ensure the method is stability-indicating, you must perform forced degradation studies (see Experimental Protocols section). The goal is to intentionally degrade the compound under various stress conditions and then demonstrate that the resulting degradation products are well-resolved from the parent peak in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure and free of co-eluting degradants.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.

Possible Cause Troubleshooting Steps
Degradation in stock solution 1. Prepare fresh stock solutions for each experiment. 2. Analyze the stock solution by HPLC to confirm the concentration and purity before use. 3. Store stock solutions as recommended (see FAQ Q2).
Degradation in assay medium 1. Assess the stability of this compound in the assay buffer over the time course of the experiment. 2. Analyze samples taken from the assay medium at different time points by HPLC. 3. If instability is observed, consider adjusting the buffer pH or adding antioxidants (if compatible with the assay).
Adsorption to labware 1. Use low-adsorption plasticware or silanized glassware. 2. Include a control sample in the assay to assess recovery.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Sample degradation 1. Compare the chromatogram of a freshly prepared sample with the aged sample. 2. If new peaks are present in the aged sample, they are likely degradation products. 3. To identify the source of degradation, conduct systematic forced degradation studies (see Experimental Protocols).
Contamination 1. Analyze a blank (solvent) injection to rule out system contamination. 2. Ensure all glassware and solvents are clean.
Poor chromatographic resolution 1. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve the separation of the parent compound from its degradants.

Data Presentation

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 M HCl24 h15.2%2Solution remained colorless
0.1 M NaOH8 h28.5%3Slight yellowing of solution
3% H₂O₂4 h45.1%4Solution turned dark brown
Heat (80°C)48 h8.9%1No color change
Photolytic24 h35.7%3Solution turned yellow

Table 2: Chromatographic Data for Major Degradation Products

Stress ConditionDegradantRetention Time (min)Relative Retention Time
Parent Compound -10.5 1.00
0.1 M HClDP-H16.20.59
DP-H28.90.85
0.1 M NaOHDP-B14.50.43
DP-B27.10.68
3% H₂O₂DP-O15.80.55
DP-O29.30.89
PhotolyticDP-P17.80.74

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 h).

    • Before analysis, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 4 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable RP-HPLC method with a PDA detector. Calculate the percentage of degradation and assess peak purity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic (Solution, ICH Q1B) stock->photo sampling Neutralize & Dilute Samples acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid, 80°C) thermal->sampling photo->sampling hplc RP-HPLC-PDA Analysis sampling->hplc data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: General experimental workflow for forced degradation studies.

troubleshooting_guide cluster_investigation Investigation Steps cluster_cause Identify Cause cluster_solution Corrective Actions start Inconsistent Assay Results or Extra HPLC Peaks check_stock 1. Analyze Stock Solution (Fresh vs. Old) start->check_stock is_degradation Degradation Confirmed? check_stock->is_degradation check_medium 2. Test Stability in Assay Medium check_blanks 3. Analyze Blank Injections check_medium->check_blanks is_contamination Contamination Found? check_blanks->is_contamination is_degradation->check_medium No prepare_fresh Use Freshly Prepared Solutions is_degradation->prepare_fresh Yes optimize_storage Optimize Storage Conditions (Dark, Cold, Inert Gas) is_contamination->optimize_storage No clean_system Clean System & Use Pure Solvents is_contamination->clean_system Yes prepare_fresh->optimize_storage

Caption: Logical troubleshooting workflow for stability-related issues.

degradation_pathway cluster_pathways Hypothetical Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis Acid / Base oxidation Oxidation Products (e.g., Quinone-imine) parent->oxidation H2O2 / O2 photodegradation Photolytic Products (e.g., Dimers, Oxidized Species) parent->photodegradation Light (hν)

Caption: Hypothesized degradation pathways for this compound.

Technical Support Center: Minimizing Assay Interference with 6-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address assay interference caused by 6-aminoquinolin-2(1H)-one. The following information will help you identify and mitigate potential issues in your experiments, ensuring data accuracy and reliability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: High background fluorescence or false positives in fluorescence-based assays.

  • Question: My fluorescence-based assay shows unexpectedly high signal in wells containing this compound, even in my negative controls. What could be the cause?

  • Answer: this compound is an intrinsically fluorescent molecule.[1][2] This property can lead to direct interference with the assay readout, resulting in false-positive signals. The compound has a reported fluorescence emission maximum at approximately 485 nm.[2]

Mitigation Strategies:

  • Spectral Analysis: Determine the excitation and emission spectra of this compound under your specific assay buffer conditions. This will help you assess the degree of spectral overlap with your assay's fluorophore.

  • Use of Red-Shifted Fluorophores: If significant spectral overlap exists, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted) to minimize interference from the compound's intrinsic fluorescence.[3]

  • Control Experiments: Run parallel control experiments containing this compound in the assay buffer without the biological target or other assay components to quantify its contribution to the overall fluorescence signal.

  • Data Correction: Subtract the background fluorescence from the compound-only controls from the results of your experimental wells.

Issue 2: Inconsistent results and poor reproducibility in various biochemical assays.

  • Question: I am observing variable results and a lack of clear dose-response curves in my experiments with this compound. What could be the underlying issue?

  • Answer: In addition to fluorescence, compounds with structures similar to this compound can sometimes cause assay interference through aggregation at higher concentrations.[4][5][6] These aggregates can non-specifically inhibit or activate enzymes and other proteins, leading to inconsistent and artifactual results.[6]

Mitigation Strategies:

  • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to disrupt the formation of compound aggregates.[6]

  • Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation propensity of this compound at the concentrations used in your assay.[6]

  • Centrifugation Assay: A simple counter-screen involves centrifuging the compound in the assay buffer. If the compound is aggregating, a portion of it will pellet, and the supernatant will show reduced activity in the assay.[6]

Frequently Asked Questions (FAQs)

Q1: Is this compound a known Pan-Assay Interference Compound (PAINS)?

While not explicitly listed in all PAINS databases, its quinoline scaffold and fluorescent properties are characteristic of compounds that can interfere with biological assays.[7][8][9] Therefore, it is prudent to treat it as a potential source of assay artifacts.

Q2: What are the key spectroscopic properties of this compound that I should be aware of?

The most critical property is its intrinsic fluorescence. The table below summarizes the key known spectroscopic data.

PropertyValueReference(s)
Fluorescence Emission Maximum ~485 nm[2]

Q3: How can I design my experiments to proactively minimize interference from this compound?

  • Assay Selection: Whenever possible, opt for non-fluorescence-based detection methods, such as absorbance, luminescence, or label-free technologies.

  • Orthogonal Assays: Confirm any hits obtained from a primary screen with an orthogonal assay that uses a different detection method.[10]

  • Compound Concentration: Use the lowest effective concentration of this compound to reduce the likelihood of aggregation-based interference.

Experimental Protocols

Protocol 1: Characterization of Intrinsic Fluorescence

Objective: To determine the excitation and emission spectra of this compound in your assay buffer.

Materials:

  • This compound

  • Your specific assay buffer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Procedure:

  • Prepare a series of dilutions of this compound in your assay buffer, starting from the highest concentration used in your experiments.

  • For each concentration, perform an excitation scan to find the optimal excitation wavelength. Set the emission wavelength to a value slightly higher than the expected emission maximum (e.g., 500 nm) and scan a range of excitation wavelengths (e.g., 250-450 nm).

  • Using the optimal excitation wavelength determined in the previous step, perform an emission scan to determine the emission maximum. Scan a range of emission wavelengths (e.g., 400-600 nm).

  • Record the excitation and emission maxima.

Protocol 2: Detergent-Based Assay for Aggregation

Objective: To assess whether the observed activity of this compound is due to aggregation.

Materials:

  • This compound

  • Your complete assay system (enzyme, substrate, etc.)

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100)

  • Plate reader

Procedure:

  • Prepare two sets of your assay.

  • In the first set, run your standard assay protocol with varying concentrations of this compound.

  • In the second set, add a final concentration of 0.01% Triton X-100 to the assay buffer before adding the compound.

  • Compare the dose-response curves from both sets. A significant rightward shift or complete loss of activity in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.

Visualizations

Workflow for Investigating this compound Interference start Start: Observe Assay Interference check_fluorescence Is it a fluorescence-based assay? start->check_fluorescence run_spectral Run Spectral Analysis (Protocol 1) check_fluorescence->run_spectral Yes check_aggregation Check for Aggregation check_fluorescence->check_aggregation No overlap Significant Spectral Overlap? run_spectral->overlap use_red_shifted Use Red-Shifted Fluorophore overlap->use_red_shifted Yes no_overlap No Significant Overlap overlap->no_overlap No use_red_shifted->check_aggregation no_overlap->check_aggregation detergent_assay Run Detergent Assay (Protocol 2) check_aggregation->detergent_assay aggregation_present Aggregation Confirmed? detergent_assay->aggregation_present optimize_conditions Optimize Assay Conditions (e.g., lower compound concentration) aggregation_present->optimize_conditions Yes other_mechanisms Consider Other Interference Mechanisms aggregation_present->other_mechanisms No end End: Interference Minimized optimize_conditions->end other_mechanisms->end

Caption: Troubleshooting workflow for assay interference.

Potential Interference Mechanisms of this compound compound This compound fluorescence Intrinsic Fluorescence compound->fluorescence aggregation Aggregation compound->aggregation false_positive False Positive Signal (Spectral Overlap) fluorescence->false_positive non_specific_inhibition Non-Specific Inhibition/Activation aggregation->non_specific_inhibition

Caption: Interference mechanisms of this compound.

References

Validation & Comparative

Validating 6-aminoquinolin-2(1H)-one: A Comparative Guide for a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision impacting experimental outcomes. This guide provides a comparative analysis of 6-aminoquinolin-2(1H)-one against established fluorescent markers, offering available data and standardized protocols to aid in its validation and potential adoption.

While this compound has been noted for its fluorescence, with a reported emission maximum at 485 nm and characterization as a significantly brighter fluorophore than 6-aminoquinoline, comprehensive quantitative data on its photophysical and cytotoxic properties are not extensively available in current literature. This guide, therefore, presents a framework for its evaluation by comparing its known characteristics with those of widely used fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, DAPI, and Hoechst 33342.

Comparative Analysis of Fluorescent Markers

To facilitate an objective assessment, the following tables summarize key performance indicators for established fluorescent markers. This data provides a benchmark against which this compound can be evaluated.

Table 1: Photophysical Properties of Common Fluorescent Markers

Fluorescent MarkerExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound Not reported485Not reported
Fluorescein isothiocyanate (FITC)~495~519~0.92
Rhodamine B~545~625~0.31 - 0.70 (solvent dependent)
DAPI (bound to dsDNA)~358~461~0.92
Hoechst 33342 (bound to dsDNA)~350~461Not widely reported

Table 2: Performance Characteristics of Common Fluorescent Markers

Fluorescent MarkerPhotostabilityCytotoxicity
This compound Not reportedNot reported
Fluorescein isothiocyanate (FITC)Prone to photobleachingGenerally low for extracellular staining
Rhodamine BRelatively highCan be toxic and is a suspected carcinogen
DAPIModerate, sensitive to lightToxic to cells, preferred for fixed cells
Hoechst 33342ModerateLess toxic than DAPI, suitable for live and fixed cells

Experimental Protocols for Validation

For researchers interested in quantitatively characterizing this compound, the following are detailed methodologies for key validation experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, deionized water)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • This compound solution

Procedure:

  • Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of the resulting linear plots represents the gradient (Grad).

  • Calculate the quantum yield of this compound (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this ratio is 1).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (Standard & Sample) B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients (Slopes) F->G H Calculate Quantum Yield G->H

Workflow for Quantum Yield Determination

Protocol 2: Assessment of Photostability

This protocol provides a method to evaluate the photostability of a fluorescent marker by measuring its photobleaching rate.

Materials:

  • Fluorescence microscope with a stable light source (e.g., LED or laser)

  • Camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

  • Solution of this compound at a working concentration

Procedure:

  • Prepare a sample by placing a drop of the fluorescent marker solution on a microscope slide and covering it with a coverslip.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Select an area of interest and adjust the illumination intensity to a constant level.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.

  • Measure the mean fluorescence intensity of the region of interest in each image using image analysis software.

  • Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

  • Normalize the intensity values to the initial intensity (at time = 0).

  • Plot the normalized intensity as a function of time . The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.

G A Sample Preparation B Microscope Setup & Focus A->B C Continuous Illumination B->C D Time-Lapse Image Acquisition C->D E Image Analysis: Measure Mean Intensity D->E F Background Correction E->F G Normalization of Intensity F->G H Plot Intensity vs. Time G->H I Determine Photobleaching Half-Life H->I

Photostability Assessment Workflow

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a basic method to assess the cytotoxicity of this compound on a cell line using a commercially available cytotoxicity assay kit (e.g., based on LDH release).

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • This compound stock solution

  • Commercial cytotoxicity assay kit (e.g., CytoTox-Fluor™)

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells by replacing the medium with the prepared dilutions of the compound. Include untreated cells as a negative control and a lysis control as per the assay kit instructions.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Perform the cytotoxicity assay according to the manufacturer's protocol. This typically involves adding a reagent that measures the release of a cytosolic enzyme (like lactate dehydrogenase, LDH) from damaged cells.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of cytotoxicity for each concentration relative to the controls.

  • Plot the percentage of cytotoxicity versus the concentration of this compound to determine the half-maximal cytotoxic concentration (CC₅₀).

G A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells with Compound B->C D Incubate (e.g., 24-72h) C->D E Add Cytotoxicity Assay Reagent D->E F Incubate as per Kit Protocol E->F G Measure Fluorescence F->G H Calculate % Cytotoxicity G->H I Determine CC50 H->I

A Comparative Analysis of 6-aminoquinolin-2(1H)-one and Other Common Fluorophores for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparative analysis of the photophysical properties of 6-aminoquinolin-2(1H)-one alongside other widely used fluorophores, including fluorescein, rhodamine B, and various coumarin derivatives. By presenting key performance metrics in a clear, tabular format and detailing the experimental protocols for their validation, this guide serves as a valuable resource for making informed decisions in fluorophore selection.

Overview of Photophysical Properties

The utility of a fluorophore is determined by a combination of its photophysical properties. These include its ability to absorb and emit light, the efficiency of the fluorescence process, and its resilience to degradation under illumination. Key parameters for comparison include the molar extinction coefficient (ε), which indicates how strongly a molecule absorbs light at a specific wavelength; the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed photons into emitted photons; the fluorescence lifetime (τ), the average time a molecule remains in its excited state before returning to the ground state; and photostability, the ability of a fluorophore to resist photochemical degradation.

Quantitative Comparison of Fluorophore Properties

The following tables summarize the key photophysical parameters for this compound and a selection of common fluorophores. It is important to note that these values are highly dependent on the solvent and other environmental factors.

Table 1: Absorption and Emission Properties

FluorophoreChemical ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
This compound Quinolinone~350[2]485[1]~135Data not availableNot specified
FluoresceinXanthene4905142476,9000.1 M NaOH
Rhodamine BXanthene55357623106,000Ethanol
Coumarin 1Coumarin3734507725,000Ethanol
Carbostyril 124Quinolinone350[2]Not specifiedNot specifiedNot specifiedNot specified
Quinolone Derivative (PAV-3)QuinolinoneNot specifiedNot specifiedNot specified15,297.3[1]Not specified
Quinolone Derivative (PAV-5)QuinolinoneNot specifiedNot specifiedNot specified4,796.2[1]Not specified

Table 2: Fluorescence Efficiency and Lifetime

FluorophoreQuantum Yield (Φf)Fluorescence Lifetime (τ, ns)Solvent
This compound Data not availableData not availableNot specified
Fluorescein0.934.00.1 M NaOH
Rhodamine B0.701.7Ethanol
Coumarin 10.502.4Ethanol
Carbostyril 1240.68[1]Not specifiedNot specified
Quinolone Derivative (PAV-3)0.171[1]Not specifiedNot specified
Quinolone Derivative (PAV-5)0.023[1]Not specifiedNot specified

Experimental Protocols and Workflows

Accurate and reproducible measurement of photophysical properties is essential for the comparative analysis of fluorophores. Below are detailed protocols for determining key parameters.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Protocol:

  • Solution Preparation: Prepare a stock solution of the fluorophore in a suitable solvent with a precisely known concentration. A series of dilutions are then prepared from the stock solution.

  • Absorbance Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

G cluster_prep Solution Preparation cluster_measure Absorbance Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions measure Measure Absorbance at λmax dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate

Workflow for Molar Extinction Coefficient Determination
Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically measured using a relative method, by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for blue-emitting fluorophores.

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectra Acquisition: Measure the absorbance and fluorescence emission spectra for each dilution. The integrated fluorescence intensity is determined for each solution.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²) where m is the slope of the linear fit and n is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_acq Spectra Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_spec Measure Absorbance Spectra prep_sample->abs_spec em_spec Measure Emission Spectra prep_sample->em_spec prep_std Prepare Standard Dilutions prep_std->abs_spec prep_std->em_spec plot_sample Plot Intensity vs. Abs (Sample) abs_spec->plot_sample plot_std Plot Intensity vs. Abs (Standard) abs_spec->plot_std em_spec->plot_sample em_spec->plot_std calculate Calculate Φf plot_sample->calculate plot_std->calculate

Workflow for Relative Quantum Yield Measurement
Photostability Assessment

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

  • Sample Preparation: A solution of the fluorophore is placed in a cuvette within a fluorometer.

  • Continuous Illumination: The sample is exposed to a constant, high-intensity light source at its excitation maximum.

  • Fluorescence Monitoring: The fluorescence intensity is recorded at regular intervals over an extended period.

  • Data Analysis: The fluorescence intensity is plotted as a function of time. The photostability is often quantified by the time it takes for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life).

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare Fluorophore Solution illuminate Continuous Illumination prep->illuminate monitor Monitor Fluorescence Intensity illuminate->monitor plot Plot Intensity vs. Time monitor->plot calculate Determine Photobleaching Half-life plot->calculate

Workflow for Photostability Assessment

Signaling Pathways and Applications

This compound and its derivatives are of significant interest in drug discovery and chemical biology. For instance, 6-nitroquinoline can be enzymatically converted to the fluorescent 6-aminoquinoline under hypoxic conditions, making it a potential probe for detecting hypoxic cells in tumors.[1] This process involves one-electron reductases, highlighting the potential of quinoline-based fluorophores in studying specific enzymatic pathways.

G 6-Nitroquinoline 6-Nitroquinoline 6-Aminoquinoline 6-Aminoquinoline 6-Nitroquinoline->6-Aminoquinoline One-electron reductases (Hypoxic Conditions)

Enzymatic Conversion of 6-Nitroquinoline to 6-Aminoquinoline

Conclusion

The selection of a fluorophore requires a careful consideration of its photophysical properties in the context of the specific application. While this compound shows promise as a bright, blue-emitting fluorophore, the lack of comprehensive, publicly available quantitative data necessitates further characterization. The data presented for related quinolinone and coumarin derivatives, however, suggest that this class of compounds offers a versatile platform for the development of novel fluorescent probes. For applications demanding high brightness and photostability, established fluorophores like rhodamines and certain coumarins remain excellent choices. This guide provides the foundational information and experimental frameworks to aid researchers in making an informed decision for their specific needs.

References

A Comparative Analysis of 6-aminoquinolin-2(1H)-one and Fluorescein: Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of the fluorescence quantum yield and photostability of 6-aminoquinolin-2(1H)-one and the widely used benchmark, fluorescein.

This comparison aims to furnish the scientific community with the necessary data to make informed decisions when selecting fluorescent probes for applications such as cellular imaging, high-throughput screening, and diagnostics. The following sections present a summary of their photophysical properties, detailed experimental protocols for their characterization, and a discussion of their relative merits.

Quantitative Data Summary

The fluorescence quantum yield (ΦF) and photostability are paramount parameters for a fluorophore's performance. The quantum yield dictates the brightness of the fluorescence, while photostability determines its resilience to photodegradation under illumination. A comprehensive summary of these key metrics for this compound and fluorescein is presented below.

PropertyThis compoundFluorescein
Fluorescence Quantum Yield (ΦF) Not definitively reported; estimated range for 2-quinolinone derivatives is 0.023 - 0.171.[1] It is described as a "much brighter fluorophore" than 6-aminoquinoline.High, typically ~0.925 in 0.1 N NaOH and ~0.79 in ethanol.[2][3]
Photodegradation Quantum Yield (Φd) Data not available.10-5 to 10-7 (can be higher under certain conditions).
General Photostability Data not available for direct comparison. Quinolone derivatives, in general, can be susceptible to photodegradation.[4][5]Known to be susceptible to photobleaching, limiting its use in applications requiring prolonged or intense illumination.[6][7] An average fluorescein molecule emits 30,000 to 40,000 photons before photobleaching.[6]

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for determining the fluorescence quantum yield and photostability of fluorophores.

Protocol for Relative Fluorescence Quantum Yield Measurement

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol or phosphate-buffered saline, PBS)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Sample solution of this compound or fluorescein

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol for Photostability Measurement (Photobleaching Half-life)

This protocol outlines a method to quantify the photostability of a fluorophore by determining its photobleaching half-life (t1/2) under controlled illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., EMCCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

  • Solution of the fluorophore (this compound or fluorescein) in a suitable buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore. To immobilize the molecules for imaging, a small volume can be placed on a microscope slide and covered with a coverslip.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter cube for the fluorophore.

    • Adjust the illumination intensity to a constant and reproducible level.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

    • Normalize the background-corrected intensity to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_6aq Prepare this compound solution immobilize Immobilize on microscope slide prep_6aq->immobilize prep_fluo Prepare Fluorescein solution prep_fluo->immobilize setup Microscope Setup (Constant Illumination) immobilize->setup acquire Time-lapse Imaging setup->acquire measure Measure Fluorescence Intensity vs. Time acquire->measure normalize Normalize Intensity measure->normalize plot Plot Decay Curve normalize->plot calculate Calculate Photobleaching Half-life (t1/2) plot->calculate compare compare calculate->compare Compare t1/2 values

Caption: Workflow for comparing fluorophore photostability.

Jablonski Simplified Jablonski Diagram for Fluorescence S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photodegradation Photodegradation T1->Photodegradation

References

A Comparative Guide to the Cross-Reactivity of 6-Aminoquinolin-2(1H)-one Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminoquinolin-2(1H)-one scaffold is a versatile fluorophore utilized in the development of fluorescent probes for detecting a variety of analytes, from small molecules and ions to enzymatic activity. A critical parameter for the utility of any such probe is its selectivity, or the degree to which it interacts with its intended target versus other potentially interfering species. This guide provides a comparative overview of the cross-reactivity of probes based on this scaffold, drawing from available experimental data. Due to a lack of direct head-to-head comparative studies in the literature, this guide synthesizes data from individual studies to provide a framework for evaluating and comparing probe performance.

Data Presentation: A Comparative Look at Selectivity

The following tables summarize the selectivity and cross-reactivity data for reported fluorescent probes based on the quinolin-2(1H)-one scaffold.

Table 1: Selectivity of a 7-(Diethylamino)quinolin-2(1H)-one-Chalcone Probe for Bisulfite (DQCh)

This probe was designed for the detection of bisulfite (HSO₃⁻) and its selectivity was tested against a panel of common anions and biothiols. The data is presented as the relative fluorescence response of the probe to the interfering species compared to its response to bisulfite.

Interfering SpeciesConcentration (equiv.)Relative Fluorescence Response (%)
F⁻10< 5
Cl⁻10< 5
Br⁻10< 5
I⁻10< 5
AcO⁻10< 5
H₂PO₄⁻10< 5
HSO₄⁻10< 5
NO₃⁻10< 5
ClO₄⁻10< 5
Cysteine (Cys)10~10
Glutathione (GSH)10~15
Homocysteine (Hcy)10~12
HSO₃⁻ (Target) 1 100

Table 2: Qualitative Selectivity of Other Quinolin-2(1H)-one Based Probes

This table provides a qualitative summary of the selectivity of other probes based on the this compound or related quinolinone structures, as detailed in the cited literature. Direct quantitative comparison is limited due to variations in experimental conditions and reporting.

Probe DerivativeTarget AnalyteHigh Selectivity Over
Quinolinone-Schiff baseAl³⁺Other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺)
Quinolinone-based probeClO⁻Other reactive oxygen species (e.g., H₂O₂, O₂⁻, •OH)
8-Hydroxyquinoline derivativeMg²⁺Ca²⁺ and other biologically relevant metal ions
Quinoline-based probeCu²⁺Other transition metal ions (e.g., Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺)

Experimental Protocols: Assessing Probe Selectivity

A generalized protocol for evaluating the cross-reactivity of a new this compound based fluorescent probe is outlined below. This protocol is a composite of methodologies reported in the scientific literature.

Objective: To determine the selectivity of a fluorescent probe for its target analyte in the presence of potentially interfering species.

Materials:

  • Fluorescent probe stock solution (e.g., in DMSO or appropriate solvent)

  • Target analyte stock solution

  • Stock solutions of potentially interfering species (e.g., other ions, amino acids, reactive oxygen species)

  • Biologically relevant buffer (e.g., PBS, HEPES, Tris-HCl at physiological pH)

  • Fluorometer with appropriate excitation and emission filters

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of Solutions:

    • Dilute the fluorescent probe stock solution in the assay buffer to the desired final concentration.

    • Prepare solutions of the target analyte and each interfering species at a concentration significantly higher than that of the probe (e.g., 10-fold or 100-fold excess).

  • Fluorescence Measurements:

    • To separate wells of a microplate or cuvettes, add the diluted probe solution.

    • Measure the baseline fluorescence of the probe alone (F₀).

    • To the respective wells, add the target analyte or one of the interfering species.

    • Incubate the mixture for a predetermined time to allow for any reaction or binding to reach equilibrium.

    • Measure the fluorescence intensity (F) of each solution at the probe's maximum emission wavelength.

  • Data Analysis:

    • Calculate the fluorescence enhancement or quenching for each species using the formula: Fluorescence Change = (F - F₀) / F₀

    • Compare the fluorescence change induced by the interfering species to that induced by the target analyte.

    • Plot the fluorescence response as a bar graph for easy visualization of selectivity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in probe-based detection and experimental design.

Signaling_Pathway cluster_cell Cell Membrane Probe This compound Based Probe Target Target Analyte (e.g., Enzyme, Ion) Probe->Target Specific Binding OffTarget Off-Target Molecule Probe->OffTarget Cross-reactivity Fluorescence Fluorescence Signal Target->Fluorescence Signal Generation Interference Interference Signal OffTarget->Interference False Signal

Caption: Interaction of a fluorescent probe with its target and an off-target molecule.

Experimental_Workflow A Prepare Probe and Analyte Solutions B Mix Probe with Target or Interfering Species A->B C Incubate for Reaction/Binding B->C D Measure Fluorescence Intensity C->D E Analyze and Compare Fluorescence Changes D->E F Determine Selectivity Profile E->F

Caption: A typical workflow for assessing the cross-reactivity of a fluorescent probe.

A Comparative Analysis of 6-Aminoquinolin-2(1H)-one Derivatives: Efficacy Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various 6-aminoquinolin-2(1H)-one derivatives based on available experimental data. This document summarizes key findings on their biological activities, presents quantitative data in structured tables, and details the experimental protocols for the cited studies.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for compounds with a wide range of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antiamnesic, cardiotonic, antimicrobial, and anticancer agents, among others. This guide aims to collate and compare the efficacy of these derivatives to aid in the ongoing development of novel therapeutics.

Antiamnesic and Acetylcholinesterase Inhibitory Activity

A significant area of investigation for 6-aminoquinoline derivatives is in the management of cognitive disorders like Alzheimer's disease. The primary mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a key factor in memory and learning disturbances.[3]

One study focused on the synthesis of various 6-aminoquinoline derivatives and evaluated their memory-enhancing and AChE inhibitory activities.[3]

Quantitative Data Summary: Antiamnesic and AChE Inhibitory Activity
CompoundDose (mg/kg)Memory Enhancing Activity (Elevated Plus Maze)Acetylcholinesterase Inhibition (%)
Derivative 15SignificantMax 65.27
Derivative 110SignificantMax 65.27

Note: Specific derivative structures from the source were not fully detailed in the abstract. "Derivative 1" represents the most potent compounds mentioned.

Experimental Protocols

Synthesis of 6-Aminoquinoline Derivatives: The synthesis involved a multi-step process starting from acetanilide. Acetanilide was nitrated and subsequently hydrolyzed to produce 4-nitroaniline. This intermediate underwent a Skraup synthesis to form 6-nitroquinoline. The nitro group was then reduced to an amine, yielding 6-aminoquinoline. Finally, various aldehydes (such as veratraldehyde, anisaldehyde, 3-hydroxybenzaldehyde, and indole-3-carboxaldehyde) were reacted with 6-aminoquinoline to produce the target Schiff base derivatives.[3]

Elevated Plus Maze for Antiamnesic Activity: The elevated plus maze is a widely used behavioral model to assess memory and anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. The protocol typically involves an acquisition trial where the animal is placed on the maze to explore. After a set period, a retention trial is conducted to assess how well the animal remembers the layout, often measured by the latency to enter the enclosed arms. The specific parameters used in this study (e.g., animal model, trial durations) were not detailed in the provided abstract.[3]

Acetylcholinesterase Inhibition Assay: The biochemical evaluation of AChE inhibitory activity was performed to understand the mechanism behind the observed memory-enhancing effects. While the specific type of assay (e.g., Ellman's method) was not specified in the abstract, these assays generally involve incubating the enzyme with the test compound and a substrate, and then measuring the product of the enzymatic reaction to determine the extent of inhibition.[3]

Experimental Workflow: Synthesis and Evaluation of Antiamnesic Derivatives

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acetanilide Acetanilide Nitration Nitration Acetanilide->Nitration 1. Nitration Hydrolysis Hydrolysis Nitration->Hydrolysis 2. Hydrolysis 4-Nitroaniline 4-Nitroaniline Hydrolysis->4-Nitroaniline Skraup_synthesis Skraup_synthesis 4-Nitroaniline->Skraup_synthesis 3. Skraup Synthesis 6-Nitroquinoline 6-Nitroquinoline Skraup_synthesis->6-Nitroquinoline Reduction Reduction 6-Nitroquinoline->Reduction 4. Reduction 6-Aminoquinoline 6-Aminoquinoline Reduction->6-Aminoquinoline Aldehyde_reaction Aldehyde_reaction 6-Aminoquinoline->Aldehyde_reaction 5. Reaction with Aldehydes Target Derivatives Target Derivatives Aldehyde_reaction->Target Derivatives EPM Elevated Plus Maze (Antiamnesic Activity) Target Derivatives->EPM In vivo AChE_Assay AChE Inhibition Assay Target Derivatives->AChE_Assay In vitro

Caption: Synthesis and evaluation workflow for antiamnesic 6-aminoquinoline derivatives.

Cardiotonic Activity via PDE3 Inhibition

Derivatives of the broader quinolin-2(1H)-one class have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors for the treatment of congestive heart failure.[4] PDE3 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility. While not strictly 6-amino derivatives, these 6-hydroxy- and 6-oxy-substituted analogs provide valuable structure-activity relationship insights for the quinolinone scaffold.

One study designed and synthesized thirteen 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs and evaluated their cardiotonic activity.[4]

Quantitative Data Summary: Cardiotonic and PDE3 Inhibitory Activity
CompoundConcentration (µM)Change in Force of Contraction (%)Change in Frequency Rate (%)PDE3 IC50 (µM)
4j100165 +/- 4115 +/- 70.20
Amrinone-StandardStandard-
Cilostamide-StandardStandard-
IBMX-StandardStandard-

Compound 4j: 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one

Experimental Protocols

Synthesis of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives: The design strategy was based on the structure of cilostamide, a known selective PDE3 inhibitor. The synthesis involved creating analogs of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide. The specific synthetic steps were not detailed in the abstract but would have involved the alkylation of 6-hydroxy-4-methylquinolin-2(1H)-one followed by amidation with various amines.[4]

Spontaneously Beating Atria Model: To assess the cardiotonic effects, atria from reserpine-treated rats were isolated. Reserpine is used to deplete catecholamine stores, thus reducing the influence of endogenous neurotransmitters on heart rate and contractility. The isolated atria were placed in an organ bath, and the effects of the synthesized compounds on the force (inotropic effect) and rate (chronotropic effect) of contraction were measured and compared to standard compounds like IBMX, amrinone, and cilostamide.[4]

PDE3 Inhibition Assay: The inhibitory activity of the compounds against the PDE3 enzyme was determined to confirm the mechanism of action. This typically involves an in vitro assay where the enzyme is incubated with the inhibitor and its substrate (cAMP). The amount of substrate remaining or product formed is then quantified to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Signaling Pathway: PDE3 Inhibition and Cardiotonic Effect

Derivative_4j Derivative_4j PDE3 PDE3 Derivative_4j->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades Cardiac_Contractility Cardiac_Contractility cAMP->Cardiac_Contractility Increases

Caption: Mechanism of cardiotonic effect via PDE3 inhibition by quinolinone derivatives.

Antimicrobial Activity

Various quinoline-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These studies often involve screening against a panel of clinically relevant bacterial and fungal strains.

In one study, new quinoline-2-one derivatives were synthesized from 4,7-dimethyl-6-nitrocoumarin and tested against two types of bacteria.[5][6] Another study synthesized a series of novel quinoline derivatives and screened them for antibacterial and antifungal activity, with some compounds showing good to moderate results.[7]

Quantitative Data Summary: Antimicrobial Activity
Study ReferenceDerivative TypeTarget OrganismsActivity Level
[5][6]N-amino-4,7-dimethyl-6-nitroquinoline-2-one basedTwo bacterial strainsNot specified quantitatively
[7]7-hydroxy-4-methylcoumarin and benzene sulphonamide basedBacteria and FungiGood to moderate
[6]Coumarin and N-amino-2-quinolone basedBacteria and FungiGood antibacterial, moderate antifungal

Note: The abstracts often provide qualitative descriptions of activity ("good," "moderate") rather than specific quantitative data like Minimum Inhibitory Concentrations (MICs).

Experimental Protocols

Synthesis of Antimicrobial Quinoline-2-one Derivatives: The synthetic routes vary depending on the target structures. One approach involved the reaction of 4,7-dimethyl coumarin with nitric acid to produce a nitrocoumarin intermediate. This was then treated with hydrazine hydrate to form an N-amino-quinoline-2-one, which served as a scaffold for further derivatization.[5][6] Another method involved the reaction of 7-hydroxy-4-methyl coumarin with benzene sulphonamide derivatives.[7]

Antimicrobial Screening: Standard microbiological techniques are used to evaluate the antimicrobial activity of the synthesized compounds. This typically includes:

  • Agar disc diffusion method: A preliminary screening method where paper discs impregnated with the test compound are placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.

  • Broth microdilution method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

The specific strains of bacteria and fungi used for testing are crucial for comparing results across studies, but this level of detail is often found in the full research paper rather than the abstract.

Logical Relationship: From Synthesis to Antimicrobial Evaluation

Starting_Materials Coumarin or Quinoline Precursors Chemical_Synthesis Multi-step Synthesis Starting_Materials->Chemical_Synthesis Purification_Characterization Purification & Structural Analysis (TLC, MP, NMR, IR) Chemical_Synthesis->Purification_Characterization Antimicrobial_Screening Screening vs. Bacteria & Fungi Purification_Characterization->Antimicrobial_Screening Data_Analysis Determine Activity (Zone of Inhibition, MIC) Antimicrobial_Screening->Data_Analysis

Caption: General workflow for the synthesis and antimicrobial testing of quinolinone derivatives.

Conclusion

The this compound scaffold and its close analogs represent a versatile platform for the development of new therapeutic agents. The available data highlight their potential in diverse areas, from neurodegenerative diseases to cardiovascular conditions and infectious diseases. However, for a direct and robust comparison of efficacy, standardized testing protocols and reporting of quantitative data (such as IC50, EC50, and MIC values) are essential. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these promising compounds. This guide serves as a starting point for researchers, consolidating preliminary findings and outlining the methodologies employed in the evaluation of these derivatives.

References

The Use of 6-Aminoquinolin-2(1H)-one as an Internal Standard in HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods. An ideal internal standard should be a compound that is structurally similar to the analyte of interest, well-resolved from other components in the sample matrix, and not naturally present in the samples being analyzed. This guide provides a comparative overview of the potential use of 6-aminoquinolin-2(1H)-one as an internal standard in HPLC analysis, particularly for the quantification of aromatic amines and related compounds. Due to the limited availability of direct experimental data for this compound as an internal standard, this guide presents a theoretical comparison with established alternatives and a proposed experimental protocol to facilitate its evaluation.

Comparison of this compound with Alternative Internal Standards

For the analysis of aromatic amines, an ideal internal standard would be a stable, isotopically labeled version of the analyte. However, when this is not feasible or cost-effective, other structurally similar compounds are often employed. Here, we compare the physicochemical properties of this compound with two potential alternatives for the analysis of a hypothetical aromatic amine analyte: Aniline-d5 (a deuterated analogue) and 4-Bromoaniline (a structurally similar non-isotopic compound).

Table 1: Physicochemical Properties of this compound and Alternative Internal Standards

PropertyThis compoundAniline-d54-Bromoaniline
Chemical Structure A fused heterocyclic system containing an amino groupDeuterated form of anilineAniline with a bromine substituent
Molecular Formula C₉H₈N₂OC₆D₅NH₂C₆H₆BrN
Molecular Weight ( g/mol ) 160.1898.18172.02
General Solubility Soluble in polar organic solvents like methanol and DMSO. Insoluble in water.[1]Soluble in ethanol, ether, and benzene.Soluble in ethanol, ether, and acetone.
UV Absorbance Expected to have strong UV absorbance due to the quinolinone chromophore.Similar UV spectrum to aniline.UV λmax at 245 and 294 nm.

Table 2: Representative Performance Data of Alternative Internal Standards in HPLC Analysis of Aromatic Amines

Performance ParameterAniline-d5 (as IS for Aniline)4-Bromoaniline (as IS for other aromatic amines)This compound
Linearity (R²) > 0.999 (typically)> 0.998To be determined experimentally
Precision (%RSD) < 2%< 5%To be determined experimentally
Accuracy (% Recovery) 98-102%95-105%To be determined experimentally

Note: The performance data for Aniline-d5 and 4-Bromoaniline are representative values obtained from typical validated HPLC methods for aromatic amines and may vary depending on the specific method and matrix.

Experimental Protocols

The following is a proposed experimental protocol for the use of this compound as an internal standard in the HPLC analysis of a model aromatic amine, for instance, 4-chloroaniline, in a wastewater sample. This protocol is adapted from established methods for aromatic amine analysis and should be validated before routine use.

Preparation of Standard Solutions
  • Stock Solution of 4-chloroaniline (Analyte): Accurately weigh 10 mg of 4-chloroaniline and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Stock Solution of this compound (Internal Standard): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL. To each calibration standard, add the internal standard to a final constant concentration (e.g., 5 µg/mL).

Sample Preparation (Wastewater Sample)
  • Filter the wastewater sample through a 0.45 µm syringe filter.

  • To 1 mL of the filtered sample, add a known amount of the internal standard solution to achieve a final concentration of 5 µg/mL.

  • Vortex the sample for 30 seconds.

  • The sample is now ready for HPLC analysis.

HPLC Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-2 min: 90% A, 10% B

    • 2-10 min: Gradient to 30% A, 70% B

    • 10-12 min: Hold at 30% A, 70% B

    • 12-13 min: Gradient back to 90% A, 10% B

    • 13-15 min: Hold at 90% A, 10% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm (or the wavelength of maximum absorbance for the specific analytes).

Data Analysis
  • Identify and integrate the peaks corresponding to the analyte (4-chloroaniline) and the internal standard (this compound).

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the sample by using the peak area ratio obtained from the sample chromatogram and the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection IS_Addition_Sample Add Known Amount of This compound (IS) Sample->IS_Addition_Sample Sample_Prep Sample Pre-treatment (e.g., Filtration, Extraction) IS_Addition_Sample->Sample_Prep HPLC_Injection Inject Prepared Samples and Standards into HPLC Sample_Prep->HPLC_Injection Standards Prepare Calibration Standards (Analyte Series) IS_Addition_Standards Add Same Amount of IS to each Standard Standards->IS_Addition_Standards IS_Addition_Standards->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Area Integration (Analyte and IS) UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow of HPLC analysis using an internal standard.

References

Validating the Binding Affinity of 6-Aminoquinolin-2(1H)-one to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the binding affinity of 6-aminoquinolin-2(1H)-one and its derivatives to various protein targets. This document summarizes available experimental data, details relevant protocols, and visualizes key workflows and pathways to support further investigation into this versatile scaffold.

While direct, publicly available experimental data on the binding affinity of the parent molecule, this compound, is limited, numerous studies on its derivatives highlight the potential of the quinolinone scaffold to interact with a range of therapeutically relevant proteins. These derivatives have been investigated as selective androgen receptor modulators, anticancer agents, and inhibitors of enzymes such as mutant isocitrate dehydrogenase 1 (mIDH1) and D-amino acid oxidase (DAAO). This guide leverages data from these studies to provide a framework for validating the binding affinity of novel compounds based on the this compound core.

Comparative Analysis of Binding Affinities for Quinolinone Derivatives

The following table summarizes the binding affinities of various quinolinone derivatives to their respective protein targets, showcasing the diverse therapeutic potential of this chemical class.

Compound ClassTarget ProteinBinding Affinity (Kd or IC50)Experimental MethodReference
3-Hydroxyquinolin-2(1H)-one DerivativesD-Amino Acid Oxidase (DAAO)Potent inhibition confirmedFunctional Assay, Biacore (SPR)[1]
Quinolinone DerivativesMutant Isocitrate Dehydrogenase 1 (mIDH1)Sub-micromolar to nanomolarBiochemical Assays[2]
2-Phenyl-3-hydroxy-4(1H)-quinolinonesProteins in glucose metabolism, translational regulation, and cytoskeletonNot QuantifiedImmunoaffinity Pull-down, Mass Spectrometry[3]
6-Acylamino-2-aminoquinolinesMelanin-Concentrating Hormone 1 Receptor (MCH1R)Nanomolar rangeRadioligand Binding Assays[4]
1-Aminoquinolin-2(1H)-one DerivativesTyrosine Kinases (in silico)Strong predicted binding affinityMolecular Docking[5][6]

Experimental Protocols for Binding Affinity Validation

Validating the interaction between a small molecule like this compound and its target protein is crucial. Below are detailed methodologies for key experiments commonly employed for this purpose.

Target Identification using Immunoaffinity Pull-Down

This method is utilized to identify the cellular targets of a bioactive compound.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated derivative of this compound.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated compound-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[3]

Quantitative Binding Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[7][8]

Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][12]

Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and this compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating the binding affinity and understanding the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_Target_ID Target Identification cluster_Binding_Validation Binding Affinity Validation Compound Compound Biotinylation Biotinylation Compound->Biotinylation Incubate_Lysate Incubate with Cell Lysate Biotinylation->Incubate_Lysate Biotinylated Probe Pull_Down Affinity Pull-Down Incubate_Lysate->Pull_Down Complex Formation Mass_Spec Mass Spectrometry Pull_Down->Mass_Spec Protein Elution Target_Protein Identified Target Protein Mass_Spec->Target_Protein Identification Target_Protein_Validation Purified Target Protein SPR Surface Plasmon Resonance (SPR) Target_Protein_Validation->SPR ITC Isothermal Titration Calorimetry (ITC) Target_Protein_Validation->ITC Compound_Validation This compound Compound_Validation->SPR Compound_Validation->ITC Binding_Kinetics Binding Kinetics SPR->Binding_Kinetics Kd, kon, koff Thermodynamics Thermodynamic Profile ITC->Thermodynamics Kd, ΔH, ΔS

Caption: Workflow for target identification and binding validation.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Potential Target Class) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation Compound This compound Compound->Receptor Binding & Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response Downstream Signaling

Caption: Inhibition of a hypothetical signaling pathway.

References

Comparative Docking Analysis of 6-Aminoquinolin-2(1H)-one Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to In Silico Evaluation

In the landscape of modern drug discovery, 6-aminoquinolin-2(1H)-one and its analogues have emerged as a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Their structural features make them suitable candidates for interacting with the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide provides a comparative overview of the docking performance of a series of hypothetical this compound analogues against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The data presented herein is intended to serve as a representative example for researchers engaged in the computational screening and design of kinase inhibitors.

Quantitative Docking Performance

The following table summarizes the hypothetical docking scores of a series of this compound analogues against the ATP-binding site of VEGFR-2. The scores, presented in kcal/mol, are indicative of the binding affinity, with more negative values suggesting a more favorable interaction. These values are illustrative and intended to demonstrate how such data would be presented in a comparative study.

Compound IDR-Group at 6-Amino PositionDocking Score (kcal/mol) vs. VEGFR-2
AQO-01 -H-7.8
AQO-02 -Methyl-8.2
AQO-03 -Ethyl-8.5
AQO-04 -Cyclopropyl-8.9
AQO-05 -Phenyl-9.5
AQO-06 4-Fluorophenyl-9.8
AQO-07 4-Methoxyphenyl-9.3
Sunitinib Reference Inhibitor -10.2

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in silico docking studies. The following protocol outlines a standard workflow for such an analysis.

1. Ligand Preparation:

  • The 2D structures of the this compound analogues are sketched using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D conformations and subjected to energy minimization using a molecular mechanics force field such as MMFF94.

  • The final, energetically stable 3D structures are saved in a suitable format (e.g., .mol2 or .pdbqt) for docking.

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, VEGFR-2, is retrieved from the Protein Data Bank (PDB ID: 2XV7, for instance).[1]

  • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Polar hydrogen atoms are added, and appropriate atomic charges (e.g., Kollman charges) are assigned.

  • The protein's energy is minimized to relieve any steric clashes and to optimize its conformation for docking.

3. Molecular Docking Simulation:

  • Software: Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or similar programs.[1]

  • Grid Generation: A grid box is defined to encompass the ATP-binding site of VEGFR-2. The dimensions and center of this grid are set to cover the active site residues, providing a defined search space for the ligand.

  • Docking Algorithm: The docking program explores various conformations and orientations (poses) of each ligand within the defined grid box. It calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most probable binding mode.[1]

4. Analysis of Results:

  • Binding Affinity: The docking scores (in kcal/mol) are used to rank the ligands based on their predicted binding affinity.

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the VEGFR-2 active site. This analysis provides insights into the structural basis of the binding. For instance, the quinoline ring is known to bind within a narrow hydrophobic pocket of the VEGFR-2 N-terminal domain, with the nitrogen of the quinoline ring often forming a hydrogen bond with the backbone of Cys919.[1]

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow for comparative docking studies and the VEGFR-2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Minimization) Protein_Prep->Grid_Gen Docking Molecular Docking (Conformational Search & Scoring) Grid_Gen->Docking Results Results Analysis (Binding Energy, Interactions) Docking->Results Lead_ID Lead Identification & Optimization Results->Lead_ID

A generalized workflow for comparative molecular docking studies.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

A simplified representation of the VEGFR-2 signaling pathway.

References

Benchmarking 6-aminoquinolin-2(1H)-one Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document leverages data on a representative quinazolinone derivative to benchmark its performance against established PARP-1 inhibitors. This approach provides a valuable frame of reference for researchers interested in the potential of 6-aminoquinolin-2(1H)-one and related compounds as enzyme inhibitors.

Comparative Inhibitory Potency Against PARP-1

The following table summarizes the in vitro inhibitory activity of a representative quinazolinone derivative against PARP-1, compared with the well-established clinical PARP inhibitor, Olaparib. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Quinazolinone Derivative (12c)PARP-130.38Olaparib27.89

Note: The quinazolinone derivative (12c) is presented as a structural analog to the quinolinone scaffold of this compound to provide a relevant comparison.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are representative of assays used to determine the inhibitory activity of compounds against PARP-1.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP-1, which is inhibited in the presence of a test compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD+ (Biotinylated)

  • Test compound (e.g., this compound analog)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Add biotinylated NAD+ to initiate the PARP reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP and incubate.

  • Signal Generation: After another wash step, add TMB substrate. The HRP enzyme will catalyze the conversion of TMB, resulting in a color change.

  • Quenching: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Visualizing Key Processes

To further elucidate the context of PARP inhibition and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PARP_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP-1 Activation & Repair cluster_2 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (or analog) Inhibitor->PARP1 inhibits

Caption: DNA damage response pathway involving PARP-1 and the point of inhibition.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Prep Prepare Reagents: - PARP-1 Enzyme - Histone-coated plate - Activated DNA - NAD+ (Biotinylated) Reaction Incubate Enzyme, DNA, and Inhibitor Prep->Reaction Compound Serial Dilution of This compound Compound->Reaction Initiation Add NAD+ to Start Reaction Reaction->Initiation Detection Add Streptavidin-HRP and TMB Substrate Initiation->Detection Measurement Measure Absorbance Detection->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: A typical experimental workflow for a PARP-1 inhibition assay.

References

A Comparative Guide to the Selectivity of 6-Aminoquinolin-2(1H)-one Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of fluorescent sensors based on the 6-aminoquinolin-2(1H)-one scaffold. Through objective comparisons with established fluorescent probes, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers and professionals in drug development and chemical sensing.

Introduction to this compound Based Sensors

The this compound core structure is a promising scaffold for the development of fluorescent chemosensors. Its inherent photophysical properties, combined with the versatility of synthetic modifications at the amino group and other positions on the quinolinone ring, allow for the fine-tuning of selectivity and sensitivity towards a wide range of analytes, including metal ions, enzymes, and reactive oxygen species. These sensors often operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence upon analyte binding.

Performance Comparison: this compound vs. Alternative Fluorescent Probes for Zinc (II)

To illustrate the performance of this compound based sensors, this section provides a comparative analysis with well-established coumarin and fluorescein-based sensors for the detection of Zinc (Zn²⁺), a biologically significant metal ion.

Table 1: Quantitative Comparison of Fluorescent Zn²⁺ Sensors

FeatureThis compound Derivative (Hypothetical)Coumarin-Based Sensor (CHB)[1]Fluorescein-Based Sensor (Zinpyr-1)[2]
Analyte Zn²⁺Zn²⁺Zn²⁺
Detection Limit ~1.0 µM0.95 µM[1]<1 nM[2]
Binding Constant (K) ~1.5 x 10⁴ M⁻¹1.32 x 10⁴ M⁻² (2:1 complex)[1]Dissociation Constant (Kd) <1 nM[2]
Fluorescence Change Significant "Turn-on""Turn-on"3- to 5-fold enhancement[2]
Excitation λ (nm) ~350 nmNot Specified507 nm[2]
Emission λ (nm) ~450 nmNot SpecifiedNot Specified
Quantum Yield (Φ) ~0.4 (in presence of Zn²⁺)Not Specified0.87 (in presence of Zn²⁺)[2]
Selectivity High against common alkali and alkaline earth metalsGood selectivity against other cations and anions[1]Selective for Zn²⁺; other transition metals cause quenching[2]

Table 2: Selectivity Profile Against Common Interfering Ions

Interfering IonThis compound Derivative (Hypothetical Response)Coumarin-Based Sensor (CHB)[1]Fluorescein-Based Sensor (Zinpyr-1)[2]
Na⁺ No significant changeNo interferenceNo change
K⁺ No significant changeNo interferenceNo change
Ca²⁺ No significant changeNo interferenceNo change up to 5 mM[2]
Mg²⁺ No significant changeNo interferenceNo change up to 5 mM[2]
Cu²⁺ QuenchingInterference observedQuenching
Fe³⁺ QuenchingInterference observedQuenching
Cd²⁺ Slight enhancementNo interferenceQuenching
Ni²⁺ QuenchingInterference observedQuenching

Signaling Pathways and Experimental Workflows

The functionality of fluorescent sensors is underpinned by specific signaling mechanisms and is validated through rigorous experimental workflows.

Signaling Pathway: Photoinduced Electron Transfer (PET)

A common mechanism for "turn-on" fluorescent sensors is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron transfer from a donor moiety. Upon binding of the analyte to the receptor, the energy level of the donor is lowered, inhibiting the PET process and restoring fluorescence.

PET_Mechanism cluster_0 Sensor 'Off' State (Analyte Absent) cluster_1 Sensor 'On' State (Analyte Present) Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor-Donor Fluorophore_off->Receptor_off PET Quenching No_Fluorescence No/Low Fluorescence Light_in_off Excitation Light Light_in_off->Fluorophore_off Fluorophore_on Fluorophore (Excited State) Fluorescence Fluorescence Emission Fluorophore_on->Fluorescence Receptor_on Receptor-Analyte Complex Receptor_on->Fluorophore_on PET Blocked Analyte Analyte Light_in_on Excitation Light Light_in_on->Fluorophore_on

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Experimental Workflow for Sensor Evaluation

The evaluation of a novel fluorescent sensor follows a systematic workflow to characterize its performance and selectivity.

Experimental_Workflow start Sensor Synthesis & Characterization photophysical Photophysical Characterization (Absorbance, Emission, Quantum Yield) start->photophysical titration Fluorescence Titration with Analyte (Determine Binding Affinity, Stoichiometry) photophysical->titration selectivity Selectivity & Interference Studies (Screening against potential interferents) titration->selectivity response Response Time & pH Profile selectivity->response application Application in Relevant Media (e.g., Biological Samples) response->application end Validation of Sensor Performance application->end

Caption: Standard experimental workflow for fluorescent sensor validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of sensor performance.

Fluorescence Titration for Binding Constant Determination

This protocol outlines the steps to determine the binding affinity (dissociation constant, Kd, or association constant, K) of a sensor for its target analyte.

Materials:

  • Stock solution of the this compound based sensor in a suitable solvent (e.g., DMSO).

  • Stock solution of the analyte (e.g., ZnCl₂) in buffer.

  • Appropriate buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a solution of the sensor in the buffer at a fixed concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the sensor solution.

  • Incrementally add small aliquots of the analyte stock solution to the sensor solution.

  • After each addition, allow the solution to equilibrate (e.g., 2-5 minutes) and then record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • Fit the resulting titration curve to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to calculate the binding constant.

Selectivity and Interference Studies

This protocol is designed to assess the sensor's response to the target analyte in the presence of other potentially interfering species.

Materials:

  • Stock solutions of the sensor, target analyte, and a panel of potential interfering ions/molecules at the same concentration.

  • Buffer solution.

  • Fluorometer.

Procedure: Selectivity Test:

  • Prepare a series of solutions, each containing the sensor at a fixed concentration in the buffer.

  • To each solution, add a specific potential interfering species at a concentration significantly higher than that of the sensor (e.g., 10-100 equivalents).

  • Record the fluorescence emission spectrum for each solution and compare it to the spectrum of the sensor alone.

Competition Experiment:

  • Prepare a solution containing the sensor and the target analyte at concentrations that yield a significant fluorescence response.

  • To this solution, add a potential interfering species.

  • Record the fluorescence emission spectrum and observe any changes in the fluorescence signal. A significant change indicates interference.

  • Repeat for all potential interfering species.

Disclaimer: The data for the hypothetical this compound derivative is illustrative and based on the performance of structurally related compounds. Actual performance may vary depending on the specific molecular design and experimental conditions.

References

Safety Operating Guide

Personal protective equipment for handling 6-aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-aminoquinolin-2(1H)-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of the closely related compound, 6-aminoquinoline, and general best practices for handling heterocyclic amines.

Hazard Identification and Classification

Summary of Potential Hazards:

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn at all times when handling this compound.

Recommended PPE:

Body PartEquipmentStandard/Specification
Eyes/Face Safety goggles and face shieldANSI Z87.1 or EN 166
Hands Chemical-resistant gloves (Nitrile or Neoprene preferred)ASTM D6978
Body Disposable gown or lab coatPolyethylene-coated polypropylene or similar
Respiratory NIOSH-approved respirator (N95 or higher)For handling powders or creating aerosols

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize risk during the handling of this compound.

Preparation
  • Work Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]

  • PPE Donning: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

Handling and Use
  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood. Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Solution Preparation: To prepare a solution, slowly add the solid this compound to the solvent in a closed or covered vessel within the fume hood. Avoid shaking the powder, which can create dust.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1] In case of accidental contact, follow the first-aid measures outlined below.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable lab coats, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container for organic chemical waste.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.

Disposal Procedure
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Do not pour any waste containing this compound down the drain.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Fume Hood don_ppe Don PPE prep_area->don_ppe check_emergency Check Emergency Equipment don_ppe->check_emergency weigh Weigh Compound check_emergency->weigh Begin Work prepare_solution Prepare Solution weigh->prepare_solution avoid_contact Avoid Contact prepare_solution->avoid_contact segregate_waste Segregate Waste avoid_contact->segregate_waste Work Complete label_waste Label Waste Containers segregate_waste->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.